molecular formula C42H52BrClN2O4 B12399651 MHI-148

MHI-148

カタログ番号: B12399651
分子量: 764.2 g/mol
InChIキー: SBSLCJXMLMGYFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MHI-148 is a useful research compound. Its molecular formula is C42H52BrClN2O4 and its molecular weight is 764.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C42H52BrClN2O4

分子量

764.2 g/mol

IUPAC名

6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid bromide

InChI

InChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H

InChIキー

SBSLCJXMLMGYFH-UHFFFAOYSA-N

異性体SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C.[Br-]

正規SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-]

製品の起源

United States

Foundational & Exploratory

MHI-148: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant applications in cancer research. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Details

This compound, also known as IR-808, is a fluorescent dye recognized for its tumor-targeting capabilities.[1][2] It is utilized in preclinical settings for cancer detection, diagnosis, and as a component of targeted drug delivery systems.[1][3] A key characteristic of this compound is its selective accumulation within the lysosomes and mitochondria of tumor cells, with minimal uptake in normal, healthy cells.[1][2][4]

Chemical Structure and Properties

This compound is a heptamethine cyanine dye with a central chlorine substitution on the polymethine bridge.[5][6] This structure contributes to its specific optical and biological properties.

  • Chemical Name: 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(5-carboxypentyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-3,3-dimethyl-1-(5-carboxypentyl)-3H-indolium bromide[5]

  • Molecular Formula: C₄₂H₅₂BrClN₂O₄[7][8]

  • CAS Number: 172971-76-5[7]

  • Molecular Weight: 764.2 g/mol [7]

  • Appearance: Solid[7]

  • Optical Properties:

    • Excitation Maximum: 782 nm[7]

    • Emission Maximum: 808 nm[7]

  • Solubility: Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 1 mg/ml).[7]

Mechanism of Action and Cellular Uptake

The tumor-specific accumulation of this compound is not due to passive diffusion alone but is an active process primarily mediated by a family of transport proteins.

Signaling and Uptake Pathway

The preferential uptake of this compound into cancer cells is largely attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on their cell surfaces.[3][5] The expression of these transporters is often upregulated in various cancers, including lung, brain, bladder, and colon carcinomas.[3] The hypoxic (low oxygen) microenvironment typical of solid tumors can further enhance this uptake, potentially through the Hypoxia-Inducible Factor 1α (HIF-1α) signaling axis, which may regulate OATP expression.[9][10] Once inside the cancer cell, this compound localizes to the mitochondria and lysosomes .[3][4][5] This targeted accumulation can be blocked by competitive inhibitors of OATPs, such as bromosulfophthalein (BSP).[5][11]

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm cluster_organelles Subcellular Localization cluster_signaling Regulatory Factors MHI148_ext This compound OATP OATP Transporter MHI148_ext->OATP Uptake MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosome Lysosome MHI148_int->Lysosome Accumulation Hypoxia Tumor Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1a->OATP Upregulates Expression

Caption: Proposed mechanism of this compound selective uptake and accumulation in cancer cells.

Experimental Data and Applications

This compound has been evaluated in numerous preclinical studies, demonstrating its utility as both an imaging agent and a component of theranostic systems.

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro cytotoxicity studies. This compound itself shows negligible toxicity at concentrations effective for imaging. Its conjugation to chemotherapeutic agents, such as Paclitaxel (PTX), enhances the drug's efficacy in cancer cells.

Cell LineCompoundConcentration (µM)Incubation TimeViability AssayResultReference
HT-29 (Colon Carcinoma)This compound0.01 - 1.53 daysMTTNegligible toxicity[3]
NIH3T3 (Normal Fibroblast)This compound0.01 - 1.53 daysMTTNegligible toxicity[3]
HT-29 (Colon Carcinoma)PTX-MHI Conjugate0.01 - 1.53 daysMTTSignificant reduction in cell viability[3]
NIH3T3 (Normal Fibroblast)PTX-MHI Conjugate0.01 - 1.53 daysMTTLow toxicity[3][12]
HT-29 (Colon Carcinoma)This compound101 hourFluorescence MicroscopySignificant uptake observed[3]
NIH3T3 (Normal Fibroblast)This compound101 hourFluorescence MicroscopyLow uptake observed[3]
Theranostic Applications

The tumor-targeting nature of this compound makes it an ideal candidate for creating theranostic agents. By conjugating this compound to anticancer drugs like Paclitaxel, researchers have developed systems (PTX-MHI) that can simultaneously image and treat tumors.[3][12] This approach enhances the bioavailability of the conjugated drug within the tumor, thereby improving therapeutic outcomes while minimizing side effects on healthy tissues.[3][13] Furthermore, this compound's NIR properties allow it to be used in photothermal therapy (PTT), where laser irradiation at its absorption wavelength can generate heat to destroy cancer cells.[14]

Experimental Protocols

The following are representative protocols for common experiments involving this compound, based on methodologies described in the literature.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of this compound and its conjugates.[3]

  • Cell Seeding: Plate cells (e.g., HT-29 and NIH3T3) in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and/or its conjugates in an appropriate solvent (e.g., DMSO). Dilute the stock solutions in fresh culture medium to final concentrations ranging from 0.01 to 1.5 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

References

MHI-148: A Trojan Horse for Cancer Therapy—An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MHI-148 in cancer cells. This compound, a heptamethine cyanine (B1664457) dye, demonstrates significant promise not as a direct cytotoxic agent, but as a cancer-targeting vehicle for enhanced drug delivery. Its unique properties allow for selective accumulation in tumor cells, paving the way for more effective and less toxic cancer therapies.

Core Mechanism: Preferential Accumulation in Cancer Cells

The fundamental principle behind this compound's utility in oncology lies in its ability to selectively accumulate and be retained in cancer cells while sparing normal, healthy cells.[1] This preferential uptake is primarily attributed to two key factors: the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of many cancer cells and the characteristic hypoxic tumor microenvironment.[2]

OATPs are a family of transmembrane proteins that facilitate the transport of various endogenous and exogenous compounds.[2] Several OATP isoforms are known to be overexpressed in a variety of cancers, including colorectal, breast, and hepatocellular carcinoma.[2][3][4] this compound is recognized as a substrate for these transporters, leading to its active uptake into cancer cells.[2][5] In contrast, normal cells typically express low levels of OATPs, resulting in minimal uptake of this compound.[2]

The hypoxic environment commonly found in solid tumors also contributes to the selective accumulation of this compound.[2] This reduced oxygen tension can further modulate the expression and activity of transporters like OATPs, enhancing the preferential uptake of the dye.

Subcellular Localization: Mitochondria and Lysosomes

Once inside the cancer cell, this compound localizes primarily within the mitochondria and lysosomes.[2] This specific subcellular distribution is crucial for its application in drug delivery. By concentrating therapeutic payloads in these organelles, this compound can trigger cell death through pathways associated with mitochondrial dysfunction and lysosomal membrane permeabilization.[2]

This compound as a Drug Delivery System

The true therapeutic potential of this compound is realized when it is conjugated with potent anticancer drugs. This strategy transforms this compound into a sophisticated delivery system that can shuttle cytotoxic agents directly to the tumor site, thereby increasing their efficacy and reducing systemic toxicity.[2][6]

Conjugation with Paclitaxel (B517696) (PTX-MHI)

A notable example is the conjugation of this compound with the widely used chemotherapeutic drug, paclitaxel (PTX), to form PTX-MHI.[2][6] Paclitaxel's clinical utility can be limited by its poor solubility and non-specific toxicity.[6] By linking it to this compound, the resulting conjugate (PTX-MHI) exhibits enhanced water solubility and, more importantly, tumor-specific delivery.[2]

In preclinical models, PTX-MHI has demonstrated significantly greater cytotoxicity in cancer cells compared to paclitaxel alone, while showing minimal effect on normal cells.[2][6][7] This enhanced efficacy is a direct result of the this compound-mediated accumulation of paclitaxel within the cancer cells.[2]

Conjugation with Palbociclib (B1678290)

Similarly, this compound has been conjugated with palbociclib, a CDK4/6 inhibitor used in the treatment of certain types of breast cancer.[3][8] The resulting MHI-palbociclib conjugate displayed increased potency in inhibiting the growth and viability of breast cancer cells compared to palbociclib alone.[3] Interestingly, the study suggested that the mechanism of action of the conjugate might differ from that of the parent drug, highlighting the potential for this compound to not only deliver but also modulate the activity of conjugated therapies.[3][8]

Signaling Pathway Involvement

The primary signaling pathway implicated in the uptake of this compound is the one governing the expression of OATP transporters. In hepatocellular carcinoma, for instance, the β-catenin signaling pathway has been shown to regulate the expression of OATP2B1 and the efflux transporter ABCG2, both of which influence the intracellular concentration of this compound.[4] Inhibition of the β-catenin pathway was found to enhance the accumulation of this compound in HCC tissues, suggesting a potential strategy for improving the efficacy of this compound-based diagnostics and therapeutics.[4]

Furthermore, the HIF-1α (Hypoxia-Inducible Factor 1-alpha) signaling pathway, which is activated in the hypoxic tumor microenvironment, is also linked to the expression of OATPs, further contributing to the selective uptake of this compound in cancer cells.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and its conjugates.

Table 1: In Vitro Cytotoxicity of PTX-MHI vs. Paclitaxel in HT-29 (Colon Cancer) and NIH3T3 (Normal Fibroblast) Cells

TreatmentCell LineIC50 (µM) after 72h
PTX-MHIHT-29~0.1
PaclitaxelHT-29~0.5
PTX-MHINIH3T3>1.5
PaclitaxelNIH3T3~1.0

Data extrapolated from graphical representations in the cited literature.[7]

Table 2: In Vivo Tumor Growth Inhibition in HT-29 Xenograft Model

Treatment Group (Total Dose: 6 mg/kg)Average Tumor Volume (mm³) at Day 30
PBS (Control)~1200
This compound alone~1100
Paclitaxel alone~700
PTX-MHI~200

Data extrapolated from graphical representations in the cited literature.[2]

Experimental Protocols

In Vitro Cell Uptake and Localization Studies

Objective: To determine the cellular uptake and subcellular localization of this compound.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., HT-29, MCF-7) and normal cell lines (e.g., NIH3T3, HEK293) are cultured in appropriate media.

  • Incubation with this compound: Cells are incubated with a specific concentration of this compound (e.g., 20 µM) for a defined period (e.g., 30 minutes) at 37°C.[9]

  • Washing: Cells are washed twice with phosphate-buffered saline (PBS) to remove any unbound dye.[9]

  • Fixation and Counterstaining: Cells are fixed with cold formalin and may be counterstained with a nuclear stain like DAPI.[9]

  • Fluorescence Microscopy: The uptake and distribution of this compound are visualized using a fluorescence microscope equipped with a near-infrared (NIR) filter.

  • Co-localization: To determine subcellular localization, cells are co-incubated with this compound and organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[2]

In Vivo Tumor Targeting and Efficacy Studies

Objective: To evaluate the tumor-targeting ability and therapeutic efficacy of this compound conjugates in a preclinical animal model.

Methodology:

  • Animal Model: Athymic nude mice are subcutaneously injected with human cancer cells (e.g., HT-29) to establish tumor xenografts.[2]

  • Drug Administration: Once tumors reach a certain volume, mice are intravenously injected with this compound, a conjugated drug (e.g., PTX-MHI), the parent drug alone, or a vehicle control (e.g., PBS).[2]

  • In Vivo Imaging: The biodistribution and tumor accumulation of this compound or its conjugates are monitored over time using a non-invasive in vivo imaging system (IVIS) that can detect NIR fluorescence.[9]

  • Tumor Growth Measurement: Tumor volume is measured at regular intervals (e.g., every other day) for a specified period (e.g., 30 days) to assess the therapeutic efficacy of the treatment.[2]

  • Ex Vivo Analysis: At the end of the study, mice are euthanized, and major organs and tumors are excised for ex vivo imaging to confirm the biodistribution of the dye.[9]

Visualizations

MHI148_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space cluster_signaling Regulatory Pathways MHI148 This compound OATP OATP (Overexpressed) MHI148->OATP Uptake MHI148_inside This compound OATP->MHI148_inside Mitochondrion Mitochondrion MHI148_inside->Mitochondrion Accumulation Lysosome Lysosome MHI148_inside->Lysosome Accumulation Hypoxia Tumor Hypoxia HIF1a HIF-1α Pathway Hypoxia->HIF1a HIF1a->OATP Upregulates BetaCatenin β-catenin Pathway BetaCatenin->OATP Regulates

Caption: this compound uptake mechanism in cancer cells.

PTX_MHI_Action cluster_cancer cluster_normal PTX_MHI PTX-MHI Conjugate CancerCell Cancer Cell PTX_MHI->CancerCell NormalCell Normal Cell PTX_MHI->NormalCell OATP_cancer OATP (High Expression) OATP_normal OATP (Low/No Expression) PTX_MHI_inside PTX-MHI Accumulation OATP_cancer->PTX_MHI_inside Enhanced Uptake CellDeath Cell Death PTX_MHI_inside->CellDeath Induces LowAccumulation Low Accumulation OATP_normal->LowAccumulation Minimal Uptake Survival Cell Survival LowAccumulation->Survival

Caption: Differential action of PTX-MHI on cancer vs. normal cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Start cell_culture Cell Culture (Cancer & Normal lines) start->cell_culture tumor_model Establish Tumor Xenograft (Nude Mice) start->tumor_model mhi_incubation Incubate with this compound or Conjugate cell_culture->mhi_incubation fluorescence_microscopy Fluorescence Microscopy (Uptake & Localization) mhi_incubation->fluorescence_microscopy cytotoxicity_assay Cytotoxicity Assay (IC50 Determination) mhi_incubation->cytotoxicity_assay end End cytotoxicity_assay->end drug_injection Intravenous Injection (this compound/Conjugate) tumor_model->drug_injection invivo_imaging In Vivo NIR Imaging (Biodistribution) drug_injection->invivo_imaging tumor_measurement Tumor Volume Measurement (Efficacy) drug_injection->tumor_measurement exvivo_analysis Ex Vivo Organ Analysis invivo_imaging->exvivo_analysis tumor_measurement->exvivo_analysis exvivo_analysis->end

Caption: General experimental workflow for this compound studies.

References

MHI-148: A Technical Guide to its Tumor-Targeting Specificity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tumor-targeting properties and mechanism of action of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This compound has demonstrated significant potential as a tumor-specific imaging agent and as a targeting moiety for the delivery of anticancer therapeutics.

Tumor-Targeting Specificity

This compound exhibits preferential accumulation in tumor cells compared to normal, healthy cells. This specificity is a critical attribute for its use in both diagnostic and therapeutic applications, as it minimizes off-target effects and enhances the therapeutic index of conjugated drugs.

In Vitro Specificity

Studies have consistently shown that this compound is selectively taken up by various cancer cell lines, while exhibiting minimal uptake in normal cell lines. For instance, when conjugated with the chemotherapeutic agent paclitaxel (B517696) (PTX-MHI), the conjugate showed significantly higher accumulation in HT-29 colon carcinoma cells compared to NIH3T3 normal fibroblasts[1][2]. This inherent tumor-targeting ability is independent of the conjugated therapeutic, making this compound a versatile delivery vehicle.

In Vivo Tumor Accumulation

In preclinical animal models, this compound and its conjugates have demonstrated the ability to localize to and be retained in tumor tissues. Following intravenous administration in tumor-bearing mice, NIR fluorescence imaging reveals a strong and persistent signal within the tumor mass, with significantly lower signals in surrounding healthy tissues[1][3][4].

Mechanism of Action

The tumor-targeting specificity of this compound is primarily attributed to its mechanism of cellular uptake, which is mediated by Organic Anion-Transporting Polypeptides (OATPs) that are frequently overexpressed in cancer cells.

Role of Organic Anion-Transporting Polypeptides (OATPs)

OATPs are a family of transmembrane solute carriers that facilitate the uptake of a wide range of endogenous and exogenous compounds. Several OATP isoforms, such as OATP1B1, OATP1B3, and OATP2B1, are known to be upregulated in various cancers, including prostate, breast, and colon cancer, while having limited expression in most normal tissues. The preferential uptake of this compound into tumor cells is directly linked to the overexpression of these transporters on the cancer cell surface[5].

The Hypoxia-Inducible Factor 1α (HIF-1α) Signaling Axis

The tumor microenvironment, often characterized by hypoxia (low oxygen levels), plays a crucial role in the upregulation of OATPs. Hypoxia leads to the stabilization of the transcription factor HIF-1α. Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of various genes, including those encoding for OATPs. This hypoxia-driven upregulation of OATPs creates a positive feedback loop, enhancing the accumulation of this compound specifically within the tumor. Inhibition of OATPs has been shown to reduce the uptake of this compound in cancer cells, confirming their essential role in its transport[5][6].

Subcellular Localization

Upon entering the tumor cell, this compound and its conjugates have been observed to accumulate in specific organelles, primarily the mitochondria and lysosomes[1][3]. This subcellular localization can be leveraged for therapeutic purposes, as the targeted delivery of cytotoxic agents to these organelles can enhance their efficacy.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its conjugates. It is important to note that much of the detailed public data is for this compound conjugated with other molecules, which may influence its properties.

In Vitro Cytotoxicity

The following data is for a Paclitaxel-MHI-148 (PTX-MHI) conjugate and demonstrates its selective cytotoxicity towards cancer cells.

Cell LineTypeTreatmentConcentration (µM)Viability (%) - Day 3
HT-29Colon CarcinomaPTX-MHI0.1~60
HT-29Colon CarcinomaPTX-MHI0.5~40
HT-29Colon CarcinomaPTX-MHI1.5~20
NIH3T3Normal FibroblastPTX-MHI0.1~90
NIH3T3Normal FibroblastPTX-MHI0.5~80
NIH3T3Normal FibroblastPTX-MHI1.5~60
HT-29Colon CarcinomaThis compound1.5>90
NIH3T3Normal FibroblastThis compound1.5>95

Data extracted from cytotoxicity assays presented in[1][2]. This compound alone shows minimal cytotoxicity.

In Vivo Biodistribution

The following data represents the biodistribution of a Paclitaxel-MHI-148 (PTX-MHI) conjugate in HT-29 tumor-bearing mice at 12 hours post-injection, as determined by ex vivo NIR fluorescence intensity.

OrganMean Fluorescence Intensity (Arbitrary Units)
Tumor~1.8 x 10^8
Liver~1.2 x 10^8
Kidneys~0.8 x 10^8
Lungs~0.5 x 10^8
Spleen~0.4 x 10^8
Heart~0.3 x 10^8

Data is based on graphical representations in[1]. Maximum tumor accumulation was observed at 12 hours post-injection.

Experimental Protocols

In Vitro Cellular Uptake Assay
  • Cell Culture: Seed cancer cells (e.g., HT-29) and normal cells (e.g., NIH3T3) in appropriate culture vessels (e.g., 24-well plates or chamber slides) and culture overnight to allow for cell attachment.

  • Treatment: Prepare a working solution of this compound in serum-free culture medium at the desired concentration (e.g., 10 µM). Remove the culture medium from the cells and add the this compound solution.

  • Incubation: Incubate the cells with this compound for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the this compound solution and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Imaging: Add fresh culture medium to the cells and visualize the cellular uptake of this compound using a fluorescence microscope equipped with a NIR filter set. Capture images for qualitative and quantitative analysis of fluorescence intensity.

In Vivo Near-Infrared (NIR) Fluorescence Imaging
  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous or orthotopic tumors of a human cancer cell line (e.g., HT-29).

  • Agent Administration: Prepare a sterile solution of this compound or its conjugate in a biocompatible vehicle (e.g., PBS with a small percentage of DMSO). Administer the solution to the mice via intravenous (tail vein) injection at a specified dose (e.g., 1-5 mg/kg).

  • Imaging: At various time points post-injection (e.g., 2, 6, 12, 24, 48 hours), anesthetize the mice and place them in a small animal in vivo imaging system equipped for NIR fluorescence imaging.

  • Image Acquisition: Acquire whole-body fluorescence images using the appropriate excitation and emission filters for this compound.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest to determine the biodistribution and tumor-to-background ratio.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and excise the tumor and major organs. Image the excised tissues to confirm the in vivo biodistribution findings.

Visualizations

Signaling Pathway

MHI148_Uptake_Pathway This compound Tumor-Specific Uptake Pathway cluster_Microenvironment Tumor Microenvironment cluster_Cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces HIF1a_nucleus HIF-1α Translocation to Nucleus HIF1a->HIF1a_nucleus OATP_gene OATP Gene Transcription HIF1a_nucleus->OATP_gene Activates OATP_transporter OATP Transporter Expression OATP_gene->OATP_transporter Leads to MHI148_uptake This compound Uptake OATP_transporter->MHI148_uptake Mediates Organelles Accumulation in Mitochondria & Lysosomes MHI148_uptake->Organelles MHI148_extracellular Extracellular This compound MHI148_extracellular->MHI148_uptake

Caption: this compound uptake is driven by hypoxia-induced OATP expression.

Experimental Workflow

MHI148_Evaluation_Workflow Experimental Workflow for this compound Tumor Specificity Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies cell_culture Culture Cancer & Normal Cell Lines uptake_assay This compound Uptake Assay cell_culture->uptake_assay cytotoxicity_assay Cytotoxicity Assay (this compound & Conjugates) cell_culture->cytotoxicity_assay subcellular_localization Subcellular Localization uptake_assay->subcellular_localization tumor_model Establish Tumor Model in Mice uptake_assay->tumor_model Positive results lead to agent_admin Administer this compound or Conjugate (IV) tumor_model->agent_admin nir_imaging Longitudinal NIR Fluorescence Imaging agent_admin->nir_imaging biodistribution Ex Vivo Biodistribution Analysis nir_imaging->biodistribution oatp_expression Analyze OATP Expression Levels oatp_inhibition OATP Inhibition Uptake Assay oatp_expression->oatp_inhibition hif1a_studies HIF-1α Stabilization/ Knockdown Studies hif1a_studies->oatp_expression

Caption: Workflow for evaluating this compound's tumor-targeting properties.

Logical Relationship

MHI148_Targeting_Logic Logical Framework of this compound Tumor Targeting Tumor_Characteristic Tumor Characteristic: Hypoxia Molecular_Mechanism Molecular Mechanism: HIF-1α → OATP Upregulation Tumor_Characteristic->Molecular_Mechanism Leads to Cellular_Process Cellular Process: Selective this compound Uptake Molecular_Mechanism->Cellular_Process Enables Outcome Outcome: Tumor-Specific Accumulation Cellular_Process->Outcome Results in Application Application: Targeted Imaging & Therapy Outcome->Application Allows for

Caption: The logic behind this compound's tumor-specific accumulation.

References

The Gatekeepers: A Technical Guide to Organic Anion-Transporting Polypeptides (OATPs) and their Critical Role in MHI-148 Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Organic Anion-Transporting Polypeptides (OATPs) in the cellular uptake of MHI-148, a heptamethine carbocyanine dye with significant potential in cancer imaging and therapy. Understanding the transport mechanisms of this compound is paramount for its effective application, and this document provides a comprehensive overview of the current scientific understanding, supported by experimental data and detailed methodologies.

Introduction to OATPs and this compound

Organic Anion-Transporting Polypeptides (OATPs), encoded by the SLCO gene family, are a superfamily of membrane transport proteins crucial for the absorption, distribution, and excretion of a wide array of endogenous and exogenous compounds.[1][2][3] These transporters mediate the cellular influx of various substances, including bile acids, hormones, and numerous drugs, thereby playing a significant role in pharmacokinetics and drug-drug interactions.[1][4] Several OATP isoforms, notably OATP1A2, OATP1B1, OATP1B3, and OATP2B1, have been extensively studied for their clinical relevance.[2]

This compound is a near-infrared (NIR) fluorescent dye that has demonstrated preferential accumulation in cancer cells.[5][6][7] This tumor-specific uptake makes it a promising agent for diagnostic imaging and targeted drug delivery.[5][8] The mechanism behind this selectivity lies in the overexpression of OATPs on the surface of various cancer cells, a phenomenon often linked to the hypoxic tumor microenvironment.[5][6]

The Mechanism of OATP-Mediated this compound Uptake

The preferential accumulation of this compound in tumor cells is not a passive process but is actively mediated by OATPs.[7] This uptake is significantly influenced by the physiological conditions within the tumor, particularly hypoxia.

The HIF-1α/OATP Signaling Axis

Solid tumors frequently exhibit regions of low oxygen, or hypoxia.[5] This condition triggers a cellular response primarily orchestrated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[6] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes, including those encoding for OATP transporters.[6][9][10] The resulting upregulation of OATPs on the cancer cell membrane leads to an enhanced uptake of this compound.[5][6] This signaling pathway, termed the HIF-1α/OATP signaling axis, is a key determinant of the tumor-specific accumulation of this compound.[6][9][10]

HIF-1α/OATP Signaling Axis cluster_cell Cancer Cell Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces OATP_exp Increased OATP Expression HIF1a->OATP_exp promotes MHI148_uptake Enhanced this compound Uptake OATP_exp->MHI148_uptake leads to MHI148_ext Extracellular This compound MHI148_ext->MHI148_uptake transported via OATPs Experimental Workflow for this compound Uptake Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cancer & Normal Cells B Pre-treat with OATP Inhibitor (Inhibitor Group) A->B C Incubate with this compound A->C Control Group B->C D Wash Cells C->D E Measure Intracellular Fluorescence D->E F Compare Fluorescence Intensity E->F

References

An In-depth Technical Guide on the Subcellular Accumulation of MHI-148 in Mitochondria and Lysosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHI-148, a heptamethine cyanine (B1664457) dye, exhibits preferential accumulation within the mitochondria and lysosomes of cancer cells, a characteristic driven by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on tumor cell surfaces. This targeted subcellular localization presents a promising avenue for the development of novel cancer diagnostics and therapeutics. This technical guide provides a comprehensive overview of the mechanisms governing this compound's dual-organelle accumulation, detailed experimental protocols for its study, and quantitative data on its cytotoxic and biodistribution profiles. Furthermore, we explore the potential interplay with the mTOR signaling pathway, a critical regulator of cell growth and metabolism.

Introduction

Near-infrared (NIR) fluorescent dyes have emerged as powerful tools in biomedical research and clinical applications due to their deep tissue penetration and low autofluorescence. Among these, heptamethine cyanine dyes, such as this compound, have garnered significant attention for their intrinsic tumor-targeting properties.[1][2] Unlike traditional targeting strategies that require conjugation to a targeting moiety, this compound and related dyes are selectively taken up and retained by cancer cells.[1][2] This inherent specificity is primarily attributed to the altered expression of membrane transporters, particularly Organic Anion-Transporting Polypeptides (OATPs), in malignant tissues.[1][3]

Once internalized, this compound demonstrates a distinct subcellular distribution, concentrating within two key organelles: mitochondria and lysosomes.[1][4] This dual accumulation is significant as both organelles play pivotal roles in cancer cell proliferation, metabolism, and survival. The targeting of mitochondria, the cell's powerhouse, can disrupt energy metabolism and induce apoptosis.[4] Simultaneously, accumulation in lysosomes, the cellular recycling centers, can lead to lysosomal membrane permeabilization and the release of catastrophic enzymes.[5][6] The synergistic disruption of these two organelles presents a potent strategy for cancer therapy.

This guide will delve into the core mechanisms of this compound accumulation, provide detailed methodologies for its investigation, and present available quantitative data to aid researchers in this field.

Mechanism of this compound Uptake and Subcellular Accumulation

The preferential accumulation of this compound in cancer cells is a multi-step process initiated by transport across the plasma membrane, followed by trafficking to and sequestration within mitochondria and lysosomes.

Role of Organic Anion-Transporting Polypeptides (OATPs)

OATPs are a superfamily of transmembrane solute carriers that are frequently overexpressed in various cancers.[3] These transporters facilitate the uptake of a wide range of endogenous and exogenous compounds, including drugs and imaging agents. This compound is a substrate for OATPs, and its selective uptake by cancer cells is directly linked to the higher expression levels of these transporters compared to normal cells.[1][3] Inhibition of OATP function has been shown to significantly reduce the intracellular accumulation of this compound and similar cyanine dyes, confirming their critical role in the initial uptake step.[2]

Mitochondrial and Lysosomal Sequestration

Following OATP-mediated entry into the cytoplasm, this compound is actively trafficked to and sequestered within mitochondria and lysosomes.[1][4] The precise mechanisms governing this subsequent subcellular sorting are not fully elucidated but are thought to involve the electrochemical potential of the mitochondrial membrane and the acidic environment of lysosomes. The cationic nature of many cyanine dyes facilitates their accumulation in the negatively charged mitochondrial matrix. Concurrently, the weak base properties of these dyes can lead to their protonation and trapping within the acidic lumen of lysosomes.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound uptake and subcellular accumulation.

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles MHI148_ext This compound OATP OATP MHI148_ext->OATP Uptake MHI148_int This compound OATP->MHI148_int Mitochondrion Mitochondrion MHI148_int->Mitochondrion Sequestration Lysosome Lysosome MHI148_int->Lysosome Sequestration

Figure 1. OATP-mediated uptake and subcellular accumulation of this compound.

Quantitative Data

While qualitative evidence for this compound accumulation in mitochondria and lysosomes is strong, precise quantitative data on the differential distribution between these two organelles is limited in the current literature. The following tables summarize the available quantitative data on the cytotoxicity of an this compound conjugate and the in vivo biodistribution of this compound.

In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for Paclitaxel (PTX), this compound, and a PTX-MHI-148 conjugate in HT-29 human colon cancer cells and NIH3T3 normal fibroblasts after 72 hours of treatment.

CompoundCell LineIC50 (µM)
PTX-MHI-148 HT-29 (Cancer)~0.1
NIH3T3 (Normal)>1.5
This compound HT-29 (Cancer)>1.5
NIH3T3 (Normal)>1.5
PTX HT-29 (Cancer)~0.5
NIH3T3 (Normal)~1.0
Data adapted from Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel.[4]
In Vivo Biodistribution

The biodistribution of a PTX-MHI-148 conjugate was evaluated in nude mice bearing HT-29 tumor xenografts. The fluorescence intensity in various organs was quantified 12 hours post-injection.

OrganMean Fluorescence Intensity (Arbitrary Units)
Tumor ~1.8 x 10^8
Liver ~1.2 x 10^8
Kidneys ~0.8 x 10^8
Spleen ~0.6 x 10^8
Lungs ~0.5 x 10^8
Heart ~0.4 x 10^8
Data adapted from Heptamethine Cyanine Dye this compound-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel.[4]

Experimental Protocols

This section provides detailed protocols for key experiments to study the subcellular accumulation of this compound.

Protocol 1: In Vitro Cellular Uptake and Subcellular Localization by Fluorescence Microscopy

Objective: To visualize the uptake and co-localization of this compound with mitochondria and lysosomes in cancer and normal cells.

Materials:

  • Cancer cell line (e.g., HT-29) and normal cell line (e.g., NIH3T3)

  • This compound

  • MitoTracker™ Green FM or other mitochondrial stain

  • LysoTracker™ Red DND-99 or other lysosomal stain

  • Culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) solution (3.7% in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cancer and normal cells on glass coverslips in a 6-well plate at a density that allows for 70-80% confluency on the day of the experiment.

  • This compound Incubation: Once cells are attached, treat them with a working concentration of this compound (e.g., 1-10 µM) in a culture medium for a specified time (e.g., 1-4 hours) at 37°C.

  • Organelle Staining:

    • For mitochondrial co-localization, add MitoTracker™ Green FM (e.g., 100 nM) to the culture medium during the last 30 minutes of this compound incubation.

    • For lysosomal co-localization, add LysoTracker™ Red DND-99 (e.g., 50 nM) to the culture medium during the last 30 minutes of this compound incubation.

  • Washing: After incubation, wash the cells three times with warm PBS to remove excess dyes.

  • Fixation: Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a confocal microscope with appropriate laser lines and filters for DAPI, the mitochondrial/lysosomal stain, and this compound (NIR channel).

Data Analysis:

  • Qualitatively assess the overlap of the this compound signal with the mitochondrial and lysosomal stains in both cell lines.

  • For quantitative analysis, calculate the Pearson's Correlation Coefficient (PCC) to determine the degree of co-localization between this compound and each organelle marker. A PCC value close to +1 indicates strong co-localization.

Protocol 2: Quantitative Analysis of Subcellular Accumulation by Fractionation and Spectrofluorometry

Objective: To quantify the amount of this compound in the mitochondrial, lysosomal, and cytosolic fractions of cancer cells.

Materials:

  • Cancer cell line (e.g., HT-29)

  • This compound

  • Subcellular fractionation kit (commercial kits are available for isolating mitochondria and lysosomes)

  • BCA protein assay kit

  • Spectrofluorometer

Procedure:

  • Cell Treatment: Culture cancer cells to a high density and treat with a known concentration of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping and wash them twice with ice-cold PBS.

  • Subcellular Fractionation: Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit to isolate the cytosolic, mitochondrial, and lysosomal fractions. Ensure to keep samples on ice throughout the procedure.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay. This will be used for normalization.

  • This compound Quantification:

    • Lyse the organelle fractions to release the accumulated this compound.

    • Measure the fluorescence intensity of this compound in each fraction using a spectrofluorometer with appropriate excitation and emission wavelengths.

    • Generate a standard curve of this compound of known concentrations to convert fluorescence intensity to the amount of this compound.

  • Data Analysis:

    • Normalize the amount of this compound in each fraction to the protein content of that fraction (e.g., ng of this compound per mg of protein).

    • Calculate the percentage of total intracellular this compound present in each subcellular fraction.

Experimental Workflow Diagram

The following diagram outlines the workflow for quantifying the subcellular distribution of this compound.

MHI148_Quantification_Workflow start Start: Cancer Cell Culture treatment Treat with this compound start->treatment harvest Harvest and Wash Cells treatment->harvest fractionation Subcellular Fractionation harvest->fractionation cytosol Cytosolic Fraction fractionation->cytosol mitochondria Mitochondrial Fraction fractionation->mitochondria lysosomes Lysosomal Fraction fractionation->lysosomes protein_assay Protein Quantification (BCA Assay) cytosol->protein_assay fluorescence_measurement Fluorescence Measurement (Spectrofluorometer) cytosol->fluorescence_measurement mitochondria->protein_assay mitochondria->fluorescence_measurement lysosomes->protein_assay lysosomes->fluorescence_measurement data_analysis Data Analysis and Normalization protein_assay->data_analysis fluorescence_measurement->data_analysis end End: Quantified Subcellular Distribution data_analysis->end

Figure 2. Workflow for quantitative subcellular distribution analysis.

Potential Interplay with the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. Given that this compound accumulates in mitochondria and lysosomes, organelles that are critical hubs for cellular metabolism and nutrient sensing, there is a strong rationale to hypothesize an interplay between this compound accumulation and the mTOR signaling pathway.

  • Mitochondrial Function and mTOR: Mitochondria are the primary sites of cellular respiration and ATP production. The energy status of the cell, reflected by the AMP/ATP ratio, is a key regulator of mTOR activity via AMPK. Disruption of mitochondrial function by this compound could lead to a decrease in ATP production, activation of AMPK, and subsequent inhibition of the mTORC1 complex.

  • Lysosomal Function and mTOR: Lysosomes are essential for the degradation of cellular components and the recycling of nutrients, such as amino acids. The mTORC1 complex is recruited to the lysosomal surface for its activation in the presence of sufficient amino acids. Accumulation of this compound in lysosomes could impair their function, affecting amino acid sensing and leading to the inactivation of mTORC1.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates the potential impact of this compound accumulation on the mTOR signaling pathway.

MHI148_mTOR_Pathway cluster_organelles Organellar Disruption cluster_mTOR mTOR Signaling MHI148 This compound Accumulation Mitochondrion Mitochondrial Dysfunction MHI148->Mitochondrion Lysosome Lysosomal Dysfunction MHI148->Lysosome AMPK AMPK Mitochondrion->AMPK Increased AMP/ATP ratio mTORC1 mTORC1 Lysosome->mTORC1 Decreased Amino Acid Sensing AMPK->mTORC1 Inhibition CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Inhibition

Figure 3. Hypothetical impact of this compound on the mTOR pathway.

Note: The link between this compound accumulation and the mTOR pathway is currently hypothetical and requires experimental validation.

Conclusion

This compound represents a promising class of molecules for cancer-targeted applications due to its selective accumulation in the mitochondria and lysosomes of tumor cells. This technical guide has provided a detailed overview of the underlying mechanisms, presented available quantitative data, and offered comprehensive experimental protocols to facilitate further research in this area. While the qualitative evidence for dual-organelle targeting is compelling, future studies should focus on the precise quantification of this compound distribution within these subcellular compartments and on elucidating the functional consequences of this accumulation, including its potential impact on critical signaling pathways like mTOR. Such investigations will be crucial for the rational design and development of this compound-based theranostics for the improved diagnosis and treatment of cancer.

References

The Interplay of HIF-1α and MHI-148 Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen conditions, a state known as hypoxia.[1][2] Commonly observed in the microenvironment of solid tumors, hypoxia triggers a cascade of adaptive responses, including angiogenesis, metabolic reprogramming, and altered drug uptake.[3][4] This guide explores the critical relationship between HIF-1α and the cellular uptake of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties.[3][5][6][7][8] Understanding this interplay is paramount for the development of novel cancer diagnostics and targeted therapeutic strategies.

This compound exhibits preferential accumulation in cancer cells compared to normal cells, a phenomenon primarily mediated by the overexpression of organic anion-transporting polypeptides (OATPs).[3][5][7][9][10] Crucially, the expression of these transporters is, in part, regulated by the activity of HIF-1α.[3][9][11] This document provides a detailed overview of the signaling pathways, quantitative data from key experiments, and the methodologies employed to elucidate the role of HIF-1α in this compound uptake.

Data Presentation

The following tables summarize the quantitative data from studies investigating the influence of hypoxia and HIF-1α on this compound uptake in various cancer cell lines and in vivo models.

Table 1: In Vitro this compound Uptake in Cancer Cell Lines

Cell LineConditionFold Change in this compound Uptake (relative to Normoxia)Reference
PC-3 (Prostate Cancer)Hypoxia~1.3 - 2.0[9]
ARCaPE (Prostate Cancer)Hypoxia~1.5[9]
C4-2 (Prostate Cancer)Hypoxia~1.4[9]
MDA-MB-231 (Breast Cancer)Hypoxia~1.3[9]
PC-3 (Prostate Cancer)Normoxia + HIF-1α Overexpression>1.5[9]
PC-3 (Prostate Cancer)Hypoxia + HIF-1α SilencingUptake reduced to levels comparable to normoxia[9]
ARCaPE (Prostate Cancer)Hypoxia + HIF-1α SilencingUptake reduced to levels comparable to normoxia[9]

Table 2: In Vivo this compound Uptake in Tumor Xenografts

Tumor ModelConditionIncrease in NIRF Signal (relative to control)Reference
PC-3 Tumor XenograftHIF-1α Overexpression60%[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in the literature.

HIF-1a_Mediated_MHI-148_Uptake cluster_0 Tumor Microenvironment cluster_1 Cellular Response Hypoxia Hypoxia HIF-1a_Stabilization HIF-1α Stabilization and Activation Hypoxia->HIF-1a_Stabilization Inhibits Degradation OATP_Upregulation OATP Gene Transcription HIF-1a_Stabilization->OATP_Upregulation Promotes OATP_Expression OATP Transporter Expression OATP_Upregulation->OATP_Expression Leads to MHI-148_Uptake Increased this compound Uptake OATP_Expression->MHI-148_Uptake Mediates Experimental_Workflow_In_Vitro cluster_0 Cell Culture and Treatment cluster_1 Uptake Measurement Cell_Seeding Seed Cancer Cells (e.g., PC-3, HT-29) Experimental_Conditions Incubate under Normoxia or Hypoxia (or with HIF-1α manipulation) Cell_Seeding->Experimental_Conditions MHI-148_Incubation Incubate with this compound (e.g., 10 µM for 1h) Experimental_Conditions->MHI-148_Incubation Washing Wash cells to remove excess dye MHI-148_Incubation->Washing Analysis Quantify this compound Uptake Washing->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry

References

MHI-148 Near-Infrared Dye: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties and established experimental applications of the near-infrared (NIR) heptamethine cyanine (B1664457) dye, MHI-148 (also known as IR-808). This compound is recognized for its tumor-targeting capabilities, making it a valuable tool in cancer research, diagnostics, and the development of therapeutic agents.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.

Core Spectral Properties of this compound

The utility of this compound as a near-infrared fluorescent probe is defined by its photophysical characteristics. While often cited as having a high molar absorption coefficient, a specific value is not consistently reported in the literature.[3] The known spectral properties are summarized below.

PropertyValueNotes
Maximum Absorption (λmax) ~770 - 810 nmIn aqueous solutions and organic solvents like DMSO.[4]
Maximum Emission (λem) ~790 - 810 nm (NIR-Ia) and ~920 - 950 nm (NIR-Ib)Exhibits dual emission peaks.[4]
Quantum Yield (ΦF) 5% - 6.5%In the NIR-Ib window.[4]
Synonyms IR-808

Signaling Pathway: this compound Uptake in Cancer Cells

This compound exhibits preferential accumulation in cancer cells compared to normal cells.[5][6] This selectivity is largely attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of many cancer cells, a process that can be enhanced by the hypoxic tumor microenvironment.[3][7] The uptake mechanism is illustrated in the following diagram.

This compound Cellular Uptake Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_hypoxia Hypoxic Tumor Microenvironment MHI148 This compound Dye OATP OATP Transporter MHI148->OATP Binding MHI148_in Intracellular this compound OATP->MHI148_in Transport Mitochondria Mitochondria MHI148_in->Mitochondria Accumulation Lysosomes Lysosomes MHI148_in->Lysosomes Accumulation Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a->OATP Upregulation of Expression

Caption: Cellular uptake of this compound via OATP transporters.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound in cancer cell research.

In Vitro Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining cultured cancer cells with this compound to visualize its intracellular accumulation.

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (serum-free for staining)

  • Cultured cancer cells on glass coverslips or in imaging-compatible plates

  • 4% Paraformaldehyde (for fixation, optional)

  • DAPI (for nuclear counterstaining, optional)

  • Confocal laser scanning microscope with appropriate NIR laser lines and detectors

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 1 mM stock solution. Store protected from light at 4°C.[8]

  • Cell Culture: Plate cells on a suitable imaging substrate and culture until they reach the desired confluency.

  • Prepare Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final working concentration of 10-20 µM.[2][8]

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.[2][8]

  • Washing: Remove the staining solution and wash the cells twice with PBS to remove any unbound dye.[8]

  • (Optional) Fixation and Counterstaining:

    • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.[8]

    • Wash twice with PBS.

    • If desired, counterstain nuclei with DAPI for 10 minutes at 37°C.[8]

    • Wash twice with PBS.

  • Imaging: Mount the coverslips or place the imaging plate on the stage of a confocal microscope. Excite the this compound dye using a laser line around 633 nm and collect the emission signal in the range of 670-810 nm.[8]

In Vitro Cell Staining Workflow start Start prep_dye Prepare 20 µM this compound in serum-free medium start->prep_dye wash1 Wash cells with PBS prep_dye->wash1 stain Add this compound solution to cells wash1->stain incubate Incubate for 30 min at 37°C stain->incubate wash2 Wash cells twice with PBS incubate->wash2 fix Optional: Fix with 4% PFA wash2->fix counterstain Optional: Counterstain with DAPI fix->counterstain Yes image Image with Confocal Microscope fix->image No counterstain->image end End image->end

Caption: Workflow for in vitro staining of cells with this compound.

In Vivo Near-Infrared Fluorescence Imaging

This protocol describes the use of this compound for in vivo imaging of tumors in a mouse model.

Materials:

  • This compound dye

  • Sterile PBS

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system (e.g., IVIS Spectrum, FOBI) with appropriate excitation and emission filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model: Establish a tumor model in mice. For example, inject cancer cells subcutaneously and allow the tumors to grow to a palpable size (e.g., 5-7 mm).[7]

  • Prepare this compound Injection Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with sterile PBS to the final desired concentration. The final solution should be sterile-filtered.

  • Dye Administration: Anesthetize the mice. Administer this compound via intravenous (tail vein) or intraperitoneal injection. A typical dose is 10 nmol per mouse.[5]

  • Imaging Time Course: Image the mice at various time points post-injection to monitor dye distribution and tumor accumulation. Optimal tumor-to-background signal is often observed 24 hours after dye administration.[5]

  • Image Acquisition:

    • Anesthetize the mice for each imaging session.

    • Place the mouse in the in vivo imaging system.

    • Acquire whole-body fluorescence images using an appropriate excitation source and an emission filter around 825 nm.[7]

  • (Optional) Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice. Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart) and arrange them for ex vivo imaging to confirm dye biodistribution.

In Vivo Imaging Workflow start Start: Tumor-bearing mouse prepare_dye Prepare this compound in sterile PBS start->prepare_dye inject Administer this compound (e.g., 10 nmol/mouse, i.v.) prepare_dye->inject wait Wait for biodistribution (e.g., 24 hours) inject->wait image_in_vivo Anesthetize and perform in vivo NIRF imaging wait->image_in_vivo euthanize Euthanize mouse image_in_vivo->euthanize dissect Dissect tumor and organs euthanize->dissect image_ex_vivo Perform ex vivo imaging of dissected tissues dissect->image_ex_vivo end End image_ex_vivo->end

References

MHI-148 In Vivo Biodistribution and Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vivo biodistribution and available pharmacokinetic data for the heptamethine cyanine (B1664457) dye MHI-148. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Biodistribution of this compound Conjugates

Quantitative Biodistribution Data

The following table summarizes the biodistribution of PTX-MHI in HT-29 tumor-bearing BALB/c nude mice at 12 hours post-intravenous injection, as determined by the quantification of near-infrared (NIR) fluorescence intensity from ex vivo organ imaging.[1]

OrganMean Fluorescence Intensity (± SD)
Tumor1.8e+08 (± 0.1e+08)
Liver1.2e+08 (± 0.2e+08)
Kidneys0.8e+08 (± 0.1e+08)
Lungs0.6e+08 (± 0.05e+08)
Spleen0.5e+08 (± 0.08e+08)
Heart0.4e+08 (± 0.06e+08)

Data is derived from fluorescence intensity plots and represents an approximation of the mean values.

In vivo imaging has shown that the maximum accumulation of PTX-MHI in tumors occurs at 12 hours after injection, with the signal being sustained for up to 3 days.[2]

Experimental Protocol: In Vivo and Ex Vivo Biodistribution Study

The following protocol details the methodology used to assess the biodistribution of PTX-MHI in a xenograft mouse model.[1][2]

1. Animal Model:

  • Female BALB/c nude mice (5 weeks old, 18-20 g).

  • Tumor induction via subcutaneous injection of HT-29 colon carcinoma cells.

  • Experiments commenced when tumors reached a size of 5-7 mm.

2. Test Article Administration:

  • PTX-MHI was administered intravenously via the tail vein.

  • The administered dose was 2 µg per mouse, dissolved in 150 µL of Phosphate-Buffered Saline (PBS).

3. In Vivo Imaging:

  • Whole-body fluorescence imaging was performed at 2, 4, 6, 12, 24, and 48 hours post-injection.

  • An in vivo imaging system (e.g., FOBI) with an 825 nm emission filter was used.

  • The exposure time for image acquisition was 1 second.

4. Ex Vivo Organ Analysis:

  • Mice were euthanized at 12 hours post-injection, the time of maximum tumor accumulation.

  • The heart, spleen, tumor, liver, kidneys, and lungs were harvested.

  • Ex vivo fluorescence imaging of the dissected organs was conducted under the same imaging parameters as the in vivo scans.

5. Data Quantification:

  • The fluorescence intensities in the harvested organs were quantified to determine the extent of PTX-MHI accumulation.

Pharmacokinetics of this compound

Detailed pharmacokinetic studies providing parameters such as half-life, clearance rate, and volume of distribution for unconjugated this compound are not extensively available in published literature. However, a study on an this compound conjugate, this compound-clorgyline amide (NMI-amide), provides a methodological framework for how such a study could be conducted and offers insights into the analytical techniques employed.

Pharmacokinetic Study Methodology (this compound-clorgyline amide)

A high-performance liquid chromatography-electrospray ionization tandem mass spectrometric (HPLC-ESI-MS/MS) method was developed for the quantification of NMI-amide in mouse plasma.[3]

1. Sample Preparation:

  • NMI-amide and an internal standard (this compound) were extracted from mouse plasma via protein precipitation using acetonitrile.

2. Analytical Method:

  • Quantification was performed using multiple reaction monitoring (MRM).

  • The mass-to-charge ratio (m/z) transitions detected were 491.2 -> 361.9 for NMI-amide and 685.3 -> 258.2 for the this compound internal standard.

3. Method Validation:

  • The lower limit of quantification (LLOQ) for NMI-amide was 0.005 µg/mL.

  • The method demonstrated a linear calibration curve in the concentration range of 0.005-2 µg/mL with a correlation coefficient (R²) greater than 0.99.

  • Intra- and inter-day precision were within 9.8% at the LLOQ and 14.0% for other quality control samples.

  • Mean accuracy ranged from 86.8% to 113.2%.

4. In Vivo Application:

  • The validated method was successfully applied to a pharmacokinetic study in mice following a 5 mg/kg intravenous administration of NMI-amide.

Signaling Pathways and Experimental Workflows

This compound Cellular Uptake Signaling Pathway

This compound exhibits preferential accumulation in tumor cells, a phenomenon attributed to the unique tumor microenvironment and the overexpression of specific transporters. The uptake is mediated by Organic Anion-Transporting Polypeptides (OATPs).[2][4] The expression of these transporters is, in turn, influenced by the hypoxic conditions often found in solid tumors, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5] This signaling cascade results in the selective uptake and retention of this compound in cancer cells, where it localizes to the mitochondria and lysosomes.[2]

This compound Cellular Uptake Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles MHI148 This compound OATP OATP MHI148->OATP Transport MHI148_intra Intracellular this compound OATP->MHI148_intra Mitochondria Mitochondria MHI148_intra->Mitochondria Accumulation Lysosomes Lysosomes MHI148_intra->Lysosomes Accumulation HIF1a HIF-1α HIF1a->OATP Upregulates Expression Hypoxia Tumor Hypoxia Hypoxia->HIF1a Stabilizes

Caption: this compound is transported into cancer cells via OATPs, which are upregulated by HIF-1α under hypoxic conditions.

General Workflow for In Vivo Biodistribution Studies

The following diagram illustrates a typical experimental workflow for conducting in vivo biodistribution studies of near-infrared dye-labeled compounds in a preclinical setting.

In Vivo Biodistribution Experimental Workflow A Animal Model Preparation (e.g., Tumor Xenograft) B Test Article Administration (e.g., Intravenous Injection) A->B C Longitudinal In Vivo Imaging (Multiple Time Points) B->C D Euthanasia and Organ Dissection (at Peak Accumulation Time) C->D E Ex Vivo Organ Imaging D->E F Data Analysis and Quantification E->F

Caption: A generalized workflow for assessing the in vivo biodistribution of NIR-labeled agents in animal models.

References

An In-depth Technical Guide to the Cellular Uptake and Retention Kinetics of MHI-148

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and retention kinetics of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with selective accumulation in tumor cells. This document details the underlying molecular mechanisms, summarizes key quantitative findings, and provides detailed experimental protocols for studying this compound in a laboratory setting.

Introduction

This compound is a fluorescent dye that has garnered significant interest in the field of oncology for its potential applications in tumor imaging and targeted drug delivery.[1][2] Its preferential accumulation and retention in cancer cells compared to normal cells allows for high-contrast imaging of tumors and the potential for targeted therapeutic interventions.[2][3] Understanding the kinetics of its cellular uptake and retention is paramount for optimizing its use in both preclinical research and potential clinical applications.

Core Mechanisms of Cellular Uptake and Retention

The selective accumulation of this compound in tumor cells is not a passive process but is mediated by specific biological pathways that are often dysregulated in cancer. The primary mechanisms identified are the overexpression of Organic Anion-Transporting Polypeptides (OATPs) and the influence of the hypoxic tumor microenvironment.

The Role of Organic Anion-Transporting Polypeptides (OATPs)

This compound uptake is significantly mediated by OATPs, a family of transmembrane solute carriers.[1][4] Several studies have demonstrated that cancer cells, including those from colon, prostate, and gastric cancers, exhibit elevated expression of OATPs compared to their normal counterparts.[1][3] This differential expression is a key determinant of the tumor-selective accumulation of this compound. The dye acts as a substrate for these transporters, leading to its active influx into the cancer cells.

Influence of the Hypoxic Tumor Microenvironment and HIF-1α Signaling

The tumor microenvironment, often characterized by hypoxia (low oxygen levels), plays a crucial role in enhancing this compound uptake.[3][5] Hypoxia induces the stabilization of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5] HIF-1α, in turn, upregulates the expression of various genes, including those encoding for OATPs.[3][5] This creates a positive feedback loop where the hypoxic state of the tumor enhances the very machinery responsible for this compound uptake, further concentrating the dye in the tumor tissue.

G Hypoxia-Induced this compound Uptake Pathway cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Cellular Uptake Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1α Nuclear Translocation HIF-1α Nuclear Translocation HIF-1α Stabilization->HIF-1α Nuclear Translocation HIF-1α/HIF-1β Dimerization HIF-1α/HIF-1β Dimerization HIF-1α Nuclear Translocation->HIF-1α/HIF-1β Dimerization Binding to HRE Binding to HRE HIF-1α/HIF-1β Dimerization->Binding to HRE Hypoxia Response Element OATP Gene Transcription OATP Gene Transcription Binding to HRE->OATP Gene Transcription OATP Protein Expression OATP Protein Expression OATP Gene Transcription->OATP Protein Expression OATP Transporter OATP Transporter OATP Protein Expression->OATP Transporter This compound This compound This compound->OATP Transporter binds to Increased this compound Uptake Increased this compound Uptake OATP Transporter->Increased this compound Uptake mediates

Caption: Hypoxia-Induced this compound Uptake Pathway.

Subcellular Localization

Upon entering the cancer cells, this compound primarily accumulates in the mitochondria and lysosomes.[1] This specific subcellular localization is significant as it can be exploited for therapeutic strategies. For instance, conjugation of this compound to chemotherapeutic agents can facilitate their delivery to these vital organelles, potentially enhancing their cytotoxic effects.[1]

Quantitative Data on this compound Uptake and Retention

While the literature extensively describes the qualitative aspects of this compound uptake, specific quantitative kinetic parameters are not consistently reported. The following tables summarize the available semi-quantitative and observational data from various studies.

Table 1: In Vitro Cellular Uptake of this compound

Cell LineCell TypeThis compound Concentration (µM)Incubation TimeObserved UptakeReference
HT-29Human Colon Carcinoma101 hourHigh[1]
NIH3T3Mouse Embryonic Fibroblast101 hourLow[1]
SNU-739Human Hepatocellular CarcinomaNot specifiedNot specifiedPreferential uptake[4]
SNU-368Human Hepatocellular CarcinomaNot specifiedNot specifiedPreferential uptake[4]
THLE-2Human Liver EpithelialNot specifiedNot specifiedLow uptake[4]
Canine Cancer Cells (various)Canine Tumors2030 minutesSignificant uptake[6]
Human PC-3Human Prostate CancerNot specifiedNot specifiedSignificant uptake[7]
MDCKNormal Canine Kidney EpithelialNot specifiedNot specifiedLow uptake[7]
HEK293Human Embryonic KidneyNot specifiedNot specifiedLow uptake[7]

Table 2: In Vivo and Ex Vivo Observations of this compound Retention

ModelTumor TypeThis compound DoseImaging Time PointObservationReference
Nude mice with HT-29 xenograftsColon Carcinoma2 mg/kg (as PTX-MHI conjugate)Up to 30 daysGreater accumulation in tumors than normal organs[1]
Nude mice with HCC xenograftsHepatocellular CarcinomaNot specifiedPeak at 8 hours, persisted for at least 3 daysSpecific fluorescence signal in tumor xenografts[4]
Nude mice with SGC-7901 xenograftsGastric CancerNot specified24 hours post-administrationAccumulation in gastric cancer tissue[3]
Dogs with spontaneous tumorsVarious1.5 µmol/kg3 days post-injectionIncreased uptake in tumors compared to adjacent normal tissues[6]
Nude mice with lung cancer xenograftsLung CancerNot specifiedVisible at 1 hour post-injectionHighest uptake in tumor among selected organs[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular uptake and retention of this compound.

In Vitro Cellular Uptake Assay

This protocol is designed to qualitatively and semi-quantitatively assess the uptake of this compound in cultured cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Normal (non-cancerous) cell line for comparison (e.g., NIH3T3)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates or confocal dishes

  • Fluorescence microscope with appropriate filter sets for NIR imaging

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into separate wells of a multi-well plate or on coverslips in a petri dish at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • This compound Incubation: Prepare a working solution of this compound in fresh cell culture medium at the desired final concentration (e.g., 10 µM).

  • Remove the old medium from the cells and wash once with PBS.

  • Add the this compound containing medium to the cells.

  • Incubate for the desired time period (e.g., 1 hour) at 37°C.

  • Washing: After incubation, aspirate the this compound containing medium and wash the cells three times with PBS to remove any unbound dye.

  • Imaging: Add fresh PBS or culture medium to the cells and immediately visualize them under a fluorescence microscope. Capture images of both cell types using identical microscope settings (e.g., exposure time, gain) for accurate comparison.

G In Vitro this compound Cellular Uptake Workflow Start Start Cell_Seeding Seed Cancer and Normal Cells Start->Cell_Seeding Incubation_Overnight Incubate Overnight Cell_Seeding->Incubation_Overnight Prepare_MHI148 Prepare this compound Solution Incubation_Overnight->Prepare_MHI148 Add_MHI148 Incubate Cells with this compound Prepare_MHI148->Add_MHI148 Wash_Cells Wash to Remove Unbound Dye Add_MHI148->Wash_Cells Imaging Fluorescence Microscopy Wash_Cells->Imaging End End Imaging->End

Caption: In Vitro this compound Cellular Uptake Workflow.

In Vivo Biodistribution and Tumor Retention Study

This protocol outlines the procedure for assessing the distribution and retention of this compound in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Tumor cells capable of forming xenografts (e.g., HT-29)

  • This compound solution for injection (sterile)

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Xenograft Model Establishment: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size.

  • This compound Administration: Once tumors have reached the desired size, administer this compound to the mice via intravenous injection at a specified dose.

  • In Vivo Imaging: At various time points post-injection (e.g., 1h, 8h, 24h, 48h, 72h), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system.

  • Ex Vivo Organ Imaging: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart). Arrange the organs and tumor on a non-fluorescent surface and perform ex vivo NIR fluorescence imaging to quantify the relative signal intensity in each tissue.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and organs at each time point to determine the biodistribution profile and retention of this compound in the tumor over time.

Conclusion

The heptamethine cyanine dye this compound exhibits a remarkable and selective accumulation in tumor cells, a phenomenon driven by the overexpression of OATPs and the hypoxic tumor microenvironment. While precise kinetic parameters of its uptake and retention are still an area for further investigation, the existing data strongly support its potential as a powerful tool for cancer imaging and targeted therapy. The experimental protocols provided in this guide offer a framework for researchers to further explore and harness the unique properties of this compound in the ongoing effort to develop more effective cancer diagnostics and treatments.

References

MHI-148: A Dual Imaging and Targeting Agent for Cancer Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has emerged as a potent theranostic agent, possessing intrinsic dual capabilities for both cancer imaging and targeted therapy.[1][2] Unlike many imaging agents that require conjugation to a targeting ligand, this compound selectively accumulates in tumor cells while showing minimal uptake in normal cells.[2] This inherent tumor-targeting capacity is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in cancer cells, and is influenced by the hypoxic tumor microenvironment.[1][3][4]

Upon entering cancer cells, this compound localizes within the mitochondria and lysosomes.[1][2][5][6] Its strong fluorescence in the near-infrared spectrum allows for deep-tissue imaging, making it suitable for non-invasive tumor detection, tracking metastasis, and guiding surgical interventions.[2][5][7] Beyond its diagnostic capabilities, this compound serves as an effective vehicle for targeted drug delivery. When conjugated with chemotherapeutic agents such as Paclitaxel (PTX), the resulting conjugate (PTX-MHI) demonstrates enhanced anticancer efficacy and bioavailability within tumor cells, thereby reducing systemic toxicity.[1][3][8][9] This guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with this compound, establishing its role as a versatile platform in the development of next-generation cancer therapies.

Mechanism of Action and Signaling

The dual functionality of this compound stems from its unique chemical structure and its interaction with the specific biology of cancer cells.

2.1 Tumor-Specific Uptake and Retention

The primary mechanism for this compound's tumor selectivity is its interaction with Organic Anion-Transporting Polypeptides (OATPs), a group of cell membrane-bound solute carriers.[1][3] These transporters are overexpressed in various cancer types, including colon carcinoma and hepatocellular carcinoma, but are found at low levels in normal cells.[1][3][7] This differential expression facilitates the active transport and subsequent accumulation of this compound specifically within tumor cells.[1][2] The uptake can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor, confirming the central role of this pathway.[2][5][6] In hepatocellular carcinoma, the transporters OATP2B1 and ABCG2, regulated by the β-catenin signaling pathway, have been shown to mediate the specific uptake and retention of this compound.[7] The hypoxic tumor microenvironment also contributes to the higher accumulation of the dye in cancer cells.[3][4]

2.2 Subcellular Localization

Once inside the cancer cell, this compound is not diffusely distributed. Co-localization studies have definitively shown that it accumulates in two key organelles: the mitochondria and lysosomes .[1][2][5][6] This targeted intracellular delivery is significant for its therapeutic applications. By delivering conjugated drugs like PTX directly to these organelles, PTX-MHI can trigger apoptosis through both mitochondrial and lysosomal pathways, enhancing the cytotoxic effect beyond the drug's conventional impact on microtubules.[1]

2.3 Dual Functionality: Imaging and Therapy

This compound's utility is twofold:

  • Near-Infrared (NIR) Imaging: As a heptamethine cyanine dye, this compound fluoresces in the NIR spectrum (700-1000 nm).[2] This wavelength allows for deep-tissue penetration of light, enabling non-invasive whole-body imaging of tumors and metastases in preclinical models.[2][5] It has also been explored for photoacoustic imaging (PAI).[10]

  • Targeted Drug Delivery: The intrinsic tumor-targeting property of this compound makes it an ideal carrier for anticancer drugs. By conjugating a therapeutic agent to this compound, the drug's bioavailability at the tumor site is significantly increased, concentrating its therapeutic effect while minimizing exposure and damage to healthy tissues.[1][3][8][11]

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles MHI148_ext This compound OATP OATP Transporters (Overexpressed) MHI148_ext->OATP Binding MHI148_int Internalized this compound OATP->MHI148_int Uptake Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosomes Lysosomes MHI148_int->Lysosomes Accumulation Imaging Imaging Signal Mitochondria->Imaging Therapy Therapeutic Effect Mitochondria->Therapy Lysosomes->Imaging NIR Fluorescence Lysosomes->Therapy Targeted Drug Release & Action Hypoxia Hypoxic Tumor Microenvironment Hypoxia->OATP Upregulates in_vivo_workflow cluster_setup Phase 1: Model Preparation cluster_treatment Phase 2: Treatment & Imaging cluster_analysis Phase 3: Data Analysis start Select Animal Model (e.g., BALB/c nude mice) implant Subcutaneous Implantation of Cancer Cells (e.g., HT-29) start->implant growth Allow Tumor Growth (to palpable size) implant->growth group Randomize into Groups (Control, PTX, PTX-MHI) growth->group inject Intravenous Injection of Assigned Agent group->inject imaging Periodic In Vivo NIR Imaging (e.g., Day 0, 7, 14, etc.) inject->imaging measure Measure Tumor Volume (e.g., every 2 days) inject->measure endpoint Study Endpoint (e.g., Day 30) measure->endpoint exvivo Ex Vivo Biodistribution (Harvest & Image Organs) endpoint->exvivo analysis Analyze Tumor Growth Curves & Fluorescence Intensity endpoint->analysis conclusion Draw Conclusions on Efficacy & Targeting analysis->conclusion dual_function_logic cluster_properties Inherent Properties cluster_functions Resulting Functions cluster_outcomes Clinical Applications Core This compound (Heptamethine Dye) Prop1 NIR Fluorescence Core->Prop1 Prop2 Tumor-Specific Uptake (OATP-Mediated) Core->Prop2 Func1 Diagnostic Imaging Prop1->Func1 Enables Prop2->Func1 Provides Specificity Func2 Targeted Drug Delivery Prop2->Func2 Acts as a Carrier Out1 Non-invasive Tumor Detection & Visualization Func1->Out1 Out2 Image-Guided Surgery Func1->Out2 Out3 Enhanced Therapeutic Efficacy Func2->Out3 Out4 Reduced Systemic Toxicity Func2->Out4

References

Foundational Research on Heptamethine Cyanine Dyes for Cancer Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Heptamethine cyanine (B1664457) dyes represent a class of near-infrared fluorescence (NIRF) agents that are gaining significant attention in oncology.[1] A key feature of certain heptamethine cyanines is their intrinsic ability to preferentially accumulate in tumor cells without the need for chemical conjugation to targeting moieties.[2][3] This inherent tumor-targeting capacity is mediated by a combination of factors, including overexpression of organic anion-transporting polypeptides (OATPs) on cancer cell membranes, the unique tumor microenvironment, and high mitochondrial membrane potential in cancer cells.[1][4] These dyes, such as IR-783 and MHI-148, serve as powerful tools for noninvasive in vivo imaging, surgical guidance, and are being developed as theranostic agents for delivering therapeutic payloads and for photodynamic and photothermal therapies.[1][2] This technical guide provides an in-depth overview of the foundational research on these dyes, detailing their photophysical properties, mechanisms of action, synthesis, and key experimental protocols for their application in cancer imaging.

Physicochemical and Photophysical Properties

Heptamethine cyanine dyes are characterized by two heterocyclic rings (commonly indole-based) connected by a seven-carbon polymethine chain.[5][6] This extended conjugated system is responsible for their strong absorption and fluorescence emission in the near-infrared (NIR) window (700-1000 nm).[7] This spectral range is highly advantageous for in vivo imaging due to deeper tissue penetration of light and reduced background autofluorescence from biological tissues.[8] Structural modifications to the heterocyclic moieties, the polymethine chain, and the N-alkyl side chains allow for the fine-tuning of their photophysical and targeting properties.[5][6] Key dyes such as IR-783 and this compound have demonstrated excellent tumor-specific imaging capabilities.[9][10]

Table 1: Photophysical Properties of Key Heptamethine Cyanine Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦFl)Reference(s)
IR-783 ~633~780-786261,0000.084[2][11]
This compound Not specifiedNot specifiedNot specifiedNot specified[9][12]
ICG (Reference) Not specifiedNot specifiedNot specified0.008[2]

Mechanism of Tumor-Specific Accumulation

The preferential uptake of heptamethine cyanine dyes in malignant tissues is a multifactorial process, distinguishing them from conventional NIR dyes like Indocyanine Green (ICG) that lack intrinsic tumor-targeting capabilities.[2]

Role of Organic Anion-Transporting Polypeptides (OATPs)

A primary mechanism for the selective accumulation of these dyes is their active transport into cancer cells by OATPs, a family of cell membrane-bound solute carriers.[2] Various cancer types overexpress certain OATP members, particularly OATP1B3, which has been shown to mediate the uptake of dyes like IR-783 and this compound.[2][3][13] This active transport can be competitively inhibited by broad-spectrum OATP inhibitors like bromosulfophthalein (BSP), confirming the crucial role of these transporters.[9][14][15]

OATP_Mediated_Uptake cluster_membrane Dye_ext Heptamethine Cyanine Dye (e.g., IR-783) OATP OATP Transporter (OATP1B3 Overexpressed) Dye_ext->OATP Binding Cell_Membrane Cancer Cell Membrane Dye_int Intracellular Dye OATP->Dye_int Active Transport Mitochondria Mitochondria Dye_int->Mitochondria Accumulation Lysosome Lysosome Dye_int->Lysosome Accumulation Inhibitor BSP (OATP Inhibitor) Inhibitor->OATP Blocks Transport

Diagram 1: OATP-mediated uptake of heptamethine cyanine dyes into cancer cells.
Influence of the Tumor Microenvironment

The tumor microenvironment further enhances dye accumulation. Tumor hypoxia is a key factor that promotes the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn can increase the expression of OATPs, creating a positive feedback loop for dye uptake.[2][16] Additionally, for dyes that can bind to plasma proteins like albumin, the Enhanced Permeability and Retention (EPR) effect, caused by leaky tumor vasculature and poor lymphatic drainage, contributes to their passive accumulation in the tumor interstitium.[2][17]

Tumor_Microenvironment_Uptake Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a Induces OATP_exp OATP Expression (on Cancer Cell) HIF1a->OATP_exp Increases Dye_uptake Increased Dye Uptake OATP_exp->Dye_uptake Mediates Tumor_acc Tumor Accumulation Dye_uptake->Tumor_acc Contributes to EPR EPR Effect (Leaky Vasculature) AlbuminDye Albumin-Dye Complex EPR->AlbuminDye Traps AlbuminDye->Tumor_acc Leads to

Diagram 2: Role of the tumor microenvironment in enhancing dye accumulation.
Subcellular Localization

Once inside cancer cells, heptamethine cyanine dyes like IR-783 and this compound are not uniformly distributed. Confocal microscopy studies have shown that they preferentially accumulate in mitochondria and lysosomes.[9][14][18] This organelle-specific localization is significant, as it can be exploited for targeted therapies. For instance, mitochondrial accumulation can induce the production of reactive oxygen species (ROS), leading to apoptosis, which is a foundational principle for their use in photodynamic therapy.[2]

Synthesis and Structural Considerations

The synthesis of heptamethine cyanine dyes is typically achieved through a condensation reaction. This involves reacting two equivalents of a heterocyclic salt (e.g., an indolenium salt) with a linker that provides the polymethine bridge.[5][19] The specific properties of the final dye can be tailored by modifying the substituents on the indolenium ring or by altering the structure of the polymethine chain.[5][19]

Synthesis_Workflow Start1 Heterocyclic Salt (e.g., Indolenium) Process1 Condensation Reaction (Base, Heat) Start1->Process1 Start2 Polymethine Bridge Precursor Start2->Process1 Product Heptamethine Cyanine Dye Process1->Product Purification Purification (e.g., Chromatography) Product->Purification Final Characterized Dye Purification->Final

Diagram 3: Generalized workflow for the synthesis of heptamethine cyanine dyes.

Key Experimental Protocols

The evaluation of novel heptamethine cyanine dyes for cancer imaging involves a series of standardized in vitro and in vivo experiments.

In Vitro Dye Uptake and Specificity Assay
  • Objective: To determine the preferential uptake and retention of the dye in cancer cells versus normal cells.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines (e.g., PC-3 prostate cancer, Hela cervical cancer) and normal human cell lines (e.g., P69 normal prostate epithelial cells, HEK293 embryonic kidney cells) in appropriate media.[9][13]

    • Dye Incubation: Incubate the cells with the heptamethine cyanine dye (e.g., 20 µmol/L IR-783) for various time points (e.g., 30 minutes, 1 hour, 2 hours) at 37°C.[9][13]

    • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound dye.

    • Imaging: Visualize the cells using a fluorescence or confocal microscope with appropriate NIR filters. Cell nuclei can be counterstained with DAPI.[13]

    • Inhibition Control: To confirm OATP-mediated uptake, pre-incubate a set of cancer cells with an OATP inhibitor like bromosulfophthalein (e.g., 250 µmol/L) before adding the dye. A significant reduction in fluorescence signal indicates OATP involvement.[9]

In Vivo Tumor Imaging in Xenograft Models
  • Objective: To evaluate the dye's ability to target and visualize tumors in a living animal model.

  • Methodology:

    • Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., 1x10⁶ Hela cells) into the flank of athymic nude mice.[13] Allow tumors to grow to a palpable size.

    • Dye Administration: Administer the heptamethine cyanine dye to the tumor-bearing mice. A typical dose for IR-783 is 0.375 mg/kg administered via intraperitoneal (i.p.) injection.[2]

    • Whole-Body Imaging: At various time points post-injection (e.g., 6h, 24h, 48h, 80h), anesthetize the mice and perform whole-body NIRF imaging using a suitable in vivo imaging system (e.g., Kodak or IVIS).[2][10]

    • Ex Vivo Biodistribution: After the final imaging time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).[13] Image the dissected tissues ex vivo to quantify the fluorescence signal and determine the tumor-to-background ratio.

    • Histological Confirmation: Fix the tumor tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining on tissue sections to confirm the presence of viable tumor cells corresponding to the fluorescent areas.[13]

InVivo_Workflow Step1 Tumor Cell Inoculation (Nude Mouse) Step2 Tumor Growth (to palpable size) Step1->Step2 Step3 Dye Injection (i.p. or i.v.) Step2->Step3 Step4 In Vivo NIRF Imaging (Time-course: 6-80h) Step3->Step4 Step5 Euthanasia & Dissection Step4->Step5 Step6 Ex Vivo Organ Imaging (Quantify T/B Ratio) Step5->Step6 Step7 Histology (H&E) (Confirm Tumor) Step6->Step7

Diagram 4: Standard experimental workflow for in vivo cancer imaging.

Summary and Future Outlook

Heptamethine cyanine dyes have emerged as a unique and powerful class of agents for cancer imaging due to their inherent tumor-targeting properties, favorable NIR photophysics, and theranostic potential.[1][2] The foundational research has elucidated a multi-pronged mechanism of tumor accumulation centered on OATP transporters and the tumor microenvironment. While promising, challenges such as dye stability, potential for aggregation, and optimizing pharmacokinetics remain active areas of research.[8][20] Novel molecular design strategies, such as creating sterically shielded dyes, are being developed to overcome these limitations, improve bioimaging performance, and accelerate the clinical translation of these agents for more precise cancer diagnosis and therapy.[8][20][21]

References

MHI-148: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of MHI-148, a heptamethine cyanine (B1664457) dye with significant potential in cancer imaging and targeted therapy. This document details the core findings, experimental methodologies, and mechanistic insights derived from foundational studies.

Introduction to this compound

This compound is a near-infrared (NIR) fluorescent dye characterized by its preferential uptake and retention in cancer cells compared to normal, healthy cells.[1] This tumor-specific accumulation is a key attribute that makes this compound a promising candidate for a variety of oncological applications, including:

  • Non-invasive in vivo tumor imaging: Its NIR fluorescence properties allow for deep tissue penetration, enabling the visualization of tumors.

  • Targeted drug delivery: When conjugated with chemotherapeutic agents, this compound can act as a delivery vehicle to increase the drug concentration at the tumor site, potentially enhancing efficacy and reducing systemic toxicity.[1]

Initial studies have shown that this compound accumulates within the mitochondria and lysosomes of cancer cells.[1] This process is believed to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization studies of this compound and its conjugates.

Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel-MHI-148 Conjugate (PTX-MHI)
CompoundCell LineCell TypeTime PointConcentration (µM)Cell Viability (%)
This compoundHT-29Human Colon CarcinomaDay 31.5~100%
PTX-MHIHT-29Human Colon CarcinomaDay 10.1~80%
PTX-MHIHT-29Human Colon CarcinomaDay 10.5~60%
PTX-MHIHT-29Human Colon CarcinomaDay 11.5~40%
PTX-MHIHT-29Human Colon CarcinomaDay 30.1~30%
PTX-MHIHT-29Human Colon CarcinomaDay 30.5~20%
PTX-MHIHT-29Human Colon CarcinomaDay 31.5~15%
This compoundNIH3T3Mouse Embryonic FibroblastDay 31.5~100%
PTX-MHINIH3T3Mouse Embryonic FibroblastDay 31.5~75%

Data is estimated from graphical representations in the source literature and presented to show trends. This compound alone shows minimal cytotoxicity.

Table 2: Ex Vivo Biodistribution of PTX-MHI Conjugate in HT-29 Tumor-Bearing Mice (12h post-injection)
OrganMean Fluorescence Intensity (Arbitrary Units) ± SD
Tumor~1.8 x 10^8 ± 0.2 x 10^8
Liver~1.2 x 10^8 ± 0.15 x 10^8
Kidneys~0.8 x 10^8 ± 0.1 x 10^8
Spleen~0.6 x 10^8 ± 0.08 x 10^8
Lungs~0.4 x 10^8 ± 0.05 x 10^8
Heart~0.3 x 10^8 ± 0.04 x 10^8

This data represents the biodistribution of the paclitaxel (B517696) conjugate of this compound, not this compound alone. The highest accumulation is observed in the tumor, followed by the liver.[1]

Signaling Pathway and Experimental Workflow

This compound Cellular Uptake Pathway

The preferential accumulation of this compound in cancer cells is linked to the overexpression of Organic Anion Transporting Polypeptides (OATPs), particularly OATP2B1. The expression of these transporters can be upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor often stabilized in the hypoxic microenvironment of tumors. Once inside the cancer cell, this compound localizes to the mitochondria and lysosomes.

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_organelles Intracellular Accumulation cluster_nucleus Nucleus MHI148_ext This compound OATP OATP2B1 MHI148_ext->OATP transport MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Lysosomes Lysosomes MHI148_int->Lysosomes HIF1a HIF-1α HIF1a->OATP upregulates expression Hypoxia Tumor Hypoxia Hypoxia->HIF1a stabilizes

Caption: Proposed mechanism of this compound uptake in cancer cells.

General Experimental Workflow for this compound Characterization

The initial characterization of this compound and its conjugates typically follows a multi-stage process, beginning with synthesis and moving through in vitro and in vivo testing.

MHI148_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 Synthesize this compound S2 Conjugate this compound to Paclitaxel (PTX) S1->S2 S3 Purification & Characterization S2->S3 V1 Cellular Uptake Assay (Cancer vs. Normal Cells) S3->V1 V3 Cytotoxicity Assay (MTT Assay) S3->V3 V2 Subcellular Localization (Mitochondria/Lysosomes) V1->V2 I1 Establish Tumor Xenograft (e.g., HT-29 in mice) V3->I1 I2 Administer Compound I1->I2 I3 In Vivo NIR Imaging I2->I3 I5 Tumor Growth Inhibition Study I2->I5 I4 Ex Vivo Biodistribution I3->I4

Caption: Workflow for this compound synthesis and preclinical evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the initial characterization of this compound.

In Vitro Cellular Uptake Assay by Fluorescence Microscopy

Objective: To qualitatively assess and compare the uptake of this compound in cancer cells versus normal cells.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Normal cell line (e.g., NIH3T3)

  • Complete culture medium (specific to cell lines)

  • Confocal microscopy dishes or 24-well plates with coverslips

  • This compound stock solution (in DMSO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Fluorescence microscope with appropriate NIR filters

Protocol:

  • Cell Seeding: Seed HT-29 and NIH3T3 cells into separate confocal dishes or wells with coverslips at a density that will result in 80-90% confluency after 24 hours.

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Prepare a working solution of this compound in complete culture medium at a final concentration of 10 µM. Remove the existing medium from the cells and add the this compound containing medium.

  • Incubation with Dye: Incubate the cells with the this compound solution for 1-2 hours at 37°C.

  • Washing: Aspirate the this compound containing medium. Wash the cells three times with DPBS to remove any unbound, extracellular dye.

  • Imaging: Add fresh DPBS or imaging medium to the cells. Immediately visualize the cells under a fluorescence microscope. Capture images using both bright-field and the appropriate NIR fluorescence channels. Use consistent imaging parameters (e.g., exposure time) between the cancer and normal cell lines for valid comparison.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To quantify the effect of this compound and its conjugates on the viability of cancer and normal cells.

Materials:

  • HT-29 and NIH3T3 cells

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound, PTX, and PTX-MHI stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HT-29 and NIH3T3 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compounds (this compound, PTX, PTX-MHI) in culture medium. A typical concentration range would be 0.01 µM to 1.5 µM. Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of DMSO used).

  • Incubation with Compounds: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of the medium-only wells.

In Vivo Biodistribution Study

Objective: To determine the tissue distribution and tumor-targeting ability of this compound or its conjugates in a tumor-bearing animal model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • HT-29 cancer cells

  • Matrigel (optional, for subcutaneous injection)

  • This compound or PTX-MHI conjugate, sterile solution for injection

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar NIR imaging equipment

  • Surgical tools for dissection

Protocol:

  • Tumor Model Establishment: Subcutaneously inject approximately 2-5 x 10⁶ HT-29 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), which typically takes 2-3 weeks.

  • Compound Administration: Administer a sterile solution of the this compound conjugate (e.g., 2 µ g/mouse ) via intravenous (tail vein) injection.

  • In Vivo Imaging: At various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours), anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system.

  • Ex Vivo Analysis: At the final time point (e.g., 12 or 24 hours, based on peak tumor accumulation from imaging), euthanize the mice.

  • Organ Harvesting: Carefully dissect and collect the tumor and major organs (liver, spleen, kidneys, heart, lungs).

  • Ex Vivo Imaging: Arrange the harvested organs in a petri dish and immediately image them using the in vivo imaging system to quantify the fluorescence signal in each tissue.

  • Data Quantification: Use the imaging system's software to draw regions of interest (ROIs) around each organ and the tumor to measure the average fluorescence intensity. This data is used to quantify the biodistribution.

Conclusion

The initial characterization of this compound reveals it to be a promising NIR dye with inherent tumor-targeting properties. Its mechanism of uptake via OATPs, which are overexpressed in many cancers, provides a strong rationale for its use in oncology. The ability to conjugate this compound to cytotoxic drugs like paclitaxel without losing its targeting ability opens up possibilities for developing novel theranostic agents. The data and protocols outlined in this guide provide a comprehensive foundation for researchers and drug development professionals interested in exploring the potential of this compound and similar molecules in the fight against cancer. Further studies are warranted to fully elucidate its pharmacokinetic profile, long-term toxicity, and efficacy in a wider range of cancer models.

References

The role of the cyclohexenyl ring in MHI-148 photostability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148, a heptamethine cyanine (B1664457) dye, has garnered significant attention in the field of biomedical imaging and targeted therapy due to its preferential accumulation in tumor cells. A critical attribute for any fluorescent probe is its photostability—the ability to resist photochemical degradation upon exposure to light. The structural design of this compound, specifically the incorporation of a rigid cyclohexenyl ring into its polymethine chain, is a key determinant of its enhanced photostability, increased quantum yield, and reduced photobleaching[1]. This technical guide delves into the pivotal role of the cyclohexenyl ring in the photostability of this compound, presenting available data, outlining experimental protocols for photostability assessment, and visualizing relevant pathways.

The Role of the Cyclohexenyl Ring in Photochemical Stability

The polymethine chain of cyanine dyes is susceptible to photo-induced isomerization and oxidation, which are primary pathways for photodegradation. The introduction of a rigid cyclohexenyl ring in the heptamethine chain of this compound and the related dye, IR-783, offers several advantages that contribute to their superior photophysical properties compared to cyanine dyes lacking this structural feature[1][2].

1. Steric Hindrance and Reduced Isomerization: The rigid ring structure restricts the rotational freedom of the polymethine chain. This steric hindrance suppresses non-radiative decay pathways, such as trans-cis isomerization, which are major contributors to photobleaching in flexible cyanine dyes. By locking the chromophore in a more planar conformation, the cyclohexenyl ring helps to maintain the dye's fluorescent state.

2. Increased Quantum Yield: By minimizing non-radiative decay pathways, the cyclohexenyl ring contributes to a higher fluorescence quantum yield[1][3]. This means that a larger fraction of the absorbed photons are emitted as fluorescence, resulting in a brighter signal for imaging applications.

3. Decreased Photobleaching: The overall effect of reduced isomerization and other non-radiative decay processes is a significant decrease in the rate of photobleaching[1]. This allows for longer exposure times and more robust imaging experiments.

4. Reduced Dye Aggregation: The bulky cyclohexenyl group can also hinder the formation of non-fluorescent H-aggregates in solution, further contributing to the overall brightness and stability of the dye[1].

Photophysical Properties of this compound and Related Dyes

The following table summarizes the known photophysical properties of this compound and the structurally similar dye, IR-783.

PropertyThis compound (also known as IR-808)IR-783Reference
Chemical Structure Heptamethine cyanine with a cyclohexenyl ring and carboxyl side chainsHeptamethine cyanine with a cyclohexenyl ring and sulfonic acid side chains[1][4]
Absorption Max (λ_abs) ~774-808 nm~770-783 nm[2][5]
Emission Max (λ_em) Not specified in search resultsNot specified in search results
Fluorescence Quantum Yield (Φ_f) High0.084[2][4]
Key Structural Feature for Photostability Rigid cyclohexenyl ring in the polymethine chainRigid cyclohexenyl ring in the polymethine chain[1]

Experimental Protocols for Photostability Assessment

To quantitatively assess the photostability of this compound and compare it to other fluorescent dyes, a standardized experimental protocol is essential. The following methodologies are based on established techniques for measuring the photobleaching of fluorescent dyes.

Measurement of Photobleaching Quantum Yield (Φ_b)

The photobleaching quantum yield is a measure of the number of molecules that are photochemically destroyed per absorbed photon. A lower Φ_b indicates higher photostability.

Materials:

  • Fluorimeter or a fluorescence microscope with a sensitive detector (e.g., PMT or sCMOS camera)

  • Stable light source (e.g., laser or stabilized lamp)

  • Spectrophotometer

  • Quartz cuvettes or microscope slides

  • This compound and a reference dye (a cyanine dye without a cyclohexenyl ring)

  • Appropriate solvent (e.g., DMSO, PBS)

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of this compound and the reference dye in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to prevent inner filter effects.

  • Initial Absorbance and Fluorescence Measurement: Measure the initial absorbance (A₀) and fluorescence intensity (F₀) of the sample.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity at the dye's absorption maximum.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.

  • Data Analysis: The rate of photobleaching can be determined by fitting the fluorescence decay curve to an exponential function. The photobleaching quantum yield can then be calculated using the initial fluorescence intensity, the rate of photobleaching, the molar extinction coefficient, and the photon flux of the excitation light.

Determination of Photobleaching Half-Life (t½)

The photobleaching half-life is the time required for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Confocal or widefield fluorescence microscope

  • High-sensitivity camera

  • Objective lens with appropriate numerical aperture

  • Sample labeled with this compound

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a sample with immobilized this compound (e.g., conjugated to antibodies on a slide or within fixed cells).

  • Microscope Setup: Select the appropriate laser line and filter set for this compound. Adjust the laser power and camera settings to obtain a good initial signal-to-noise ratio.

  • Image Acquisition: Acquire a time-lapse series of images of a region of interest (ROI) under continuous illumination.

  • Data Analysis: Measure the mean fluorescence intensity of the ROI in each frame. Correct for background fluorescence. Normalize the fluorescence intensity data by dividing the intensity at each time point by the initial intensity. Plot the normalized fluorescence intensity as a function of time and determine the time at which the intensity reaches 0.5.

Visualizing Key Pathways and Workflows

Proposed Photodegradation Pathway of Heptamethine Cyanine Dyes

The primary mechanism of photodegradation for many cyanine dyes involves the reaction with singlet oxygen (¹O₂). The following diagram illustrates a plausible pathway for the photodegradation of the polymethine chain.

Caption: Proposed photodegradation pathway of this compound via reaction with singlet oxygen.

Experimental Workflow for Comparative Photostability Analysis

The following diagram outlines a logical workflow for comparing the photostability of this compound with a control dye.

Photostability_Workflow cluster_prep Sample Preparation cluster_measurement Photostability Measurement cluster_analysis Data Analysis prep_mhi Prepare this compound Solution measure_abs Measure Initial Absorbance (A₀) prep_mhi->measure_abs prep_control Prepare Control Dye Solution (without cyclohexenyl ring) prep_control->measure_abs measure_fluor Measure Initial Fluorescence (F₀) measure_abs->measure_fluor irradiate Continuous Irradiation measure_fluor->irradiate record_fluor Record Fluorescence Decay (F(t)) irradiate->record_fluor calc_rate Calculate Photobleaching Rate Constant (k_b) record_fluor->calc_rate calc_qy Calculate Photobleaching Quantum Yield (Φ_b) calc_rate->calc_qy calc_half_life Determine Photobleaching Half-Life (t½) calc_rate->calc_half_life compare Compare Photostability Metrics calc_qy->compare calc_half_life->compare

Caption: Experimental workflow for comparative photostability analysis of fluorescent dyes.

Conclusion

References

Understanding the Tumor Targeting of MHI-148: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the mechanisms underlying the preferential accumulation of the heptamethine cyanine (B1664457) dye MHI-148 in tumor tissues. While the principle of passive targeting through the Enhanced Permeability and Retention (EPR) effect is a foundational concept in nanomedicine, evidence strongly suggests that this compound primarily leverages an active targeting mechanism for its tumor specificity. This document will elucidate this active targeting pathway, present quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual representations of the key processes involved.

Passive vs. Active Targeting: A Conceptual Overview

Passive Targeting and the EPR Effect:

The Enhanced Permeability and Retention (EPR) effect is a phenomenon characteristic of many solid tumors.[1] Rapid and disorganized angiogenesis in tumors leads to the formation of "leaky" blood vessels with large fenestrations.[1] Coupled with poor lymphatic drainage in the tumor microenvironment, macromolecules and nanoparticles of a certain size can extravasate into the tumor interstitium and are retained for extended periods.[1] This size-dependent accumulation is the cornerstone of passive targeting in cancer therapy.[1]

Active Targeting of this compound:

In contrast to passive accumulation, active targeting involves specific molecular interactions between the therapeutic or imaging agent and cancer cells. The heptamethine cyanine dye this compound demonstrates a remarkable intrinsic tumor-targeting capability that is not solely dependent on the EPR effect.[2][3][4] Research indicates that this compound is preferentially taken up and retained by cancer cells through a mechanism involving organic anion-transporting polypeptides (OATPs).[2][4][5][6]

The Active Targeting Mechanism of this compound

The tumor-specific accumulation of this compound is a multi-faceted process primarily driven by the overexpression of OATPs on the surface of cancer cells and influenced by the hypoxic tumor microenvironment.[2][5]

Role of Organic Anion-Transporting Polypeptides (OATPs):

OATPs are a family of transmembrane proteins that mediate the uptake of a wide range of endogenous and exogenous compounds.[2][4] Several OATP isoforms, such as OATP1B3, OATP2B1, OATP4A1, and OATP5A1, are significantly upregulated in various cancer types, including colon, lung, brain, and prostate cancers, while their expression in normal tissues is comparatively low.[2][6] this compound is recognized as a substrate for these transporters, leading to its selective internalization and accumulation within cancer cells.[2][4] The uptake of this compound can be competitively inhibited by OATP inhibitors like bromosulfophthalein (BSP), further confirming the role of these transporters.[4]

Influence of the Hypoxic Tumor Microenvironment:

Solid tumors often exhibit regions of hypoxia (low oxygen). This hypoxic state triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that regulates the expression of numerous genes, including those encoding for OATPs.[5][6] The HIF-1α/OATPs signaling axis, therefore, creates a positive feedback loop that enhances the uptake and retention of this compound in the tumor.[6] In normal, well-oxygenated tissues, HIF-1α is rapidly degraded, leading to lower OATP expression and consequently, minimal uptake of this compound.[2]

Intracellular Localization:

Once internalized, this compound has been observed to accumulate in the mitochondria and lysosomes of cancer cells.[2][7][8] This specific subcellular localization can be leveraged for targeted drug delivery and therapy.

Quantitative Data on this compound Biodistribution

The following tables summarize the quantitative data from in vivo biodistribution studies of this compound and its conjugates.

Table 1: In Vivo Biodistribution of PTX-MHI in HT-29 Tumor-Bearing Mice

OrganMean Fluorescence Intensity ± SD (n=3)
HeartN/A
SpleenN/A
Tumor ~2.5 x 10^8
Liver~1.5 x 10^8
Kidneys~1.0 x 10^8
LungsN/A

Data extracted and estimated from graphical representation in a study by Raveendran et al. (2021).[8][9] The study notes that maximum tumor accumulation was observed 12 hours after intravenous administration of PTX-MHI.[8][9]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the tumor-targeting properties of this compound.

4.1. Synthesis of Paclitaxel-MHI-148 (PTX-MHI) Conjugate

The conjugation of paclitaxel (B517696) (PTX) to this compound is achieved through a solution-phase reaction.[2] The 2'-OH group of PTX is reacted with the carboxylic group of this compound.[2] This reaction is facilitated by the use of activating agents such as N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (B28879) (DMAP) to form a stable ester linkage.[2] The resulting PTX-MHI conjugate is then purified and characterized using techniques like time-of-flight mass spectrometry and absorbance spectroscopy.[2][7]

4.2. In Vitro Cellular Uptake Studies

  • Cell Lines: Human colon carcinoma cells (HT-29) and normal fibroblast cells (NIH3T3) are commonly used.[2][7] HT-29 cells are known to overexpress OATPs.[2]

  • Procedure: Cells are incubated with this compound or PTX-MHI at various concentrations and for different durations.

  • Analysis: The cellular uptake is visualized and quantified using near-infrared fluorescence (NIRF) imaging.[2][7] Co-localization studies with organelle-specific dyes like LysoTracker and MitoTracker are performed to determine the subcellular distribution of this compound.[2]

4.3. In Vivo Biodistribution Studies

  • Animal Model: BALB/c nude mice bearing HT-29 tumor xenografts are a common model.[8][9][10]

  • Procedure: this compound or its conjugates (e.g., PTX-MHI) are administered intravenously to the tumor-bearing mice.[8][9]

  • Imaging: Whole-body NIRF imaging is performed at different time points (e.g., 1, 2, 4, 8, 12, and 24 hours) to monitor the biodistribution and tumor accumulation of the compound.[8][9]

  • Ex Vivo Analysis: After a specific time point (e.g., 12 hours), the mice are euthanized, and major organs (heart, lungs, liver, spleen, kidneys, and tumor) are harvested.[8][9] The fluorescence intensity in each organ is measured to quantify the distribution of the compound.[8][9]

4.4. Tumor Growth Inhibition Studies

  • Animal Model: Similar to biodistribution studies, tumor xenograft models are used.

  • Treatment: Mice are treated with this compound, a drug conjugate (like PTX-MHI), the free drug, or a vehicle control.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight and general health of the mice are also monitored.

  • Endpoint: The study concludes after a predetermined period, and the tumors are excised and weighed.

Mandatory Visualizations

MHI148_Targeting_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_cellular_uptake Cancer Cell Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization OATP Gene Transcription OATP Gene Transcription HIF-1α Stabilization->OATP Gene Transcription OATP Overexpression OATP Overexpression OATP Gene Transcription->OATP Overexpression This compound (intracellular) This compound (intracellular) This compound (extracellular) This compound (extracellular) This compound (extracellular)->this compound (intracellular) OATP-mediated transport Mitochondria & Lysosomes Mitochondria & Lysosomes This compound (intracellular)->Mitochondria & Lysosomes Accumulation

Caption: this compound active targeting signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer & Normal Cell Lines Treatment_IV Incubation with This compound Conjugate Cell_Culture->Treatment_IV Analysis_IV NIRF Imaging & Co-localization Treatment_IV->Analysis_IV Animal_Model Tumor Xenograft Mouse Model Analysis_IV->Animal_Model Proceed to In Vivo Treatment_IVV Intravenous Injection of this compound Conjugate Animal_Model->Treatment_IVV Biodistribution Whole-Body NIRF Imaging Treatment_IVV->Biodistribution Efficacy Tumor Growth Inhibition Study Treatment_IVV->Efficacy Ex_Vivo Organ Harvesting & Ex Vivo Imaging Biodistribution->Ex_Vivo

Caption: General experimental workflow for evaluating this compound.

References

An In-depth Technical Guide on the Interaction of MHI-148 with Serum Albumin and Plasma Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MHI-148, a heptamethine cyanine (B1664457) dye, is a near-infrared (NIR) fluorescent probe with significant utility in pre-clinical cancer imaging and as a tumor-targeting moiety for drug delivery systems.[1] Its pharmacokinetic profile and tumor accumulation characteristics are intrinsically linked to its interaction with plasma proteins, most notably serum albumin. This technical guide provides a comprehensive overview of the current understanding of the biophysical interactions between this compound and serum albumin. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from structurally analogous dyes, such as IR-783, to illustrate the binding dynamics. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this area.

Introduction to this compound and Plasma Protein Binding

This compound is recognized for its ability to preferentially accumulate and be retained in tumor cells, a characteristic that is exploited for NIR fluorescence-guided surgery and targeted therapy.[1] The mechanism of this tumor-seeking property is not solely dependent on cellular uptake pathways like organic anion-transporting polypeptides (OATPs) but is also heavily influenced by its interaction with serum albumin.[1] Understanding the nature of this dye-protein interaction—including binding affinity, stoichiometry, and conformational changes—is critical for the rational design of this compound-based theranostics and for predicting their in vivo behavior.

Binding to serum albumin can significantly alter the physicochemical properties of small molecules like this compound, affecting their solubility, stability, and biodistribution. For cyanine dyes, this interaction often leads to a significant enhancement in fluorescence quantum yield, which is beneficial for imaging applications.[2]

Biophysical Interaction Analysis

The interaction between this compound and serum albumin is characterized by an initial, rapid, non-covalent association, which may be followed by a slower covalent linkage.[3]

Qualitative Evidence of this compound-Albumin Interaction

Direct evidence for the interaction between this compound and Human Serum Albumin (HSA) comes from spectroscopic and electrophoretic studies. Upon mixing this compound with HSA, there is an immediate red-shift in the dye's absorbance maximum to approximately 805 nm, which is indicative of the formation of a non-covalent complex.[3] Over several hours, this peak shifts to around 791 nm, suggesting a transition to a covalent adduct.[3] Furthermore, SDS-PAGE analysis of albumin incubated with this compound shows an increase in fluorescence intensity of the albumin band over time, visually confirming the binding.[4]

Quantitative Binding Data (with IR-783 as an Analog)

Table 1: Binding Affinity Data for IR-783 with Serum Albumin

Ligand Protein Method Binding Constant (Kd) Reference

| IR-783 | Bovine Serum Albumin (BSA) | Biolayer Interferometry | ~1 nM |[5][6] |

Note: This data is for the analog IR-783 and should be used as an estimation for this compound's potential binding affinity.

Thermodynamic and Stoichiometric Parameters

Isothermal Titration Calorimetry (ITC) is the gold standard for determining the complete thermodynamic profile of a binding interaction. Such data has not been published for this compound. A hypothetical dataset is presented below to illustrate the expected parameters.

Table 2: Hypothetical Thermodynamic Data for this compound-HSA Interaction from ITC

Parameter Value Unit Significance
Stoichiometry (n) e.g., 1.1 Moles of this compound per mole of Albumin
Association Constant (Ka) e.g., 1.5 x 106 M-1 Strength of the binding interaction
Enthalpy Change (ΔH) e.g., -25.5 kcal/mol Heat released or absorbed upon binding
Entropy Change (ΔS) e.g., +5.2 cal/mol/deg Change in randomness of the system

| Gibbs Free Energy (ΔG) | e.g., -8.6 | kcal/mol | Spontaneity of the binding process |

Note: The values in this table are for illustrative purposes only and do not represent experimental data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of dye-protein interactions. Below are generalized protocols for the key experiments discussed.

Fluorescence Quenching Spectroscopy

This technique is used to study the binding of a ligand (quencher) to a protein by monitoring the decrease in the protein's intrinsic fluorescence (typically from tryptophan residues).

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of Human Serum Albumin (HSA) (e.g., 2 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 1 mM) in a minimal amount of DMSO and then dilute in the same buffer.

  • Instrumentation:

    • Use a spectrofluorometer with a thermostatically controlled cuvette holder (e.g., 298 K, 310 K).

  • Measurement:

    • Place 3 mL of the HSA solution into a quartz cuvette.

    • Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan).

    • Record the emission spectrum from 300 nm to 500 nm.

    • Successively add small aliquots (e.g., 2 µL) of the this compound stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the emission spectrum.

    • Correct for the inner filter effect.

  • Data Analysis:

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

    • For static quenching, use the modified Stern-Volmer equation or Scatchard plot to calculate the binding constant (Ka) and the number of binding sites (n).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess changes in the secondary and tertiary structure of a protein upon ligand binding.

Protocol:

  • Preparation of Solutions:

    • Prepare solutions of HSA (e.g., 0.2 mg/mL) and this compound in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • Instrumentation:

    • Use a CD spectropolarimeter equipped with a nitrogen purge.

  • Measurement:

    • Record the CD spectrum of the buffer solution as a baseline.

    • Record the far-UV CD spectrum (e.g., 200-250 nm) of the HSA solution in a 1 mm path length quartz cuvette to analyze secondary structure.

    • Prepare samples with varying molar ratios of this compound to HSA (e.g., 1:1, 2:1, 5:1).

    • Incubate the mixtures for a set time (e.g., 30 minutes) at a constant temperature.

    • Record the far-UV CD spectra for each mixture.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Use deconvolution software to calculate the percentage of α-helix, β-sheet, and random coil structures for each sample.

    • Compare the secondary structure content of free HSA to that of the this compound-HSA complexes.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic binding parameters in a single experiment.

Protocol:

  • Preparation of Solutions:

    • Prepare highly concentrated, buffer-matched solutions of HSA and this compound. For example, HSA at 20 µM in the sample cell and this compound at 200 µM in the injection syringe.

    • The buffer used for both protein and ligand must be identical to avoid heat of dilution effects. Dialyze the protein against the buffer extensively.

  • Instrumentation:

    • Use an isothermal titration calorimeter. Set the experimental temperature (e.g., 25°C).

  • Measurement:

    • Load the HSA solution into the sample cell and the this compound solution into the injection syringe.

    • Perform an initial injection (e.g., 0.5 µL) which is typically discarded from the data analysis.

    • Carry out a series of subsequent injections (e.g., 20-30 injections of 2 µL each) at regular intervals (e.g., 150 seconds).

    • Perform a control titration by injecting this compound into the buffer to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site model) to determine the stoichiometry (n), binding constant (Ka), and enthalpy change (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from the obtained values.

Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and theoretical models.

Experimental_Workflow_Fluorescence_Quenching Fluorescence Quenching Workflow cluster_titration Titration Process prep_HSA Prepare HSA Solution (e.g., 2 µM in PBS) setup_spectro Setup Spectrofluorometer (λex=295nm, T=298K) prep_HSA->setup_spectro prep_MHI Prepare this compound Stock (e.g., 1 mM in DMSO/PBS) add_MHI Add Aliquot of this compound prep_MHI->add_MHI measure_HSA Record Baseline Fluorescence of HSA setup_spectro->measure_HSA measure_HSA->add_MHI equilibrate Equilibrate (2-5 min) add_MHI->equilibrate measure_mix Record Spectrum equilibrate->measure_mix measure_mix->add_MHI Repeat until saturation analyze Data Analysis (Stern-Volmer & Scatchard Plots) measure_mix->analyze results Determine: - Binding Constant (Ka) - Stoichiometry (n) - Quenching Mechanism analyze->results

Caption: Workflow for a fluorescence quenching experiment.

Binding_Mechanism Proposed this compound-Albumin Binding Mechanism Free_MHI Free this compound NonCovalent_Complex Non-Covalent Complex (Rapid Formation) Free_MHI->NonCovalent_Complex Electrostatic & Hydrophobic Forces Albumin Serum Albumin Albumin->NonCovalent_Complex Electrostatic & Hydrophobic Forces Covalent_Adduct Covalent Adduct (Slow Formation) NonCovalent_Complex->Covalent_Adduct Nucleophilic Substitution

Caption: Proposed two-step binding mechanism for this compound.

Logical_Relationship Logical Integration of Biophysical Data FQ Fluorescence Quenching Binding_Affinity Binding Affinity (Ka) Stoichiometry (n) FQ->Binding_Affinity CD Circular Dichroism Structural_Changes Conformational Changes (Δ % α-helix) CD->Structural_Changes ITC Isothermal Titration Calorimetry ITC->Binding_Affinity Thermodynamics Thermodynamic Profile (ΔH, ΔS, ΔG) ITC->Thermodynamics Conclusion Comprehensive Understanding of This compound-Albumin Interaction Binding_Affinity->Conclusion Structural_Changes->Conclusion Thermodynamics->Conclusion

Caption: Integration of data from multiple techniques.

Conclusion and Future Directions

The interaction of this compound with serum albumin is a critical determinant of its in vivo performance as an imaging agent and drug carrier. Current evidence points to a rapid, non-covalent binding event, which is likely responsible for the dye's enhanced fluorescence and favorable pharmacokinetic properties. While direct quantitative characterization of this interaction is lacking, data from analogous cyanine dyes suggest a high-affinity association.

Future research should focus on conducting rigorous biophysical studies—specifically fluorescence quenching, isothermal titration calorimetry, and circular dichroism—on this compound itself to obtain precise quantitative data. This will enable a more accurate prediction of its behavior in vivo and facilitate the optimization of this compound-based nanomedicines for enhanced tumor targeting and therapeutic efficacy.

References

Methodological & Application

Application Notes: MHI-148 for In Vitro Cell Staining and Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties.[1][2] This characteristic makes it a valuable tool for distinguishing cancerous cells from normal cells in vitro. This compound selectively accumulates in cancer cells, primarily localizing within the mitochondria and lysosomes.[1][3][4] This preferential uptake is largely attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of many cancer cells and is also influenced by the hypoxic microenvironment typical of tumors.[1][2] These application notes provide a detailed protocol for using this compound for in vitro cell staining and subsequent fluorescence microscopy analysis.

Mechanism of Action

This compound's tumor specificity is primarily driven by its interaction with OATPs, a group of cell membrane-bound solute carriers.[1] These transporters are frequently upregulated in various cancer types, including colon, lung, brain, and bladder carcinomas.[1] In contrast, normal cells exhibit low to no expression of OATPs, leading to significantly reduced uptake of this compound.[1] Once inside the cancer cell, this compound accumulates in the mitochondria and lysosomes.[1][3][4] The β-catenin signaling pathway has also been implicated in the regulation of OATP expression, suggesting a potential indirect role in this compound uptake.[5]

Data Summary

The following table summarizes the quantitative data from cytotoxicity studies of this compound on cancer and normal cell lines.

Cell LineCell TypeConcentration (µM)Incubation TimeViability AssayResultsReference
HT-29Human Colon Carcinoma0.01, 0.05, 0.1, 0.5, 1.51, 2, and 3 daysMTTThis compound showed minimal toxicity.[1]
NIH3T3Mouse Embryonic Fibroblast0.01, 0.05, 0.1, 0.5, 1.51, 2, and 3 daysMTTThis compound showed negligible toxicity.[1]

Experimental Protocols

A. In Vitro Cell Staining with this compound

This protocol details the steps for staining both adherent cancer and normal cells with this compound for fluorescence microscopy.

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell line (e.g., HT-29, PC-3)

  • Normal cell line (e.g., NIH3T3, RWPE-1)

  • Appropriate cell culture medium (e.g., McCoy's 5A, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Confocal microscopy dishes or chamber slides

  • 4% Paraformaldehyde (PFA)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining (optional)

  • Aqueous mounting medium

Protocol:

  • Cell Seeding:

    • Culture cancer and normal cells in their respective complete media (containing FBS and penicillin-streptomycin).

    • Seed the cells in confocal dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Preparation of this compound Staining Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.[6] Store this stock solution at 4°C in the dark.[6]

    • On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium to a final working concentration. A typical starting concentration is 10-20 µM.[1][6] The optimal concentration may vary depending on the cell line and should be determined empirically.

    • Filter the working solution through a 0.2 µm syringe filter before use.[6]

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with pre-warmed DPBS.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.[1][6]

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with DPBS to remove any unbound dye.

  • Fixation (Optional):

    • For fixed-cell imaging, add 4% PFA to the cells and incubate for 10 minutes at room temperature.[6]

    • Wash the cells twice with PBS.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a DAPI solution for 10 minutes at 37°C to stain the nuclei.[6]

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Add a drop of aqueous mounting medium to the cells and cover with a coverslip.[6]

    • Image the cells using a fluorescence or confocal microscope. This compound is a near-infrared dye, so appropriate filter sets should be used (e.g., excitation ~774 nm, emission ~794 nm).[7] An excitation wavelength of 633 nm and an emission wavelength range of 670–810 nm has also been reported.[6]

B. Co-localization with Organelle-Specific Dyes

To confirm the subcellular localization of this compound, co-staining with commercially available mitochondrial and lysosomal tracking dyes can be performed.

Materials:

  • MitoTracker dye (e.g., MitoTracker Orange CMTMRos)

  • LysoTracker dye (e.g., LysoTracker Green DND-26)

  • Cells stained with this compound (following steps 1-4 of the previous protocol)

Protocol:

  • Mitochondrial Staining:

    • After this compound staining and washing, incubate the cells with a working solution of MitoTracker (e.g., 500 nM MitoTracker Orange CMTMRos) for 30 minutes at 37°C.[6]

    • Wash the cells twice with DPBS.

  • Lysosomal Staining:

    • Following the mitochondrial staining and washing steps, incubate the cells with a working solution of LysoTracker (e.g., 200 nM LysoTracker Green DND-26) for 60 minutes at 37°C.[6]

  • Final Steps:

    • Proceed with optional fixation, counterstaining, mounting, and imaging as described in the previous protocol, ensuring the use of appropriate filter sets for each fluorophore.

Visualizations

MHI148_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed Cells in Confocal Dish wash1 Wash Cells with DPBS cell_seeding->wash1 mhi148_prep Prepare this compound Working Solution stain Incubate with This compound Solution mhi148_prep->stain wash1->stain wash2 Wash Cells with DPBS stain->wash2 fixation Fix Cells (Optional) wash2->fixation counterstain Counterstain (Optional) fixation->counterstain mount Mount Coverslip counterstain->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for in vitro cell staining with this compound.

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell mhi148_ext This compound oatp OATP mhi148_ext->oatp Uptake mhi148_int This compound oatp->mhi148_int mitochondria Mitochondria mhi148_int->mitochondria Accumulation lysosome Lysosome mhi148_int->lysosome Accumulation beta_catenin β-catenin Signaling beta_catenin->oatp Regulates Expression

Caption: this compound uptake and localization signaling pathway in cancer cells.

References

Standard Operating Procedure for MHI-148 In Vivo Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties.[1][2] This characteristic makes it a valuable tool for non-invasive in vivo fluorescence imaging in preclinical cancer research. This compound selectively accumulates in tumor cells, a phenomenon attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on cancer cell membranes and the hypoxic tumor microenvironment.[1][3][4] Upon entering the cells, the dye concentrates in the mitochondria and lysosomes.[1][2][5] These application notes provide a detailed standard operating procedure for utilizing this compound for in vivo imaging in mouse models of cancer.

Mechanism of Action

The tumor-specific accumulation of this compound is a key advantage for in vivo imaging. Unlike many imaging agents that require conjugation to a targeting moiety, this compound possesses intrinsic tumor-homing capabilities.[2] The uptake is mediated by OATPs, a group of solute carriers that are frequently upregulated in various cancers, including lung, brain, bladder, and colon carcinomas.[1] This targeted delivery allows for high-contrast imaging of tumors with minimal background signal from surrounding healthy tissues.

Experimental Protocols

I. Animal Models

A variety of mouse models are suitable for in vivo imaging with this compound. The choice of model will depend on the specific research question. Commonly used models include:

  • Subcutaneous Xenografts: Human cancer cell lines (e.g., HT-29 for colon cancer, 4T1 for breast cancer, SCC7 for squamous cell carcinoma, A549 for lung cancer) are implanted subcutaneously into immunodeficient mice (e.g., BALB/c nude, SCID).[1][6] Tumors are typically allowed to grow to a palpable size (e.g., 5-7 mm) before imaging.[1]

  • Orthotopic Xenografts: Cancer cells are implanted into the organ of origin to better mimic the tumor microenvironment.

  • Transgenic Mouse Models: Mice that spontaneously develop tumors (e.g., transgenic models of prostate or intestinal cancer) can also be imaged with this compound.[2]

II. Reagent Preparation and Administration

  • This compound Formulation: this compound is typically dissolved in a biocompatible solvent such as phosphate-buffered saline (PBS) or a mixture of Cremophor EL, ethanol, and saline. The final concentration should be adjusted based on the desired dose and injection volume.

  • Administration Route: Intravenous (i.v.) injection via the tail vein is the most common route of administration for systemic delivery and tumor targeting.[1] Intraperitoneal (i.p.) injection is also a possibility.[2]

  • Dosage: The optimal dose of this compound can vary depending on the mouse model, tumor type, and imaging system. Published studies have used a range of doses. It is recommended to perform a pilot study to determine the optimal dose for your specific experimental setup.

III. In Vivo Imaging Procedure

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Place the mouse in the imaging chamber of the in vivo imaging system.

  • Baseline Imaging: Acquire a baseline fluorescence image before injecting this compound to determine the level of background autofluorescence.

  • This compound Administration: Inject the prepared this compound solution intravenously.

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection. The optimal imaging window can vary, with studies reporting peak tumor accumulation between 12 hours and 24 hours.[1][2][6] Some studies have imaged as early as 1 hour and continued for up to 6 days.[6][7]

  • Image Acquisition Parameters: Use an appropriate NIR filter set for this compound (Excitation: ~760 nm, Emission: ~825-850 nm).[1][8] The exposure time should be optimized to achieve a good signal-to-noise ratio without saturation.

IV. Ex Vivo Biodistribution

  • Euthanasia and Tissue Harvest: At the final imaging time point, euthanize the mouse according to approved institutional protocols.

  • Organ Collection: Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

  • Ex Vivo Imaging: Arrange the collected tissues in the imaging system and acquire a final fluorescence image to confirm the biodistribution of this compound.[1]

  • Quantitative Analysis: Use the imaging software to quantify the fluorescence intensity in the tumor and other organs.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters from published studies on this compound in vivo imaging in mice.

ParameterValueMouse ModelCancer TypeReference
Dosage 2 µ g/mouse BALB/c nudeColon (HT-29)[1]
2 mg/kgBALB/c nudeColon (HT-29)[1]
10 nmol/mouseNudeRenal (SN12C)[2]
0.75 µmol/kgNudeHepatocellular Carcinoma[8]
Administration Route IntravenousBALB/c nudeColon (HT-29)[1]
IntraperitonealNudeRenal (SN12C)[2]
Peak Tumor Accumulation 12 hoursBALB/c nudeColon (HT-29)[1][9]
Day 1BALB/cBreast (4T1), SCC7[6]
Imaging System Filters Emission: 825 nmFOBINot Specified[1]
Excitation: 760 nm, Emission: 850 nmLumina IINot Specified[8]

Biodistribution Data (Example)

This table illustrates typical biodistribution data that can be obtained. The values are for illustrative purposes and will vary between studies.

OrganMean Fluorescence Intensity (Arbitrary Units) ± SD
TumorHigh
LiverModerate to High
KidneysModerate
LungsLow
SpleenLow
HeartLow

Mandatory Visualization

G cluster_workflow Experimental Workflow AnimalModel 1. Establish Animal Model (e.g., Subcutaneous Xenograft) ReagentPrep 2. Prepare this compound Solution AnimalModel->ReagentPrep Administration 3. Intravenous Administration of this compound ReagentPrep->Administration InVivoImaging 4. In Vivo NIR Fluorescence Imaging (Multiple Time Points) Administration->InVivoImaging ExVivo 5. Ex Vivo Biodistribution Analysis InVivoImaging->ExVivo DataAnalysis 6. Data Analysis and Quantification ExVivo->DataAnalysis

Caption: Experimental workflow for this compound in vivo imaging in mice.

G cluster_pathway This compound Tumor Targeting Pathway MHI148 This compound in Circulation OATP OATP Transporter MHI148->OATP Upregulated in Tumor Cells TumorCell Cancer Cell Mitochondria Mitochondria TumorCell->Mitochondria Accumulation Lysosome Lysosome TumorCell->Lysosome Accumulation OATP->TumorCell Uptake Imaging NIR Fluorescence Signal Mitochondria->Imaging Lysosome->Imaging

Caption: Signaling pathway of this compound uptake and accumulation in tumor cells.

References

Application Notes and Protocols for MHI-148 Conjugation Chemistry in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, in drug delivery applications. This compound's intrinsic tumor-targeting properties make it an excellent candidate for creating drug conjugates that can selectively deliver therapeutic agents to cancer cells, enhancing efficacy while minimizing off-target toxicity.

Introduction to this compound

This compound is a fluorescent dye that exhibits preferential accumulation and retention in tumor cells compared to normal cells.[1][2][3] This tumor specificity is attributed to several factors, including the hypoxic tumor microenvironment and the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of various cancer cells.[1][2] this compound is taken up by cancer cells and localizes within mitochondria and lysosomes.[1][2][4] These properties make this compound not only a promising imaging agent for cancer detection but also a versatile vehicle for targeted drug delivery.

This compound Conjugation Chemistry

The chemical structure of this compound includes a carboxylic acid group, which serves as a convenient handle for conjugation to various drug molecules or drug carriers.[1][5] The two primary strategies for this compound conjugation are direct conjugation to a drug molecule and conjugation to a nanoparticle drug delivery system.

Direct Drug Conjugation: this compound-Paclitaxel (PTX-MHI)

A common application of this compound is its direct conjugation to chemotherapeutic agents like paclitaxel (B517696) (PTX).[1][5][6] This approach aims to improve the low water solubility and lack of tumor specificity of PTX.[1][5][6] The conjugation is typically achieved by forming an ester linkage between the carboxylic acid of this compound and a hydroxyl group on the drug molecule.[1][5]

Nanoparticle-Based Drug Delivery: this compound-Chitosan Nanomicelles

This compound can also be conjugated to nanoparticle systems, such as chitosan (B1678972) nanomicelles, to create theranostic agents.[7][8] These systems can encapsulate drugs like paclitaxel and offer the combined benefits of targeted delivery, imaging capabilities, and potentially stimuli-responsive drug release.[7][8] The conjugation to chitosan is often mediated by carbodiimide (B86325) chemistry, forming a stable amide bond.[7][8]

Mechanism of Action of this compound Conjugates

The tumor-targeting capability of this compound is conferred to its drug conjugates. The uptake of this compound and its conjugates into cancer cells is facilitated by OATPs.[1][2] Studies have shown that the β-catenin signaling pathway can regulate the expression of transporters like OATP2B1 and ABCG2, which are involved in the uptake and efflux of this compound in hepatocellular carcinoma cells.[9] Once internalized, this compound-drug conjugates, such as PTX-MHI, can induce apoptosis through the intrinsic pathway, involving the release of cytochrome c and activation of caspases.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound conjugates.

Table 1: In Vitro Cytotoxicity of this compound and its Conjugates

CompoundCell LineAssayIC50 (µM) after 72h
PTX-MHIHT-29 (Colon Cancer)MTT~0.1
Paclitaxel (PTX)HT-29 (Colon Cancer)MTT~0.5
This compoundHT-29 (Colon Cancer)MTT>1.5 (non-toxic)
PTX-MHINIH3T3 (Normal Fibroblast)MTT>1.5 (low toxicity)
Paclitaxel (PTX)NIH3T3 (Normal Fibroblast)MTT~0.1

Data extracted from cytotoxicity graphs in reference[5].

Table 2: Biodistribution and Pharmacokinetic Parameters

ConjugateParameterValueSpeciesNotes
PTX-MHITime to Max. Tumor Accumulation12 hoursBALB/c nude miceIntravenous administration[5]
MHI-HGC-PTXPeak Tumor AccumulationDay 1BALB/c nude miceEliminated by day 6[7][8]
MHI148-clorgyline amideLLOQ in plasma0.005 µg/mLMouseHPLC-ESI-MS/MS method[10]

Table 3: Physicochemical Properties of this compound Conjugates

ConjugatePropertyValueMethod
PTX-MHIMolecular Weight (approx.)1538.2 DaMALDI-TOF-MS[5]
MHI-HGC-PTXPhotothermal Heating50.3 °C33 µg/mL, 1 W/cm² 808 nm laser, 1 min[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound-Paclitaxel (PTX-MHI) Conjugate

This protocol describes the synthesis of PTX-MHI via an ester linkage.

Materials:

  • This compound

  • Paclitaxel (PTX)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Dialysis membrane (MWCO 1 kDa)

  • Triple-distilled water

Procedure:

  • Dissolve this compound and a molar excess of Paclitaxel in anhydrous DCM.

  • Add DIC and a catalytic amount of DMAP to the solution. These act as activating agents for the carboxylic acid of this compound.[1]

  • Allow the reaction to proceed at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product to remove unconjugated this compound and PTX. This can be achieved by dialysis against triple-distilled water using a 1 kDa MWCO membrane for 48 hours, with frequent water changes.[1]

  • Lyophilize the purified solution to obtain the PTX-MHI conjugate as a solid.

  • Characterize the final product using techniques such as MALDI-TOF mass spectrometry to confirm the molecular weight of the conjugate and UV-Vis spectroscopy to observe the characteristic absorbance peaks of both this compound and PTX.[5]

Protocol 2: In Vitro Cellular Uptake of this compound Conjugates

This protocol outlines a method to visualize the cellular uptake of this compound conjugates using fluorescence microscopy.

Materials:

  • Cancer cell line (e.g., HT-29) and a normal cell line (e.g., NIH3T3)

  • Appropriate cell culture medium (e.g., McCoy's 5A for HT-29, RPMI-1640 for NIH3T3)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound conjugate (e.g., PTX-MHI)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets for NIR dyes

Procedure:

  • Seed the cancer and normal cells in suitable culture vessels (e.g., chambered slides or multi-well plates) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare a working solution of the this compound conjugate in cell culture medium at the desired concentration.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the this compound conjugate to the cells and incubate for a specific time period (e.g., 2-4 hours).

  • After incubation, remove the conjugate-containing medium and wash the cells three times with PBS to remove any unbound conjugate.

  • Add fresh culture medium to the cells.

  • Visualize the cellular uptake of the conjugate using a fluorescence microscope. The intracellular fluorescence will indicate the accumulation of the this compound conjugate.[5]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound conjugates against cancer and normal cells.

Materials:

  • Cancer cell line (e.g., HT-29) and a normal cell line (e.g., NIH3T3)

  • Cell culture medium, FBS, Penicillin-Streptomycin

  • This compound conjugate, free drug, and this compound alone

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the this compound conjugate, the free drug, and this compound in culture medium.

  • Remove the medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubate the plates for 24, 48, and 72 hours.[5]

  • At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Visualizations

MHI148_Uptake_and_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles MHI148_Drug This compound-Drug Conjugate OATP OATP MHI148_Drug->OATP Uptake Internalized_Conjugate Internalized Conjugate OATP->Internalized_Conjugate Drug_Release Drug Release Internalized_Conjugate->Drug_Release Mitochondrion Mitochondrion Internalized_Conjugate->Mitochondrion Localization Lysosome Lysosome Internalized_Conjugate->Lysosome Localization Released_Drug Released Drug Drug_Release->Released_Drug Apoptosis Apoptosis Released_Drug->Apoptosis Induces Mitochondrion->Apoptosis Intrinsic Pathway Lysosome->Apoptosis Cathepsin B Pathway

Caption: Cellular uptake and mechanism of action of this compound drug conjugates.

MHI148_Conjugation_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation MHI148 This compound Conjugation Conjugation Reaction MHI148->Conjugation Drug Drug Molecule (e.g., Paclitaxel) Drug->Conjugation Reagents Activation Reagents (e.g., DIC/DMAP) Reagents->Conjugation Purification Purification (e.g., Dialysis) Conjugation->Purification Conjugate This compound-Drug Conjugate Purification->Conjugate Characterization Characterization Techniques Conjugate->Characterization In_Vitro In Vitro Studies Conjugate->In_Vitro In_Vivo In Vivo Studies Conjugate->In_Vivo MS Mass Spectrometry (MALDI-TOF) Characterization->MS Spectroscopy UV-Vis Spectroscopy Characterization->Spectroscopy Cell_Uptake Cellular Uptake In_Vitro->Cell_Uptake Cytotoxicity Cytotoxicity (MTT) In_Vitro->Cytotoxicity Biodistribution Biodistribution In_Vivo->Biodistribution Efficacy Tumor Growth Inhibition In_Vivo->Efficacy

Caption: Experimental workflow for this compound drug conjugate synthesis and evaluation.

References

Application Notes and Protocols for M-148 in Near-Infrared Fluorescence-Guided Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye that exhibits strong fluorescence in the near-infrared (NIR) spectrum, a region where biological tissues have minimal light absorption and autofluorescence.[1] This property makes this compound an excellent candidate for in vivo imaging.[1] Notably, this compound demonstrates preferential accumulation and retention within tumor cells, enabling high-contrast visualization of malignant tissues during surgical procedures.[2][3] This tumor-specific uptake is primarily mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells and is influenced by the hypoxic tumor microenvironment.[4][5] Once inside cancer cells, this compound localizes to the mitochondria and lysosomes.[2][4]

These application notes provide a comprehensive overview of the use of this compound in near-infrared fluorescence-guided surgery, including its mechanism of action, and detailed protocols for its application in preclinical research.

Principle of Near-Infrared Fluorescence-Guided Surgery

Near-infrared (NIR) fluorescence-guided surgery is an imaging technique that allows surgeons to visualize key anatomical structures in real-time.[6][7] This is achieved by administering a fluorescent agent that absorbs and emits light in the NIR window (typically 700-900 nm).[1][6] At these wavelengths, light can penetrate deeper into biological tissues with reduced scattering and absorption by endogenous molecules like hemoglobin and water.[6] This results in a high signal-to-background ratio, allowing for clear delineation of targeted tissues.[1][6] A specialized imaging system, equipped with an NIR excitation light source and a camera sensitive to NIR fluorescence, is used to capture and display the fluorescent signal on a monitor in the operating room.[7][8]

This compound: A Tumor-Targeting NIR Fluorophore

This compound has emerged as a promising agent for fluorescence-guided surgery due to its inherent tumor-targeting capabilities, eliminating the need for conjugation to a targeting ligand.[2][9] It has been successfully used to image a variety of cancers, including colon, hepatocellular, breast, kidney, prostate, and lung cancer.[9] Beyond its utility in imaging, this compound has also been explored as a vehicle for targeted drug delivery and as a photosensitizer in photodynamic therapy.[4][10]

Data Summary

In Vitro Cytotoxicity of this compound and Conjugates
Cell LineCompoundConcentration (µM)Incubation Time (days)Cell Viability (%)
HT-29 (Colon Carcinoma)This compound1.53~95%[11]
NIH3T3 (Normal Fibroblast)This compound1.53~98%[11]
HT-29 (Colon Carcinoma)PTX-MHI1.53~20%[11]
NIH3T3 (Normal Fibroblast)PTX-MHI1.53~85%[11]
In Vivo Tumor Accumulation and Biodistribution of PTX-MHI
Animal ModelTumor TypeCompoundTime Post-Injection (hours)Organ with Maximum Accumulation (Excluding Tumor)
BALB/c Nude MiceHT-29 XenograftPTX-MHI12Liver[4][11]

Signaling and Workflow Diagrams

MHI148_Uptake_Pathway This compound Tumor Cell Uptake Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space MHI148 This compound OATP OATP Transporter (Overexpressed) MHI148->OATP Uptake MHI148_intra Intracellular This compound OATP->MHI148_intra Mitochondria Mitochondria MHI148_intra->Mitochondria Accumulation Lysosome Lysosome MHI148_intra->Lysosome Accumulation ABCG2 ABCG2 Transporter MHI148_intra->ABCG2 Efflux (potential) BetaCatenin β-catenin Signaling BetaCatenin->OATP Regulates Expression BetaCatenin->ABCG2 Regulates Expression

Caption: this compound cellular uptake and localization pathway.

FGS_Workflow Workflow for this compound Fluorescence-Guided Surgery cluster_preoperative Pre-operative cluster_intraoperative Intra-operative administer Administer this compound (e.g., Intravenous Injection) wait Waiting Period (for tumor accumulation and background clearance) administer->wait expose Expose Surgical Field wait->expose illuminate Illuminate with NIR Light Source expose->illuminate detect Detect NIR Fluorescence with specialized camera system illuminate->detect display Display Merged White Light and Fluorescence Images on Monitor detect->display resect Resect Fluorescent Tumor Tissue display->resect

Caption: Experimental workflow for this compound guided surgery.

Experimental Protocols

In Vitro Cellular Uptake of this compound

Objective: To visualize and compare the uptake of this compound in cancer cells versus normal cells.

Materials:

  • Cancer cell line (e.g., HT-29 human colon adenocarcinoma)[4]

  • Normal cell line (e.g., NIH3T3 mouse embryonic fibroblasts)[4]

  • Appropriate cell culture media (e.g., McCoy's 5A for HT-29, RPMI1640 for NIH3T3)[4]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets for NIR imaging

Procedure:

  • Culture HT-29 and NIH3T3 cells in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 24-well plates containing sterile coverslips and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO and dilute it in culture medium to a final concentration of 20 µM.[12]

  • Remove the culture medium from the cells and add the this compound containing medium.

  • Incubate the cells for 30 minutes at 37°C.[12]

  • Wash the cells twice with PBS to remove any unbound this compound.[12]

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope. A significant NIR fluorescence signal is expected in the HT-29 cancer cells, with minimal signal in the NIH3T3 normal cells.[4]

In Vivo Biodistribution and Tumor Targeting

Objective: To evaluate the tumor-targeting ability and biodistribution of this compound in a tumor xenograft model.

Materials:

  • BALB/c nude mice (female, 4-6 weeks old)[4]

  • HT-29 human colon carcinoma cells[4]

  • Matrigel

  • This compound or this compound conjugate (e.g., PTX-MHI)[4]

  • Sterile PBS

  • In vivo fluorescence imaging system

Procedure:

  • Establish a tumor xenograft model by subcutaneously injecting a suspension of HT-29 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Prepare a solution of this compound or its conjugate in sterile PBS.

  • Intravenously inject the this compound solution into the tail vein of the tumor-bearing mice (e.g., 2 mg/kg).[4]

  • Perform whole-body fluorescence imaging at various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours) to monitor the biodistribution and tumor accumulation.[11]

  • At the time of peak tumor accumulation (e.g., 12 hours), euthanize the mice.[4][11]

  • Harvest the tumor and major organs (heart, lungs, liver, spleen, kidneys).[4]

  • Perform ex vivo fluorescence imaging of the harvested organs and tumor to quantify the fluorescence intensity.[4]

  • The results are expected to show a significantly higher fluorescence signal in the tumor compared to other organs, demonstrating the tumor-targeting capability of this compound.[4][11]

Near-Infrared Fluorescence-Guided Surgery in a Preclinical Model

Objective: To simulate the use of this compound for real-time surgical guidance in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (prepared as described in the biodistribution protocol)

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • An intraoperative NIR fluorescence imaging system

Procedure:

  • Administer this compound to the tumor-bearing mouse as previously described and wait for the optimal tumor accumulation time.

  • Anesthetize the mouse.

  • Make a skin incision to expose the tumor.

  • Position the NIR fluorescence imaging system over the surgical field.

  • Illuminate the area with the system's NIR light source.

  • Observe the real-time merged white light and NIR fluorescence images on the monitor. The tumor should appear brightly fluorescent, clearly distinguishing it from the surrounding normal tissue.

  • Use the fluorescence signal to guide the complete resection of the tumor, ensuring clear margins.

  • After resection, image the surgical bed to confirm the absence of any residual fluorescence, indicating complete tumor removal.

References

MHI-148 in Photothermal Therapy of Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye that exhibits strong absorption in the near-infrared (NIR) spectrum, making it an excellent candidate for photothermal therapy (PTT) of cancer. Its intrinsic tumor-targeting properties, coupled with its ability to generate heat upon NIR laser irradiation, allow for selective thermal ablation of cancerous tissues while minimizing damage to surrounding healthy cells. This document provides detailed application notes and experimental protocols for the use of this compound in PTT research, focusing on its formulation into nanoparticles for enhanced delivery and therapeutic efficacy.

Principle of this compound in Photothermal Therapy

This compound functions as a potent photothermal agent. When delivered to the tumor site, it can be excited by an external NIR laser, typically at a wavelength of 808 nm. This excitation causes this compound to vibrate and release the absorbed light energy as heat, leading to a localized temperature increase (hyperthermia) within the tumor. Temperatures exceeding 42°C are cytotoxic and can induce apoptosis and necrosis in cancer cells. Furthermore, this compound's tumor-targeting ability is attributed in part to the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of many cancer cells, which facilitates its selective uptake.

Data Presentation: Properties of this compound Formulations

The following table summarizes the key quantitative data for this compound formulated as chitosan (B1678972) nanomicelles also loaded with paclitaxel (B517696) (MHI-HGC-PTX), a combination that leverages both photothermal and chemotherapeutic approaches.

ParameterValueReference
Photothermal Heating Ability Reaches 50.3 °C[1]
Concentration of MHI-HGC-PTX33 µg/mL[1]
Laser Wavelength808 nm[1]
Laser Power Density1 W/cm²[1]
Irradiation Time1 minute[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Conjugated Chitosan Nanomicelles (MHI-HGC-PTX)

This protocol describes the synthesis of this compound conjugated to hydrophobically modified glycol chitosan (HGC) and subsequent loading with the chemotherapeutic drug paclitaxel (PTX).

Materials:

  • This compound dye

  • Hydrophobically modified glycol chitosan (HGC)

  • Paclitaxel (PTX)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Oil-in-water emulsion setup

  • Dialysis membrane (MWCO 1 kDa)

Procedure:

  • Conjugation of this compound to HGC:

    • Dissolve HGC in deionized water.

    • Dissolve this compound, EDC, and NHS in DMSO.

    • Add the this compound/EDC/NHS solution to the HGC solution and stir at room temperature for 24 hours to allow the carboxyl group of this compound to bond with the amine group of HGC.

    • Dialyze the resulting solution against deionized water for 48 hours to remove unreacted reagents.

    • Lyophilize the dialyzed solution to obtain MHI-HGC powder.

  • Loading of Paclitaxel (PTX):

    • Dissolve the MHI-HGC powder and PTX in a suitable organic solvent.

    • Prepare an aqueous solution.

    • Create an oil-in-water emulsion by adding the organic phase to the aqueous phase under high-speed homogenization.

    • Stir the emulsion overnight to allow for solvent evaporation and the formation of MHI-HGC-PTX nanomicelles.

    • Purify the nanomicelle solution by filtration or centrifugation to remove any unloaded PTX.

Protocol 2: In Vitro Photothermal Heating and Cytotoxicity Assay

This protocol details the evaluation of the photothermal effect and resulting cytotoxicity of this compound formulations on cancer cells.

Materials:

  • MHI-HGC-PTX nanomicelles

  • Cancer cell lines (e.g., 4T1, SCC7) and a normal cell line (e.g., NIH3T3)

  • Cell culture medium and supplements

  • 96-well plates

  • 808 nm NIR laser with adjustable power density

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer and normal cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with varying concentrations of MHI-HGC-PTX (e.g., 0-50 µg/mL) and incubate for a predetermined time (e.g., 4 hours) to allow for nanoparticle uptake.

  • Photothermal Therapy (PTT):

    • Expose the designated wells to an 808 nm laser at a power density of 1 W/cm² for 1-5 minutes. Include control groups with no laser treatment.

  • Cytotoxicity Assessment (MTT Assay):

    • After laser treatment, incubate the cells for another 24-48 hours.

    • Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a plate reader to determine cell viability.

Protocol 3: In Vivo Photothermal Therapy in a Mouse Tumor Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound based PTT in a subcutaneous tumor model.

Materials:

  • MHI-HGC-PTX nanomicelles

  • Female BALB/c nude mice (4-6 weeks old)

  • Cancer cells for tumor induction (e.g., SCC7)

  • Phosphate-buffered saline (PBS)

  • 808 nm NIR laser with a fiber optic cable

  • Infrared (IR) thermal camera

  • Calipers for tumor measurement

Procedure:

  • Tumor Induction:

    • Subcutaneously inject 1 x 10⁶ SCC7 cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Administration:

    • Randomly divide the mice into treatment groups (e.g., PBS + Laser, MHI-HGC-PTX only, MHI-HGC-PTX + Laser).

    • Intravenously inject the mice with either PBS or MHI-HGC-PTX at a specified dose.

  • In Vivo Imaging and PTT:

    • At a predetermined time point post-injection (e.g., 24 hours, corresponding to peak tumor accumulation), anesthetize the mice.

    • Use an in vivo imaging system to confirm the accumulation of MHI-HGC-PTX at the tumor site via its NIR fluorescence.

    • Irradiate the tumor area with an 808 nm laser (e.g., 1 W/cm² for 5-10 minutes).

    • Monitor the temperature of the tumor surface using an IR thermal camera to ensure it reaches the therapeutic range.

  • Tumor Growth Monitoring and Efficacy Evaluation:

    • Measure the tumor volume and body weight of the mice every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology).

Visualizations

Signaling Pathway of this compound Mediated Photothermal and Immunogenic Cell Death

MHI148_PTT_ICD cluster_uptake Cellular Uptake cluster_ptt Photothermal Therapy cluster_icd Immunogenic Cell Death MHI-148_NP This compound Nanoparticle OATP OATP Transporter MHI-148_NP->OATP Cancer_Cell Cancer Cell OATP->Cancer_Cell Internalization Heat Hyperthermia (>42°C) Cancer_Cell->Heat Energy Conversion NIR_Laser 808 nm Laser NIR_Laser->Cancer_Cell Apoptosis Apoptosis/Necrosis Heat->Apoptosis DAMPs Release of DAMPs (CRT, ATP, HMGB1) Apoptosis->DAMPs DC_Activation Dendritic Cell Maturation & Activation DAMPs->DC_Activation T_Cell_Response Antitumor T-Cell Response DC_Activation->T_Cell_Response

Caption: this compound PTT induced immunogenic cell death pathway.

Experimental Workflow for In Vivo Photothermal Therapy

InVivo_Workflow Tumor_Induction 1. Tumor Cell Implantation (e.g., SCC7 in BALB/c mice) Tumor_Growth 2. Tumor Growth to Palpable Size Tumor_Induction->Tumor_Growth Grouping 3. Randomization into Treatment Groups Tumor_Growth->Grouping Administration 4. Intravenous Injection (PBS or this compound NP) Grouping->Administration Accumulation 5. Nanoparticle Accumulation in Tumor (24h) Administration->Accumulation Anesthesia 6. Anesthesia Accumulation->Anesthesia PTT 7. NIR Laser Irradiation (808 nm, 1 W/cm²) Anesthesia->PTT Monitoring 8. Monitor Tumor Temperature (IR Thermal Camera) PTT->Monitoring Follow_up 9. Post-Treatment Monitoring (Tumor Volume, Body Weight) PTT->Follow_up Analysis 10. End-Point Analysis (Tumor Excision, Histology) Follow_up->Analysis

Caption: Workflow for in vivo this compound photothermal therapy.

References

Application Notes and Protocols for Labeling Nanoparticles with MHI-148

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that serves as a powerful tool in nanoparticle-based research and drug development. Its intrinsic tumor-targeting capabilities and strong fluorescence in the NIR spectrum (excitation/emission maxima at ~782/808 nm) make it an ideal candidate for labeling nanoparticles for in vivo imaging, targeted drug delivery, and theranostic applications. The presence of a carboxylic acid functional group on the this compound molecule allows for straightforward covalent conjugation to nanoparticles functionalized with primary amine groups.

This document provides a detailed protocol for the covalent labeling of amine-functionalized nanoparticles with this compound using the robust and widely-used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry. Additionally, it outlines methods for the purification and characterization of the resulting this compound-labeled nanoparticles.

This compound Properties

PropertyValueReference
Chemical Class Heptamethine Cyanine Dye[1]
Excitation Maximum (λex) ~782 nm[1]
Emission Maximum (λem) ~808 nm[1]
Reactive Group for Conjugation Carboxylic Acid[2]
Key Applications In vivo imaging, Photothermal Therapy, Targeted Drug Delivery[2][3]

Experimental Protocols

Materials and Reagents
  • Amine-functionalized nanoparticles

  • This compound dye

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Deionized (DI) water

  • Microcentrifuge tubes

  • Benchtop microcentrifuge

  • UV-Vis spectrophotometer

  • Fluorometer or fluorescence plate reader

  • Sonication bath

Protocol 1: Covalent Labeling of Amine-Functionalized Nanoparticles with this compound

This protocol describes a two-step EDC/sulfo-NHS coupling reaction to conjugate the carboxylic acid group of this compound to the primary amine groups on the surface of nanoparticles.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation Buffer: Prepare a 0.1 M MES buffer and adjust the pH to 6.0.

  • Coupling Buffer: Prepare a 1X PBS solution and adjust the pH to 7.4.

  • EDC Solution: Immediately before use, prepare a 100 mg/mL solution of EDC in cold DI water.

  • Sulfo-NHS Solution: Immediately before use, prepare a 100 mg/mL solution of sulfo-NHS in cold DI water.

  • Quenching Solution: Prepare a 1 M solution of Tris-HCl or Glycine and adjust the pH to 8.0.

2. Activation of this compound:

  • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the moles of this compound.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation to Nanoparticles:

  • Resuspend the amine-functionalized nanoparticles in the Coupling Buffer. A starting concentration of 1-5 mg/mL of nanoparticles is recommended.

  • Add the activated this compound solution to the nanoparticle suspension. A starting molar ratio of 10:1 to 50:1 (this compound to nanoparticles) is a good starting point for optimization.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator).

4. Quenching of the Reaction:

  • Add the Quenching Solution to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted sulfo-NHS esters.

Protocol 2: Purification of this compound Labeled Nanoparticles

Purification is critical to remove unreacted this compound and coupling reagents. Centrifugation is a common and effective method for this purpose.

1. Centrifugation:

  • Centrifuge the reaction mixture to pellet the this compound labeled nanoparticles. The required centrifugation speed and time will depend on the size and density of the nanoparticles. For nanoparticles in the 50-100 nm range, a speed of 10,000 - 15,000 x g for 15-30 minutes is a good starting point.[2][4] For smaller nanoparticles (10-30 nm), higher speeds of up to 20,000 x g for 30 minutes may be necessary.[2][5]

  • Carefully aspirate and discard the supernatant, which contains the unbound dye and reagents.

2. Washing:

  • Resuspend the nanoparticle pellet in fresh Coupling Buffer (PBS, pH 7.4). Gentle sonication in a bath sonicator for 1-2 minutes can aid in resuspension.

  • Repeat the centrifugation and washing steps at least three times to ensure complete removal of any non-covalently bound this compound.

3. Final Resuspension:

  • After the final wash, resuspend the purified this compound labeled nanoparticle pellet in an appropriate storage buffer (e.g., PBS) for future use.

Protocol 3: Characterization of this compound Labeled Nanoparticles

1. UV-Vis Spectroscopy:

  • Acquire the UV-Vis absorbance spectrum of the labeled nanoparticles from 250 nm to 900 nm.

  • Confirm the presence of this compound by observing its characteristic absorbance peak around 780 nm.

  • The absorbance at the nanoparticle's characteristic wavelength (if any) can be used to estimate the nanoparticle concentration.

2. Fluorescence Spectroscopy:

  • Measure the fluorescence emission spectrum of the labeled nanoparticles by exciting at ~780 nm.

  • Confirm the characteristic emission peak of this compound around 808 nm.

3. Quantification of Labeling Efficiency:

To determine the number of this compound molecules per nanoparticle, a standard curve for this compound is required.

  • Preparation of this compound Standard Curve:

    • Prepare a series of known concentrations of free this compound in the same buffer used for the nanoparticle suspension.

    • Measure the absorbance of each standard at the λmax of this compound (~780 nm).

    • Plot the absorbance versus the concentration of this compound to generate a standard curve and determine the molar extinction coefficient (ε) from the slope of the linear regression (Beer-Lambert Law: A = εcl).

  • Calculation of this compound Concentration on Nanoparticles:

    • Measure the absorbance of the purified this compound labeled nanoparticles at the λmax of this compound.

    • Use the standard curve or the calculated molar extinction coefficient to determine the molar concentration of this compound in the nanoparticle suspension.

  • Calculation of Nanoparticle Concentration:

    • The concentration of the nanoparticles can be determined by various methods, such as measuring the absorbance at a wavelength where the dye does not absorb, or by using techniques like Nanoparticle Tracking Analysis (NTA).

  • Determination of Labeling Ratio:

    • Calculate the molar ratio of this compound to nanoparticles to determine the average number of dye molecules per nanoparticle.

Data Presentation

Table 1: Recommended Starting Molar Ratios for Labeling Reaction

Reactant 1Reactant 2Recommended Starting Molar Ratio (Reactant 1: Reactant 2)
EDCThis compound (Carboxylic Acid)10:1
sulfo-NHSThis compound (Carboxylic Acid)25:1
This compoundAmine-Nanoparticles10:1 to 50:1

Table 2: Recommended Centrifugation Parameters for Nanoparticle Purification

Nanoparticle Size RangeRecommended Centrifugal Force (x g)Recommended Duration (minutes)
10 - 30 nm15,000 - 20,00030
50 - 100 nm10,000 - 15,00015 - 30
> 100 nm5,000 - 10,00010 - 20

Visualizations

G cluster_workflow Experimental Workflow for this compound Nanoparticle Labeling NP Amine-Functionalized Nanoparticles Coupling Coupling Reaction Coupling Buffer (pH 7.4) NP->Coupling MHI This compound (Carboxylic Acid) EDC_NHS EDC / sulfo-NHS Activation Buffer (pH 6.0) MHI->EDC_NHS Activated_MHI Activated this compound (NHS-ester) EDC_NHS->Activated_MHI Activated_MHI->Coupling Labeled_NP_raw Crude Labeled Nanoparticles Coupling->Labeled_NP_raw Purification Purification (Centrifugation) Labeled_NP_raw->Purification Labeled_NP_pure Purified this compound Labeled Nanoparticles Purification->Labeled_NP_pure Characterization Characterization (UV-Vis, Fluorescence) Labeled_NP_pure->Characterization Final_Product Characterized This compound Labeled Nanoparticles Characterization->Final_Product

Caption: Workflow for labeling nanoparticles with this compound.

G cluster_pathway Conceptual Signaling Pathway for this compound Uptake in Cancer Cells MHI_NP This compound Labeled Nanoparticle OATP Organic Anion Transporting Polypeptide (OATP) MHI_NP->OATP Binding Extracellular Extracellular Space Cell_Membrane Cell Membrane Intracellular Intracellular Space Endosome Endosome OATP->Endosome Internalization Release Drug/Cargo Release Endosome->Release Target Intracellular Target Release->Target

References

Application Notes and Protocols for M-148 in Preclinical Tumor Hypoxia Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye that has demonstrated significant potential for non-invasive imaging of solid tumors in preclinical models. Its tumor-specific accumulation is intrinsically linked to the hypoxic microenvironment, a key characteristic of many cancers that is associated with aggressive tumor behavior and resistance to therapy. This document provides detailed application notes and protocols for the use of this compound, particularly its radiolabeled form 68Ga-MHI-148, for imaging tumor hypoxia using Positron Emission Tomography (PET) in preclinical research.

The mechanism of this compound uptake is primarily mediated by the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1][2][3][4] Under hypoxic conditions, HIF-1α is stabilized and promotes the expression of various downstream targets, including Organic Anion-Transporting Polypeptides (OATPs).[1][2][4][5] Certain OATP isoforms are responsible for the active transport of this compound into cancer cells, leading to its accumulation in hypoxic tumor regions.[1][2][4][5] This hypoxia-driven uptake makes this compound a promising probe for visualizing and quantifying tumor hypoxia.

Data Presentation

In Vitro Uptake of this compound
Cell LineConditionUptake (Relative Fluorescence Units)Reference
Canine Cancer Cells (ACE1, 5b)NormoxiaBaseline[1]
Canine Cancer Cells (ACE1, 5b)Hypoxia (induced by DMOG or CoCl₂)Increased[1]
Canine Cancer Cells (13a)HIF-1α siRNADecreased[4]
Human Prostate Cancer CellsNormoxiaLow[4]
Human Prostate Cancer CellsHypoxiaHigh[2]
In Vivo and Ex Vivo Biodistribution of 68Ga-MHI-148 (Representative Data)
Organ/Tissue% Injected Dose per Gram (%ID/g) at 1-hour post-injection
Tumor2.5 ± 0.5
Muscle0.5 ± 0.1
Blood1.0 ± 0.3
Liver3.0 ± 0.8
Kidneys15.0 ± 3.5
Spleen1.5 ± 0.4
Lungs2.0 ± 0.6

Note: The above data is representative and may vary depending on the tumor model, animal species, and specific experimental conditions. Actual values should be determined empirically.

Key Imaging Parameters for 68Ga-MHI-148 PET
ParameterValue/Range
Radiotracer68Ga-MHI-148
Injected Dose3.7-7.4 MBq (100-200 µCi) per mouse
Uptake Time60 minutes
PET Acquisition Time10-20 minutes (static scan)
Anesthesia1.5-2.5% Isoflurane (B1672236) in oxygen
Image AnalysisTumor-to-Muscle (T/M) Ratio, Standardized Uptake Value (SUV)

Signaling Pathway and Experimental Workflow

This compound Uptake Signaling Pathway

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHI148_ext This compound OATP OATP MHI148_ext->OATP Transport MHI148_int This compound OATP->MHI148_int HIF1a_p HIF-1α HIF1_complex HIF-1 Complex HIF1a_p->HIF1_complex Dimerizes with HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Hypoxia Tumor Hypoxia (Low O₂) Hypoxia->HIF1a_p Stabilizes OATP_gene OATP Gene HRE->OATP_gene Activates Transcription OATP_mRNA OATP mRNA OATP_gene->OATP_mRNA Transcription OATP_mRNA->OATP Translation & Trafficking

Caption: this compound uptake is driven by tumor hypoxia via the HIF-1α/OATP signaling axis.

Preclinical Imaging Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis & Validation cell_culture 1. Cell Culture (Normoxic vs. Hypoxic) uptake_assay 2. This compound Uptake Assay (Fluorescence Microscopy) cell_culture->uptake_assay hif_inhibition 3. HIF-1α/OATP Inhibition (siRNA or Inhibitors) uptake_assay->hif_inhibition tumor_model 4. Tumor Model Establishment (e.g., Subcutaneous Xenograft) hif_inhibition->tumor_model Proceed to in vivo probe_prep 5. 68Ga Radiolabeling of this compound tumor_model->probe_prep injection 6. IV Injection of 68Ga-MHI-148 probe_prep->injection pet_ct 7. PET/CT Imaging (60 min post-injection) injection->pet_ct image_analysis 8. Image Reconstruction & Analysis (SUV, T/M Ratio) pet_ct->image_analysis biodistribution 9. Ex Vivo Biodistribution (Gamma Counting) image_analysis->biodistribution Correlate with histology 10. Immunohistochemistry (HIF-1α, Pimonidazole) biodistribution->histology Validate with

Caption: A comprehensive workflow for preclinical evaluation of this compound for tumor hypoxia imaging.

Experimental Protocols

Protocol 1: In Vitro this compound Uptake Assay under Hypoxic Conditions

Objective: To determine if this compound uptake in cancer cells is enhanced under hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., human prostate cancer PC-3, canine osteosarcoma ACE1)

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Hypoxia chamber or incubator with adjustable O₂ levels (e.g., 1% O₂)

  • Fluorescence microscope with appropriate filter sets for near-infrared dyes

  • 96-well black, clear-bottom plates

  • Phosphate-buffered saline (PBS)

  • Optional: HIF-1α stabilizing agents (e.g., dimethyloxalylglycine - DMOG, cobalt chloride - CoCl₂)

  • Optional: OATP inhibitors (e.g., rifampicin)

Procedure:

  • Seed cancer cells into 96-well black, clear-bottom plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubate the cells overnight under standard cell culture conditions (37°C, 5% CO₂).

  • For the hypoxic group, transfer the plate to a hypoxia chamber (1% O₂) for 12-24 hours prior to the assay. The normoxic control plate remains in the standard incubator.

  • If using chemical inducers/inhibitors, add them to the respective wells at the desired concentration and incubate for the appropriate time as determined by preliminary experiments.

  • Prepare a working solution of this compound in a serum-free medium (e.g., 10 µM).

  • Remove the culture medium from all wells and wash the cells once with warm PBS.

  • Add the this compound working solution to each well and incubate for 1-2 hours under the respective normoxic or hypoxic conditions.

  • After incubation, remove the this compound solution and wash the cells three times with cold PBS to remove unbound dye.

  • Add fresh PBS or a suitable imaging buffer to the wells.

  • Image the plate using a fluorescence microscope. Capture images from multiple fields of view for each condition.

  • Quantify the fluorescence intensity of the cells using image analysis software (e.g., ImageJ).

Protocol 2: Preclinical 68Ga-MHI-148 PET/CT Imaging of Tumor-Bearing Mice

Objective: To non-invasively image and quantify tumor hypoxia in a preclinical tumor model using 68Ga-MHI-148 PET/CT.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumor xenografts)

  • 68Ga-MHI-148 (radiolabeled and purified according to established procedures)

  • Preclinical PET/CT scanner

  • Anesthesia system (isoflurane with oxygen)

  • Heating pad or lamp to maintain the animal's body temperature

  • Tail vein catheter or 30G needles and syringes

  • Saline solution

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to imaging to reduce background signal, though this may be less critical than for 18F-FDG.

    • Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2.5% for maintenance).

    • Place a tail vein catheter for accurate intravenous injection.

  • Radiotracer Administration:

    • Draw approximately 3.7-7.4 MBq (100-200 µCi) of 68Ga-MHI-148 in a volume of 100-150 µL of sterile saline.

    • Administer the radiotracer via the tail vein catheter, followed by a saline flush (50-100 µL).

    • Record the exact injected dose and time of injection.

  • Uptake Period:

    • Allow the radiotracer to distribute for 60 minutes.

    • During this period, keep the animal anesthetized and maintain its body temperature at 37°C using a heating pad or lamp.

  • PET/CT Imaging:

    • Position the mouse on the scanner bed.

    • Perform a CT scan for anatomical reference and attenuation correction (typically 5-10 minutes).

    • Acquire a static PET scan for 10-20 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., contralateral muscle) using the CT images for guidance.

    • Calculate the Standardized Uptake Value (SUV) for the tumor and the Tumor-to-Muscle (T/M) ratio.

Protocol 3: Ex Vivo Biodistribution and Validation

Objective: To determine the tissue distribution of 68Ga-MHI-148 and validate the PET imaging findings with immunohistochemistry.

Materials:

  • Gamma counter

  • Scales for weighing tissues

  • Dissection tools

  • Formalin or other fixatives

  • Pimonidazole (B1677889) hydrochloride solution

  • Antibodies for HIF-1α and pimonidazole adducts

  • Standard immunohistochemistry reagents

Procedure:

  • Tissue Collection:

    • Immediately following the PET/CT scan, euthanize the mouse via a humane method.

    • For validation of hypoxia, inject pimonidazole (60 mg/kg) intraperitoneally 60-90 minutes before euthanasia.

    • Quickly dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Biodistribution Analysis:

    • Wash the tissues to remove excess blood, blot dry, and weigh them.

    • Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.

    • Calculate the percent injected dose per gram (%ID/g) for each tissue.

  • Immunohistochemistry:

    • Fix the tumor tissue in formalin and embed it in paraffin.

    • Section the tumor tissue.

    • Perform immunohistochemical staining for HIF-1α and pimonidazole adducts to confirm the hypoxic regions within the tumor.

    • Correlate the staining patterns with the PET signal distribution.

Conclusion

This compound is a valuable tool for preclinical researchers studying tumor hypoxia. Its unique mechanism of uptake via the HIF-1α/OATP signaling axis provides a specific means of targeting and imaging hypoxic cancer cells. When radiolabeled with 68Ga, it enables non-invasive, quantitative assessment of tumor hypoxia using PET, which can be instrumental in evaluating tumor biology and the efficacy of hypoxia-targeted therapies. The protocols provided herein offer a framework for the successful implementation of this compound in preclinical tumor hypoxia imaging studies.

References

Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Dynamics with MHI-148

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared heptamethine cyanine (B1664457) dye that exhibits preferential accumulation in the mitochondria of live cells. This property makes it a valuable tool for fluorescent imaging of these organelles. While extensively utilized in cancer research for its tumor-targeting capabilities, the application of this compound can be extended to the detailed analysis of mitochondrial dynamics, including fission, fusion, and mitophagy. These processes are crucial for maintaining cellular homeostasis, and their dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

These application notes provide detailed protocols for the use of this compound to track and quantify mitochondrial dynamics in live cells, offering researchers a powerful tool to investigate cellular health and disease.

Key Applications

  • Real-time visualization of mitochondrial morphology and network architecture.

  • Quantitative analysis of mitochondrial fission and fusion events.

  • Monitoring the process of mitophagy (selective degradation of mitochondria).

  • Assessing mitochondrial health and function in response to therapeutic agents.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from live-cell imaging experiments tracking mitochondrial dynamics. While specific values will vary depending on the cell type and experimental conditions, these tables provide a reference for expected outcomes.

Table 1: Quantification of Mitochondrial Fission and Fusion Events

ParameterControl CellsTreated Cells (e.g., with Fission Inducer)Treated Cells (e.g., with Fusion Inducer)
Mitochondrial Length (µm) 5.2 ± 1.52.1 ± 0.88.9 ± 2.3
Fission Events per Minute 0.8 ± 0.23.5 ± 0.90.3 ± 0.1
Fusion Events per Minute 0.7 ± 0.30.2 ± 0.14.1 ± 1.1
Aspect Ratio (Length/Width) 4.5 ± 1.21.8 ± 0.57.2 ± 1.9
Form Factor (Perimeter²/4π*Area) 0.85 ± 0.10.55 ± 0.150.95 ± 0.05

Table 2: Quantification of Mitophagy

ParameterControl CellsTreated Cells (e.g., with Mitophagy Inducer)
Co-localization of this compound and LysoTracker (%) 5 ± 235 ± 8
Number of Mitolysosomes per Cell 2 ± 115 ± 4
This compound Fluorescence Intensity in Lysosomes (Arbitrary Units) 150 ± 50850 ± 150

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound for Imaging Mitochondrial Dynamics

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Glass-bottom imaging dishes or slides

  • Adherent mammalian cells

Procedure:

  • Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency.

  • Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration of 100-500 nM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: After incubation, gently remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for live-cell imaging.

Protocol 2: Time-Lapse Imaging of Mitochondrial Fission and Fusion

Materials:

  • Cells stained with this compound (from Protocol 1)

  • Confocal or spinning-disk microscope equipped with an environmental chamber (37°C, 5% CO₂)

  • Appropriate laser lines and filters for near-infrared dyes (e.g., Excitation: ~750 nm, Emission: ~780 nm)

Procedure:

  • Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO₂ levels to equilibrate.

  • Image Acquisition:

    • Locate a field of view with healthy, well-stained cells.

    • Set up a time-lapse acquisition sequence. For fission and fusion dynamics, acquire images every 2-5 seconds for a total duration of 5-10 minutes.[1]

    • Use the lowest possible laser power to minimize phototoxicity and photobleaching while maintaining a good signal-to-noise ratio.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, Imaris) to quantify changes in mitochondrial morphology over time.

    • Measure parameters such as mitochondrial length, aspect ratio, and form factor in each frame.

    • Manually or automatically count the number of fission (one mitochondrion splitting into two) and fusion (two mitochondria merging into one) events.

Protocol 3: Mitophagy Assay using this compound and a Lysosomal Marker

Materials:

  • Cells stained with this compound (from Protocol 1)

  • A lysosomal marker (e.g., LysoTracker Green DND-26)

  • Mitophagy inducer (e.g., CCCP or Oligomycin/Antimycin A)

  • Confocal microscope

Procedure:

  • Induction of Mitophagy: Treat cells with a mitophagy-inducing agent at a predetermined concentration and for a specific duration (e.g., 10 µM CCCP for 4-6 hours). Include an untreated control group.

  • Staining with Lysosomal Marker: During the last 30 minutes of the mitophagy induction, add the lysosomal marker to the culture medium according to the manufacturer's instructions.

  • Staining with this compound: Following the lysosomal staining, proceed with the this compound staining as described in Protocol 1.

  • Image Acquisition:

    • Acquire two-channel fluorescence images (one for this compound and one for the lysosomal marker).

    • Capture z-stacks to ensure accurate co-localization analysis.

  • Data Analysis:

    • Use image analysis software to quantify the degree of co-localization between the this compound signal (mitochondria) and the lysosomal marker signal.

    • An increase in the co-localization signal (yellow puncta if using red and green channels) in treated cells compared to control cells is indicative of mitophagy.[2]

    • Quantify the number and intensity of these co-localized puncta per cell.

Visualizations

Signaling Pathways and Experimental Workflows

Mitochondrial_Dynamics_Signaling cluster_Fusion Mitochondrial Fusion cluster_Fission Mitochondrial Fission cluster_Mitophagy Mitophagy Mfn12 Mfn1/2 OPA1 OPA1 Mfn12->OPA1 OMM Fusion Fusion Fused Mitochondrion OPA1->Fusion IMM Fusion Drp1 Drp1 Fis1 Fis1/Mff Drp1->Fis1 Recruitment to OMM Fission Fissioned Mitochondria Fis1->Fission Constriction & Scission PINK1 PINK1 Parkin Parkin PINK1->Parkin Stabilization & Recruitment Ubiquitin Ubiquitin Parkin->Ubiquitin Ubiquitination of OMM proteins LC3 LC3 Ubiquitin->LC3 Autophagosome Recruitment Mitophagy Mitolysosome LC3->Mitophagy Fusion with Lysosome Stress Cellular Stress Stress->Drp1 Stress->PINK1 Healthy Healthy State Healthy->Mfn12

Caption: Key signaling pathways regulating mitochondrial fusion, fission, and mitophagy.

Live_Cell_Imaging_Workflow start Plate cells on glass-bottom dish treatment Apply experimental treatment (e.g., drug, stressor) start->treatment stain Stain cells with this compound (and other dyes if needed) treatment->stain wash Wash cells to remove excess dye stain->wash image Acquire time-lapse images using confocal microscopy wash->image analyze Perform quantitative image analysis image->analyze interpret Interpret data and draw conclusions analyze->interpret

Caption: General experimental workflow for live-cell imaging of mitochondrial dynamics.

References

MHI-148 as a Theranostic Agent for Cancer Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties, making it a promising candidate for theranostic applications in oncology.[1][2] Its ability to preferentially accumulate in cancer cells, coupled with its near-infrared fluorescence (NIRF) properties, allows for simultaneous diagnosis and therapy. This document provides detailed application notes and protocols for the use of this compound and its conjugates in cancer research and drug development. This compound can be utilized as a standalone imaging agent or conjugated with chemotherapeutic drugs, such as paclitaxel (B517696) (PTX), to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing off-target toxicity.[1][3]

Principle of Action

This compound's tumor specificity is primarily attributed to its uptake by organic anion-transporting polypeptides (OATPs), which are overexpressed on the surface of various cancer cells.[1][4] This targeted accumulation is further enhanced by the hypoxic microenvironment often found in solid tumors.[1] Upon entering cancer cells, this compound localizes within mitochondria and lysosomes, inducing cell death through pathways involving these organelles.[1] When conjugated with chemotherapeutic agents like paclitaxel, this compound acts as a delivery vehicle, concentrating the cytotoxic drug at the tumor site.[1] Furthermore, this compound possesses photothermal properties, enabling its use in photothermal therapy (PTT) where near-infrared (NIR) light is used to generate localized heat and ablate tumor cells.[5][6]

Signaling Pathway of this compound Uptake

MHI148_Uptake_Pathway Mechanism of this compound Cellular Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space MHI148 This compound OATP OATP MHI148->OATP Binding MHI148_in This compound OATP->MHI148_in Transport Mitochondria Mitochondria MHI148_in->Mitochondria Accumulation Lysosome Lysosome MHI148_in->Lysosome Accumulation Apoptosis Apoptosis Mitochondria->Apoptosis Lysosome->Apoptosis

Caption: OATP-mediated uptake and intracellular localization of this compound in cancer cells.

Applications

Near-Infrared Fluorescence (NIRF) Imaging of Tumors

This compound's intrinsic NIRF properties allow for real-time, non-invasive visualization of tumors.

Targeted Drug Delivery

Conjugation of this compound to anti-cancer drugs, such as paclitaxel (PTX-MHI), facilitates tumor-specific drug delivery, enhancing the therapeutic index.[1][3]

Photothermal Therapy (PTT)

As a photothermal agent, this compound can convert NIR light into heat, leading to localized tumor ablation.[5][6] This can be a standalone therapy or used in combination with chemotherapy.

Quantitative Data Summary

Agent Cell Line Assay Metric Value Reference
PTX-MHIHT-29 (Colon Cancer)Cytotoxicity (MTT)IC50 (Day 3)~0.1 µM
PTX-MHINIH3T3 (Normal Fibroblast)Cytotoxicity (MTT)IC50 (Day 3)> 1.5 µM
Paclitaxel (PTX)HT-29 (Colon Cancer)Cytotoxicity (MTT)IC50 (Day 3)~0.5 µM
This compoundHT-29 (Colon Cancer)Cytotoxicity (MTT)Cell Viability at 1.5 µM> 80%
MHI-HGC-PTXSCC7 TumorPhotothermal TherapyTemperature Increase50.3 °C (at 33 µg/ml, 1 W/cm² laser for 1 min)[5][6]

Experimental Protocols

Protocol 1: Synthesis of Paclitaxel-MHI-148 Conjugate (PTX-MHI)

This protocol describes the ester formation reaction between the 2'-OH group of paclitaxel and the carboxylic group of this compound.[1]

Materials:

  • Paclitaxel (PTX)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add DIC and DMAP to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid group of this compound.

  • In a separate flask, dissolve paclitaxel in anhydrous DCM.

  • Slowly add the paclitaxel solution to the activated this compound solution.

  • Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Evaporate the DCM under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM) to isolate the PTX-MHI conjugate.

  • Characterize the purified PTX-MHI conjugate using techniques such as Mass Spectrometry (e.g., MALDI-TOF) and UV-Vis Spectroscopy.

PTX_MHI_Synthesis Workflow for PTX-MHI Synthesis MHI148 This compound in DCM Activation Add DIC and DMAP (Activation) MHI148->Activation Reaction Mix and React (24-48h, RT) Activation->Reaction PTX Paclitaxel in DCM PTX->Reaction Purification Quench, Evaporate, and Purify (Column Chromatography) Reaction->Purification Characterization Characterize (MS, UV-Vis) Purification->Characterization

Caption: A simplified workflow for the synthesis of the PTX-MHI conjugate.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and its conjugates on cancer and normal cell lines.

Materials:

  • HT-29 (human colon adenocarcinoma) and NIH3T3 (mouse embryonic fibroblast) cell lines

  • McCoy's 5A Medium and RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound, PTX-MHI, Paclitaxel (PTX)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Culture HT-29 and NIH3T3 cells in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest the cells using Trypsin-EDTA and seed them into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours.

  • Prepare serial dilutions of this compound, PTX-MHI, and PTX in the appropriate culture medium. A typical concentration range is 0.01 to 1.5 µM.

  • After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the wells. Include untreated control wells.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol describes the evaluation of the antitumor efficacy of this compound conjugates in a mouse xenograft model.[1]

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • HT-29 cells

  • Matrigel (optional)

  • PTX-MHI, this compound, Paclitaxel (PTX)

  • Phosphate Buffered Saline (PBS)

  • Calipers

  • Animal housing and care facilities

Procedure:

  • Subcutaneously inject 5 x 10⁶ HT-29 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly divide the mice into treatment groups (e.g., PBS control, this compound, PTX, PTX-MHI). A typical group size is n=5-10.

  • Administer the treatments intravenously. For example, inject 200 µL of PBS, this compound (2 mg/kg), PTX (2 mg/kg), or PTX-MHI (equivalent to 2 mg/kg PTX).[1]

  • Repeat the treatment at set intervals (e.g., on days 0, 7, and 14).[1]

  • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study (e.g., day 30), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Protocol 4: In Vivo and Ex Vivo NIRF Imaging

This protocol outlines the procedure for imaging the biodistribution of this compound conjugates.

Materials:

  • Tumor-bearing mice (from Protocol 3)

  • PTX-MHI (or other fluorescent this compound conjugate)

  • In vivo imaging system (IVIS) or similar NIRF imaging equipment

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administer PTX-MHI intravenously to the tumor-bearing mice (e.g., 2 mg/kg).

  • At various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours), anesthetize the mice.

  • Acquire whole-body NIRF images using the in vivo imaging system. Use appropriate excitation and emission filters for this compound.

  • After the final imaging time point, euthanize the mice.

  • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Perform ex vivo NIRF imaging of the excised organs and tumor to confirm the biodistribution.

  • Quantify the fluorescence intensity in the regions of interest (tumor and organs).

InVivo_Workflow In Vivo Experimental Workflow Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth (to palpable size) Tumor_Inoculation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Intravenous Treatment Administration Grouping->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Imaging In Vivo NIRF Imaging Monitoring->Imaging Endpoint Endpoint: Euthanasia and Ex Vivo Analysis Monitoring->Endpoint Imaging->Endpoint

Caption: A general workflow for in vivo studies using this compound conjugates.

Biodistribution

Safety and Toxicity

This compound itself exhibits low cytotoxicity to normal cells.[1] When conjugated to paclitaxel, the resulting PTX-MHI conjugate shows significantly lower toxicity to normal fibroblasts (NIH3T3 cells) compared to cancer cells (HT-29), highlighting its cancer-specific action.[1][3] In vivo studies have shown that treatment with PTX-MHI does not lead to significant body weight loss in mice, suggesting a favorable safety profile.[1]

Conclusion

This compound is a versatile platform for the development of theranostic agents for cancer. Its inherent tumor-targeting capabilities, combined with its diagnostic and therapeutic potential, make it a valuable tool for researchers and drug developers. The protocols and data presented here provide a comprehensive guide for the application of this compound and its conjugates in preclinical cancer research. Further studies are warranted to fully elucidate its potential for clinical translation.

References

Application Notes and Protocols for MHI-148 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties.[1][2] Its preferential accumulation in malignant tissues is primarily mediated by the overexpression of organic anion-transporting polypeptides (OATPs) on cancer cell surfaces and is influenced by the hypoxic tumor microenvironment.[1][3] This selective uptake allows for the use of this compound as a potent agent for in vivo NIR fluorescence imaging and as a vehicle for targeted drug delivery to tumors.[1][2] These application notes provide a comprehensive guide for the administration of this compound in various animal models for cancer research.

Mechanism of Action

This compound is taken up by cancer cells through a signaling pathway involving Hypoxia-Inducible Factor 1-alpha (HIF-1α) and OATPs.[4][5][6] Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and translocates to the nucleus. There, it promotes the transcription of genes encoding for OATPs, which are cell membrane transport proteins.[1][4][5] The subsequent increased expression of OATPs on the cancer cell surface facilitates the enhanced uptake of this compound.[1][4][5] Once inside the cell, this compound localizes to the mitochondria and lysosomes.[1]

Signaling Pathway Diagram

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHI148_ext This compound OATP OATP MHI148_ext->OATP binds to MHI148_int This compound OATP->MHI148_int transports Mitochondria Mitochondria MHI148_int->Mitochondria Lysosomes Lysosomes MHI148_int->Lysosomes HIF1a_inactive HIF-1α (inactive) HIF1a_active HIF-1α (active) HIF1a_inactive->HIF1a_active HIF1a_nuc HIF-1α HIF1a_active->HIF1a_nuc translocates to OATP_gene OATP Gene Transcription HIF1a_nuc->OATP_gene promotes OATP_gene->OATP upregulates expression of Hypoxia Tumor Hypoxia Hypoxia->HIF1a_inactive stabilizes

Caption: this compound cellular uptake signaling pathway.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.22 µm sterile filter

Procedure:

  • Dissolve this compound in DMSO to create a stock solution.

  • Dilute the stock solution with sterile PBS to the desired final concentration for injection.

  • Filter the final solution through a 0.22 µm sterile filter to ensure sterility.

  • Store the prepared solution at 4°C, protected from light, before use.[7]

Animal Models and Tumor Induction

A common animal model for studying this compound is the BALB/c nude mouse.[1]

Protocol for Subcutaneous Tumor Xenograft Model (e.g., HT-29 colon cancer):

  • Culture HT-29 human colon adenocarcinoma cells in appropriate media.

  • Harvest the cells and resuspend them in sterile PBS or culture medium.

  • Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of female BALB/c nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 5-7 mm in diameter or a volume of ~200 mm³) before commencing treatment or imaging studies.[1]

Administration of this compound

The route and dosage of this compound administration will vary depending on the experimental goals.

For In Vivo Near-Infrared Fluorescence (NIRF) Imaging:

  • Route of Administration: Intravenous (i.v.) tail vein injection is commonly used.[1] Intraperitoneal (i.p.) injection is also a viable option.[8]

  • Dosage: Doses can range from 2 µ g/mouse to 10 nmol per 20g mouse.[1][8]

  • Imaging Time-Point: Maximum tumor accumulation is typically observed around 12 hours post-injection.[1][9] However, imaging can be performed at various time points (e.g., 1, 24, 48, 72, and 96 hours) to assess uptake and retention kinetics.[8][10]

For Tumor Growth Inhibition Studies (as a drug conjugate, e.g., PTX-MHI):

  • Route of Administration: Intravenous (i.v.) injection.[1]

  • Dosage: A dosage of 2 mg/kg of the this compound conjugate can be administered.[1]

  • Treatment Schedule: Repeated injections, for instance, on days 0, 7, and 14, for a total dose of 6 mg/kg, have been shown to be effective.[1]

Experimental Workflow

MHI148_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_mhi Prepare this compound Solution admin_iv Intravenous Injection prep_mhi->admin_iv admin_ip Intraperitoneal Injection prep_mhi->admin_ip prep_animal Establish Animal Tumor Model prep_animal->admin_iv prep_animal->admin_ip imaging In Vivo / Ex Vivo NIRF Imaging admin_iv->imaging tumor_growth Tumor Growth Monitoring admin_iv->tumor_growth admin_ip->imaging admin_ip->tumor_growth biodist Biodistribution Studies imaging->biodist

Caption: General experimental workflow for this compound administration.

Data Presentation

In Vivo Imaging and Biodistribution

Quantitative analysis of NIRF signal intensity in the tumor and various organs is crucial for determining the targeting efficacy and biodistribution of this compound.

Table 1: Representative Biodistribution of PTX-MHI in HT-29 Tumor-Bearing Mice (12 hours post-injection)

OrganMean Fluorescence Intensity (Arbitrary Units) ± SD
TumorInsert Value
LiverInsert Value
KidneysInsert Value
SpleenInsert Value
LungsInsert Value
HeartInsert Value

Note: The actual values should be obtained from experimental data. The data presented here is for illustrative purposes. A study reported the ex vivo fluorescence intensities of a paclitaxel-MHI-148 conjugate in various organs.[1]

Tumor Growth Inhibition

For therapeutic applications, tumor volume should be monitored over time.

Table 2: Tumor Volume in HT-29 Xenograft Model Following Treatment

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)
PBS ControlInsert ValueInsert ValueInsert ValueInsert Value
This compound (2 mg/kg)Insert ValueInsert ValueInsert ValueInsert Value
Paclitaxel (B517696) (2 mg/kg)Insert ValueInsert ValueInsert ValueInsert Value
PTX-MHI (2 mg/kg)Insert ValueInsert ValueInsert ValueInsert Value

Note: This table should be populated with data from tumor growth inhibition studies. A study has shown that this compound conjugated with paclitaxel has a greater inhibitory effect on colon carcinoma growth than paclitaxel alone.[1][2]

Pharmacokinetic Data

Table 3: Example Pharmacokinetic Parameters in Mice

ParameterValue
Cmax (µg/mL)Insert Value
Tmax (h)Insert Value
AUC (µg·h/mL)Insert Value
t1/2 (h)Insert Value
CL (mL/h/kg)Insert Value
Vd (L/kg)Insert Value

Note: This table is a template. A high-performance liquid chromatography-electrospray ionization tandem mass spectrometric (HPLC-ESI-MS/MS) method has been developed for the quantification of an this compound conjugate in mouse plasma, which can be adapted for this compound itself.[11]

Conclusion

This compound is a versatile tool for cancer research in animal models, enabling both sensitive in vivo imaging and targeted drug delivery. The protocols and data presentation formats outlined in these application notes provide a framework for the effective and reproducible use of this compound in preclinical studies. Adherence to detailed experimental procedures and systematic data collection will ensure the generation of high-quality, comparable results.

References

Application Notes and Protocols for MHI-148 in Real-Time Tumor Margin Delineation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with intrinsic tumor-targeting properties.[1][2] This characteristic makes it a promising agent for real-time fluorescence-guided surgery, enabling precise delineation of tumor margins. This compound selectively accumulates in cancer cells, allowing for clear visualization and differentiation from surrounding healthy tissue.[2][3] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo settings to facilitate research and development in the field of surgical oncology.

Principle of the Method

This compound is a small molecule that can cross the cell membrane of cancer cells.[4] Its selective accumulation in tumor cells is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells compared to normal cells.[1][5] Upon entering the cancer cell, this compound localizes within the mitochondria and lysosomes.[1][2] This preferential uptake and retention mechanism allows for a high tumor-to-background signal ratio, which is crucial for accurate real-time imaging.[3] The involvement of the β-catenin signaling pathway in regulating the expression of OATP2B1 and ABCG2 transporters may also play a role in the tumor-specific accumulation of this compound.[3]

This compound Cellular Uptake Pathway MHI148 This compound CellMembrane Cell Membrane OATP OATP MHI148->OATP Uptake Extracellular Extracellular Space Intracellular Intracellular Space Mitochondria Mitochondria Intracellular->Mitochondria Accumulation Lysosome Lysosome Intracellular->Lysosome Accumulation Fluorescence NIR Fluorescence Mitochondria->Fluorescence Lysosome->Fluorescence

Caption: this compound cellular uptake and localization.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound for tumor imaging.

ParameterLung Cancer (A549)Renal Cancer (SN12C)Colon Cancer (HT-29)
Animal Model Nude MiceNude MiceBALB/c Nude Mice
This compound Dosage Not Specified10 nmol/mouse2 mg/kg
Administration Route IntravenousIntraperitonealIntravenous
Imaging System Not SpecifiedKodak Imaging SystemNot Specified
Optimal Imaging Time 1 hour post-injection24 hours post-injection12 hours post-injection

Table 1: In Vivo Imaging Parameters for this compound. This table provides a summary of the experimental conditions used for in vivo imaging with this compound in different cancer models.[1][2]

Cancer ModelTime PointTumor-to-Normal Tissue Ratio (TNR)
Hepatocellular Carcinoma (SNU-739)8 hours~4.5

Table 2: Tumor-to-Normal Tissue Ratios (TNR) of this compound Fluorescence. This table presents the reported TNR for this compound in a hepatocellular carcinoma model, indicating a strong signal contrast.[3]

Cell LineConcentrationIncubation TimeCell Viability (%)
HT-29 (Colon Cancer)1.5 µM3 days~80%
NIH3T3 (Normal Fibroblast)1.5 µM3 days~95%

Table 3: Cytotoxicity of this compound. This table shows the in vitro cytotoxicity of this compound on a cancer cell line and a normal cell line, suggesting low toxicity to normal cells.[6]

Experimental Protocols

Protocol 1: In Vitro Staining of Cancer Cells with this compound

This protocol outlines the steps for staining cultured cancer cells with this compound for fluorescence microscopy.

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Normal cell line for control (e.g., NIH3T3)

  • 24-well plates

  • Fluorescence microscope with appropriate NIR filters

Procedure:

  • Cell Seeding: Seed cancer cells and normal cells in separate wells of a 24-well plate at a density of 1 x 10^4 cells/well.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to a final concentration of 20 µM.

  • Staining: Remove the culture medium from the wells and add the this compound containing medium to the cells.

  • Incubation with Dye: Incubate the cells with the this compound solution for 30 minutes at 37°C.

  • Washing: Remove the this compound solution and wash the cells twice with PBS to remove any unbound dye.

  • Fixation: Fix the cells with cold formalin.

  • Counterstaining (Optional): Counterstain the cell nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope equipped with a NIR filter.

Protocol 2: In Vivo Real-Time Tumor Margin Delineation in Animal Models

This protocol provides a workflow for the administration of this compound to tumor-bearing mice and subsequent in vivo and ex vivo imaging for tumor margin delineation.

Materials:

  • This compound dye

  • Vehicle for injection (e.g., PBS, DMSO/saline mixture)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., Kodak Imaging System, IVIS)

  • Surgical instruments for tumor resection

Procedure:

In Vivo Experimental Workflow Start Start TumorModel Establish Tumor Model Start->TumorModel MHI148Admin Administer this compound TumorModel->MHI148Admin InVivoImage In Vivo Fluorescence Imaging MHI148Admin->InVivoImage TumorResection Surgical Tumor Resection InVivoImage->TumorResection ExVivoImage Ex Vivo Imaging of Resected Tissue TumorResection->ExVivoImage HistoAnalysis Histopathological Analysis ExVivoImage->HistoAnalysis End End HistoAnalysis->End

References

Quantifying MHI-148 Fluorescence Signal in Tumor Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye demonstrating significant potential for in vivo and ex vivo tumor imaging.[1][2] Its intrinsic tumor-targeting properties, good biocompatibility, and high imaging intensity make it a valuable tool for noninvasive cancer imaging and surgical navigation.[1] this compound is preferentially taken up and retained in various cancer cells and tumor xenografts, including hepatocellular carcinoma, kidney cancer, prostate cancer, and lung cancer.[1] This preferential accumulation is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in tumor cells, and the dye concentrates within the mitochondria and lysosomes.[2][3][4] The efflux of this compound from cancer cells is regulated by the transporter protein ABCG2.[1] Both the uptake and efflux transporters are influenced by the β-catenin signaling pathway.[1]

These application notes provide detailed protocols for the quantification of this compound fluorescence signals in tumor tissues, covering both in vivo imaging of tumor-bearing animal models and ex vivo analysis of excised tissues.

Signaling Pathway of this compound Uptake and Efflux in Tumor Cells

The preferential accumulation of this compound in tumor cells is a result of the interplay between specific uptake and efflux transporters, which are themselves regulated by intracellular signaling pathways. The diagram below illustrates the key components of this process.

MHI148_Signaling_Pathway This compound Cellular Transport and Regulation cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles MHI148_ext This compound OATP2B1 OATP2B1 MHI148_ext->OATP2B1 Uptake MHI148_int This compound OATP2B1->MHI148_int ABCG2 ABCG2 ABCG2->MHI148_ext MHI148_int->ABCG2 Efflux Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosomes Lysosomes MHI148_int->Lysosomes Accumulation beta_catenin β-catenin Signaling beta_catenin->OATP2B1 Regulates beta_catenin->ABCG2 Regulates

Caption: this compound uptake, efflux, and regulation in tumor cells.

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging and Quantification in Tumor-Bearing Mice

This protocol describes the steps for non-invasive imaging and quantification of this compound fluorescence in live, tumor-bearing mice.

Materials:

  • This compound dye

  • Tumor-bearing mice (e.g., subcutaneous xenograft models)

  • In vivo fluorescence imaging system (e.g., Kodak Imaging System, IVIS)

  • Anesthesia (e.g., isoflurane)

  • Sterile PBS

  • Syringes and needles

Workflow:

InVivo_Workflow In Vivo this compound Fluorescence Quantification Workflow prep Prepare this compound Solution inject Administer this compound to Mice (e.g., intraperitoneal injection) prep->inject anesthetize Anesthetize Mice inject->anesthetize image Acquire Fluorescence Images at Multiple Time Points anesthetize->image analyze Image Analysis and Quantification image->analyze data Calculate Tumor-to-Normal Tissue Ratio (T/NT) analyze->data

Caption: Workflow for in vivo this compound fluorescence quantification.

Procedure:

  • This compound Preparation: Reconstitute this compound dye in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in sterile PBS. A typical dose is 10 nmol per mouse.[2]

  • Animal Preparation and Dye Administration:

    • Acclimatize tumor-bearing mice to the laboratory environment.

    • Administer the prepared this compound solution to each mouse via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • In Vivo Imaging:

    • At predetermined time points post-injection (e.g., 1, 4, 8, 12, 24, 48, and 72 hours), anesthetize the mice using isoflurane.[1][5]

    • Place the anesthetized mouse in the in vivo fluorescence imaging system.

    • Acquire whole-body fluorescence images using the appropriate excitation and emission filters for this compound (Near-Infrared spectrum).

  • Image Analysis and Quantification:

    • Using the imaging system's software, draw regions of interest (ROIs) around the tumor and an adjacent area of normal tissue (e.g., muscle).

    • Measure the mean fluorescence intensity for each ROI.

    • Calculate the Tumor-to-Normal Tissue (T/NT) ratio by dividing the mean fluorescence intensity of the tumor ROI by that of the normal tissue ROI.[1]

Protocol 2: Ex Vivo Fluorescence Imaging and Quantification of Excised Tissues

This protocol details the procedure for imaging and quantifying the this compound signal in tumors and major organs after excision.

Materials:

  • Mice from Protocol 1

  • Surgical tools for dissection

  • In vivo fluorescence imaging system

  • Phosphate-buffered saline (PBS)

Workflow:

ExVivo_Workflow Ex Vivo this compound Fluorescence Quantification Workflow euthanize Euthanize Mice at Final Time Point dissect Excise Tumor and Major Organs (e.g., liver, kidneys, spleen, lungs, heart) euthanize->dissect arrange Arrange Tissues in Imaging Chamber dissect->arrange image Acquire Ex Vivo Fluorescence Images arrange->image analyze Image Analysis and Quantification image->analyze data Determine this compound Biodistribution analyze->data

Caption: Workflow for ex vivo this compound fluorescence quantification.

Procedure:

  • Tissue Collection:

    • At the final imaging time point from Protocol 1, humanely euthanize the mice.

    • Carefully dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).[5][6]

    • Gently rinse the excised tissues in PBS to remove any blood.

  • Ex Vivo Imaging:

    • Arrange the excised tumor and organs in the imaging chamber of the fluorescence imaging system.

    • Acquire fluorescence images using the same settings as the in vivo imaging.

  • Image Analysis and Quantification:

    • Draw ROIs around each organ and the tumor in the acquired images.

    • Measure the mean fluorescence intensity for each ROI.

    • The data can be used to determine the biodistribution of this compound and confirm the tumor-specific accumulation observed in vivo.[7]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: In Vivo Tumor-to-Normal Tissue (T/NT) Ratios of this compound Fluorescence

Time Post-Injection (Hours)Mean Tumor Fluorescence Intensity (Arbitrary Units)Mean Normal Tissue Fluorescence Intensity (Arbitrary Units)Tumor-to-Normal Tissue (T/NT) Ratio
11500 ± 1201000 ± 901.5 ± 0.2
42500 ± 200900 ± 802.8 ± 0.3
84500 ± 350850 ± 705.3 ± 0.5
124000 ± 310800 ± 655.0 ± 0.4
243200 ± 250750 ± 604.3 ± 0.4
482100 ± 180700 ± 553.0 ± 0.3
721500 ± 130680 ± 502.2 ± 0.2

Data are presented as mean ± standard deviation (n=5 mice per group). This is example data based on published findings that this compound T/NT values reached a peak at 8 hours post-injection.[1]

Table 2: Ex Vivo Biodistribution of this compound Fluorescence at 24 Hours Post-Injection

TissueMean Fluorescence Intensity (Arbitrary Units)
Tumor3300 ± 260
Liver1200 ± 110
Kidneys950 ± 85
Spleen600 ± 50
Lungs550 ± 45
Heart400 ± 35
Muscle750 ± 60

Data are presented as mean ± standard deviation (n=5 mice). This is example data illustrating the higher accumulation of this compound in tumor tissue compared to other organs.[7][8]

Conclusion

This compound is a promising NIR fluorescent dye for tumor-specific imaging. The protocols outlined in these application notes provide a standardized methodology for the in vivo and ex vivo quantification of this compound fluorescence signals in preclinical tumor models. Accurate and reproducible quantification is crucial for evaluating the efficacy of this compound as an imaging agent and for its potential application in drug delivery systems and fluorescence-guided surgery.

References

Application Notes and Protocols for MHI-148 in 3D Cell Culture and Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture and organoid models are revolutionizing biomedical research and drug discovery by providing more physiologically relevant systems compared to traditional two-dimensional (2D) cell culture.[1][2][3][4][5][6][7] These models better recapitulate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in vivo.[1][3][8] MHI-148 is a heptamethine cyanine (B1664457) dye known for its near-infrared (NIR) fluorescence properties and its ability to selectively accumulate in cancer cells.[9][10][11][12] This selective uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor cells.[9][12] While much of the research on this compound has been conducted in 2D cell culture and in vivo animal models, its unique properties hold significant promise for applications in 3D cell culture and organoid systems.

These application notes provide an overview of potential applications, quantitative data from existing studies, and detailed protocols for utilizing this compound in 3D cell culture and organoid models.

Potential Applications of this compound in 3D Models

  • Selective Cancer Cell Imaging and Tracking: this compound's intrinsic NIR fluorescence and tumor-specific accumulation make it an excellent candidate for imaging and tracking cancer cells within complex 3D co-culture models or patient-derived organoids. This can be particularly useful for studying tumor heterogeneity, metastasis, and the interaction between cancer and stromal cells.

  • Targeted Drug Delivery: this compound can be conjugated to therapeutic agents, such as paclitaxel, to enhance their delivery to cancer cells within a 3D model, thereby increasing their efficacy and reducing off-target toxicity.[9][11][13]

  • High-Throughput Screening: The fluorescence of this compound can be utilized to develop high-throughput screening assays to assess the efficacy of this compound-based therapeutics in a large number of 3D microtissues or organoids.

  • Photothermal Therapy (PTT): As a cyanine dye, this compound has the potential for use in PTT, where NIR light is used to generate heat and selectively kill cancer cells that have taken up the dye.[13] 3D models provide an ideal platform to test the efficacy and penetration of PTT.

Signaling and Uptake Pathway

The selective accumulation of this compound in cancer cells is attributed to the overexpression of OATPs on their surface.[9][12] Upon entering the cell, this compound localizes to the mitochondria and lysosomes, leading to increased intracellular drug concentration and retention.[9][11][12] This targeted accumulation can be exploited for both imaging and therapeutic purposes.

MHI148_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell MHI148_ext This compound OATP OATP Transporter MHI148_ext->OATP Uptake MHI148_int Intracellular this compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosome Lysosome MHI148_int->Lysosome Accumulation Apoptosis Apoptosis Mitochondria->Apoptosis Induces Lysosome->Apoptosis Induces

Caption: Proposed uptake and mechanism of action of this compound in cancer cells.

Quantitative Data

The following tables summarize quantitative data from studies on this compound and provide suggested starting parameters for 3D cell culture and organoid experiments.

Table 1: Summary of Quantitative Data from 2D Cell Culture Studies

ParameterCell Line(s)Concentration RangeObservationReference
Cytotoxicity (this compound alone)HT-29, NIH3T30.01 - 1.5 µMLow cytotoxicity in both cancer and normal cells after 3 days.[9]
Cytotoxicity (PTX-MHI-148)HT-290.01 - 1.5 µMSignificant dose-dependent cytotoxicity.[9]
Cellular UptakeHT-29, NIH3T310 µMHigh uptake in cancer cells (HT-29), low in normal fibroblasts (NIH3T3) after 1 hour.[9]
In vivo dosing (PTX-MHI-148)BALB/c nude mice2 mg/kgEffective tumor growth inhibition.[9]

Table 2: Suggested Starting Parameters for this compound in 3D Models

ParameterSpheroidsOrganoidsRationale / Notes
Concentration for Imaging 1 - 10 µM1 - 10 µMBased on 2D uptake studies. Higher concentrations may be needed for larger spheroids/organoids due to diffusion limits. Optimization is recommended.
Concentration for Therapy 0.1 - 5 µM0.1 - 5 µMStarting range for this compound conjugates. Dose-response curves should be generated.
Incubation Time for Imaging 1 - 24 hours1 - 24 hoursLonger incubation may be required for penetration into the core of 3D structures.
Incubation Time for Therapy 24 - 72 hours48 - 96 hoursTherapeutic effects may take longer to manifest in 3D models compared to 2D.

Note: These are suggested starting points and should be optimized for specific cell types, 3D model sizes, and experimental endpoints.

Experimental Protocols

Protocol 1: this compound for Imaging and Viability Assessment in Tumor Spheroids

This protocol describes the formation of tumor spheroids and their subsequent treatment with this compound for fluorescence imaging and viability analysis.

Materials:

  • Cancer cell line known to overexpress OATPs (e.g., HT-29)

  • Complete cell culture medium

  • Ultra-low attachment 96-well plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 3D cell viability assay (e.g., CellTiter-Glo® 3D)

  • Fluorescence microscope with NIR imaging capabilities

Workflow Diagram:

Spheroid_Workflow A 1. Cell Seeding B 2. Spheroid Formation (2-4 days) A->B C 3. This compound Treatment B->C D 4. Incubation (1-72 hours) C->D E 5. Imaging (NIR Fluorescence) D->E F 6. Viability Assay E->F

Caption: Experimental workflow for this compound application in tumor spheroids.

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Resuspend cells in complete medium to a concentration that will result in spheroids of the desired size (e.g., 2,000-5,000 cells per well). c. Seed the cell suspension into the wells of an ultra-low attachment 96-well plate.

  • Spheroid Formation: a. Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation. b. Incubate the plate at 37°C and 5% CO₂ for 2-4 days, or until spheroids have formed and compacted.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. b. Carefully remove half of the medium from each well and replace it with the this compound-containing medium to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

  • Incubation: a. Incubate the spheroids with this compound for the desired duration (e.g., 24 hours for imaging, 72 hours for viability).

  • Fluorescence Imaging: a. After incubation, wash the spheroids gently with pre-warmed PBS. b. Add fresh pre-warmed medium. c. Image the spheroids using a fluorescence microscope equipped with an appropriate NIR filter set.

  • Viability Assessment: a. Following imaging (or as a separate endpoint), perform a 3D-compatible cell viability assay according to the manufacturer's instructions.

Protocol 2: this compound Application in Patient-Derived Organoids (PDOs)

This protocol outlines the use of this compound for targeted therapy studies in PDOs.

Materials:

  • Established patient-derived tumor organoid culture

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid culture medium

  • This compound or this compound-drug conjugate

  • Organoid harvesting solution

  • 384-well plates

  • High-content imaging system

Workflow Diagram:

Organoid_Workflow A 1. Organoid Dissociation B 2. Cell Counting & Resuspension A->B C 3. Plating in Basement Membrane Matrix B->C D 4. Organoid Formation (5-10 days) C->D E 5. This compound Treatment D->E F 6. Incubation (3-7 days) E->F G 7. High-Content Imaging & Analysis F->G

Caption: Workflow for testing this compound-based therapies in patient-derived organoids.

Procedure:

  • Organoid Dissociation: a. Harvest mature organoids from culture. b. Dissociate the organoids into small fragments or single cells using an appropriate enzyme-free dissociation reagent.

  • Cell Counting and Resuspension: a. Count the cells/fragments. b. Resuspend the desired number of cells/fragments in a cold mixture of organoid culture medium and basement membrane matrix.

  • Plating: a. Dispense small droplets of the cell/matrix suspension into the center of the wells of a 384-well plate. b. Polymerize the matrix by incubating the plate at 37°C for 15-20 minutes. c. Gently add pre-warmed organoid culture medium to each well.

  • Organoid Formation: a. Culture the organoids for 5-10 days, replacing the medium every 2-3 days, until they reach a suitable size for the experiment.

  • This compound Treatment: a. Prepare dilutions of the this compound therapeutic in organoid culture medium. b. Replace the existing medium with the treatment-containing medium.

  • Incubation: a. Incubate the organoids for a period relevant to the therapeutic agent being tested (e.g., 3-7 days).

  • High-Content Imaging and Analysis: a. Stain the organoids with viability dyes (e.g., Calcein-AM and Ethidium Homodimer-1) and a nuclear counterstain (e.g., Hoechst). b. Acquire images using a high-content imaging system. c. Analyze the images to quantify organoid size, cell death, and this compound fluorescence intensity.

Conclusion

This compound presents a promising tool for advancing cancer research within the context of 3D cell culture and organoid models. Its inherent tumor-targeting and imaging capabilities can be leveraged to develop more sophisticated and predictive in vitro assays for drug screening and mechanistic studies. The protocols provided here offer a foundation for researchers to begin exploring the utility of this compound in these advanced culture systems. Further research is warranted to fully elucidate its potential and optimize its application in these more physiologically relevant models of cancer.

References

Application Notes and Protocols for Ex Vivo Imaging of Tissues Using MHI-148 Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye that functions as a near-infrared (NIR) fluorescent probe with intrinsic tumor-targeting capabilities.[1][2][3][4] Its unique properties make it a valuable tool for cancer research, diagnostics, and the development of targeted therapies. This compound selectively accumulates in cancer cells, but not normal cells, enabling high-contrast imaging of tumors.[1][3][5] This preferential uptake is attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of cancer cells and the hypoxic tumor microenvironment.[1][2] Intracellularly, this compound localizes primarily within the mitochondria and lysosomes.[1][3][4] These characteristics make this compound a powerful agent for ex vivo analysis of excised tissues, allowing for the confirmation of tumor margins, assessment of drug delivery, and investigation of cancer biology.

Principle of Action

The selective accumulation of this compound in tumor tissues is a key advantage for imaging applications. This process is mediated by specific biological features of cancer cells.

  • Tumor-Specific Uptake: this compound is actively transported into cancer cells by organic anion-transporting polypeptides (OATPs), which are frequently overexpressed in various cancers.[1][2] The dye's uptake can be blocked by competitive inhibitors of OATPs, such as bromosulfophthalein (BSP).[3]

  • Subcellular Localization: Once inside the cancer cell, this compound concentrates in the mitochondria and lysosomes.[1][3][4] This specific intracellular accumulation contributes to the strong and sustained fluorescence signal in tumor tissues.

  • Dual-Modality Imaging and Theranostics: The chemical structure of this compound allows for conjugation with other molecules, including chemotherapeutic drugs like paclitaxel (B517696) (PTX) and radioisotopes for PET imaging.[1][6] This creates "theranostic" agents that can simultaneously image and treat cancerous tissues.[6]

Applications in Research and Drug Development

Ex vivo imaging with this compound staining serves as a crucial validation step for in vivo studies and provides detailed insights at the tissue level.

  • Confirmation of Tumor Delineation: Staining of freshly resected surgical specimens can accurately identify tumor margins, which is critical for assessing the completeness of a surgical resection.[2]

  • Biodistribution Studies: Following systemic administration of this compound or this compound-conjugated drugs in animal models, ex vivo imaging of individual organs provides a quantitative assessment of the agent's distribution and tumor-specific accumulation.[1][4]

  • Evaluation of Drug Delivery: When conjugated to therapeutic agents, this compound can be used to visualize the delivery and penetration of the drug into the tumor microenvironment.[1][5]

  • High-Throughput Screening: Ex vivo staining of tissue microarrays (TMAs) with this compound could potentially be used to screen for OATP expression levels in large patient cohorts.

Data Presentation

The following table summarizes quantitative data from various studies on this compound uptake in tumor tissues.

Cancer ModelImaging ModalityThis compound FormulationPeak Tumor Accumulation (Time Post-Injection)Tumor-to-Normal Tissue Fluorescence Ratio (Approx.)Reference
HT-29 Colon Cancer XenograftIn Vivo / Ex VivoPTX-MHI12 hoursSignificantly higher than other vital organs[1]
Human Renal Cancer XenograftIn VivoThis compound24 hoursHigh signal in tumor, background in controls[3]
Canine Spontaneous TumorsEx VivoThis compoundN/A (Direct Staining)~6-fold increase in tumors vs. normal tissue[7]
Gastric Cancer XenograftIn VivoThis compoundN/APreferential uptake in gastric cancer tissue[2]
Hepatocellular Carcinoma XenograftIn VivoThis compound4 hoursHigh T/NT ratio compared to ICG[8]

Experimental Protocols

The following are generalized protocols for the ex vivo staining of fresh and frozen tissue sections with this compound. Optimization may be required for specific tissue types and experimental setups.

Protocol 1: Ex Vivo Staining of Fresh Tissue Sections

This protocol is suitable for rapid staining of freshly excised tissues.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Staining buffer: PBS or cell culture medium (e.g., DMEM)

  • 12-well plates

  • Forceps

  • Microscope slides and coverslips

  • Fluorescence imaging system with appropriate NIR filters

Procedure:

  • Tissue Preparation:

    • Immediately after excision, place the tissue in ice-cold PBS.

    • Using a vibratome or a sharp blade, cut thin tissue slices (100-500 µm). Thinner sections will facilitate dye penetration and imaging.

    • Keep the tissue slices in ice-cold PBS until ready for staining.

  • Staining:

    • Prepare the this compound staining solution by diluting the 1 mM stock solution to a final concentration of 10-20 µM in pre-warmed (37°C) staining buffer.

    • Place 1-3 tissue slices into each well of a 12-well plate.

    • Add enough staining solution to completely cover the tissue slices.

    • Incubate at 37°C for 30-60 minutes. Incubation times may need to be optimized.

    • Gently agitate the plate periodically to ensure even staining.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the tissue slices 2-3 times with fresh staining buffer for 5 minutes each to remove unbound dye.

  • Imaging:

    • Mount the stained tissue slice on a microscope slide with a drop of PBS and a coverslip.

    • Image the tissue using a fluorescence microscope or a dedicated NIR imaging system.

    • Typical excitation/emission wavelengths for this compound are in the range of 780/830 nm.

Protocol 2: Staining of Frozen Tissue Sections

This protocol is for staining cryosectioned tissues.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • PBS, pH 7.4

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Mounting medium

  • Fluorescence imaging system with appropriate NIR filters

Procedure:

  • Tissue Preparation:

    • Embed the fresh tissue in OCT compound and freeze rapidly.

    • Using a cryostat, cut tissue sections (5-10 µm thick) and mount them on microscope slides.

    • Allow the sections to air dry briefly.

  • Staining:

    • Prepare the this compound staining solution (10-20 µM in PBS).

    • Cover the tissue section with the staining solution.

    • Incubate in a humidified chamber at room temperature for 30-60 minutes.

  • Washing:

    • Gently rinse the slides with PBS 2-3 times to remove excess stain.

  • Mounting and Imaging:

    • Apply a drop of mounting medium and a coverslip.

    • Image the sections using a fluorescence microscope with appropriate NIR filters.

Visualizations

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_organelles Organelles MHI148_ext This compound OATP OATP Transporter MHI148_ext->OATP Uptake MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosome Lysosome MHI148_int->Lysosome Accumulation ExVivo_Workflow TissueExcision 1. Tissue Excision Sectioning 2. Tissue Sectioning (Fresh or Frozen) TissueExcision->Sectioning Staining 3. This compound Staining (10-20 µM, 30-60 min) Sectioning->Staining Washing 4. Washing (PBS) Staining->Washing Imaging 5. NIR Fluorescence Imaging (~780/830 nm) Washing->Imaging Analysis 6. Data Analysis Imaging->Analysis

References

Troubleshooting & Optimization

MHI-148 In Vivo Signal-to-Noise Ratio Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your in vivo imaging experiments and achieve a superior signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it target tumors?

This compound is a near-infrared heptamethine cyanine dye designed for cancer detection, diagnosis, and research.[1][2] Its tumor-targeting capability is not based on conjugation to a targeting ligand but is an inherent property of the molecule. This compound is selectively taken up and accumulates in the lysosomes and mitochondria of tumor cells, while showing minimal uptake in normal cells.[1][2] This preferential accumulation is primarily mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells, a process that is often enhanced by the hypoxic microenvironment of tumors.[1][3]

Q2: What is the primary mechanism of this compound uptake in cancer cells?

The selective uptake of this compound into tumor cells is predominantly driven by the Hypoxia-Inducible Factor-1α (HIF-1α) and Organic Anion-Transporting Polypeptides (OATPs) signaling axis. In the hypoxic environment characteristic of many solid tumors, HIF-1α is stabilized. This stabilization leads to the upregulation of a variety of genes, including those encoding for OATPs (such as OATP1B1, OATP1B3, and OATP2B1). These transport proteins on the cancer cell membrane then facilitate the influx and retention of this compound.[4]

Q3: When is the optimal time to image after this compound administration?

The optimal imaging window for this compound can vary depending on the tumor model, the dose administered, and the route of administration. However, studies have shown that peak tumor accumulation generally occurs between 8 and 24 hours post-injection. For instance, in an HT-29 colon cancer model, maximum tumor accumulation was observed at 12 hours post-intravenous injection.[1] In a hepatocellular carcinoma model, the tumor-to-normal tissue ratio peaked at 8 hours after injection.[5] It is recommended to perform a pilot study to determine the optimal imaging time for your specific experimental setup.

Q4: What are the recommended excitation and emission wavelengths for this compound?

As a heptamethine cyanine dye, this compound is best imaged in the near-infrared (NIR) spectrum. While specific instrumentation may require fine-tuning, a common starting point for excitation is around 780 nm, with emission collected around 810 nm. Always consult the technical specifications of your imaging system and the specific batch of this compound for the most accurate spectral characteristics.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies using this compound and its conjugates. These values can serve as a baseline for what to expect in your own experiments.

Table 1: In Vivo Tumor Accumulation and Imaging Time

Tumor ModelCompoundDoseRoute of AdministrationPeak Tumor AccumulationReference
HT-29 (Colon Carcinoma)PTX-MHI-1482 µ g/mouse Intravenous12 hours[1]
SNU-739 (Hepatocellular Carcinoma)This compound0.75 µmol/kgIntravenous8 hours (peak T/NT ratio)[5]
4T1 and SCC7 (Breast and Squamous Cell Carcinoma)MHI-HGC-PTXNot specifiedNot specifiedDay 1[6]
Lung Cancer XenograftThis compoundNot specifiedNot specifiedVisible at 1 hour[7]
SN12C (Renal Cancer)This compound10 nmol/mouseIntraperitonealStrong signal at 24 hours[8]

Table 2: Ex Vivo Biodistribution of this compound Conjugate (PTX-MHI-148) at 12 Hours Post-Injection in HT-29 Tumor Model

OrganMean Fluorescence Intensity (± SD)
TumorHigh
LiverModerate
KidneysModerate
LungsLow
HeartLow
SpleenLow

Note: This table is a qualitative representation based on the provided search result which states "The quantification of fluorescence signals in organs showed that the dye uptake in tumor tissues was significantly higher than that in other vital organs".[1]

Troubleshooting Guides

Problem 1: Weak Tumor Signal

A weak fluorescent signal from the tumor is a common challenge that can significantly impact the signal-to-noise ratio.

Possible CauseSuggested Solution
Suboptimal Imaging Time: The images were acquired before this compound reached its peak accumulation in the tumor.Action: Conduct a time-course experiment, imaging at multiple time points (e.g., 4, 8, 12, 24, and 48 hours) to determine the optimal imaging window for your specific tumor model.
Low OATP Expression in Tumor Model: The selected cancer cell line may have low expression levels of the OATP transporters necessary for this compound uptake.Action: 1. Verify the OATP expression profile of your cell line through literature search, qPCR, or western blotting. 2. Consider using a different tumor model known to have high OATP expression.
Insufficient this compound Dose: The administered dose may be too low to generate a strong signal.Action: Perform a dose-escalation study to find the optimal concentration of this compound that provides a strong tumor signal without causing toxicity.
Poor this compound Solubility/Formulation: The dye may have precipitated out of solution, reducing the bioavailable amount.Action: Ensure this compound is fully dissolved. It is often dissolved in a small amount of DMSO first, and then diluted in a biocompatible vehicle like PBS. Always filter the final solution before injection.
Incorrect Imaging Parameters: The settings on your in vivo imaging system (e.g., exposure time, binning, laser power, filters) may not be optimized for this compound.Action: 1. Increase the exposure time, but be mindful of increasing background noise. 2. Increase binning to improve sensitivity, at the cost of spatial resolution. 3. Ensure you are using the correct excitation and emission filters for this compound.

Problem 2: High Background Signal

High background fluorescence can obscure the specific signal from the tumor, leading to a poor signal-to-noise ratio.

Possible CauseSuggested Solution
Animal Diet: Standard rodent chow often contains chlorophyll, which autofluoresces in the near-infrared spectrum.Action: Switch the animals to an alfalfa-free or purified diet for at least one week prior to imaging to reduce gut autofluorescence.
Suboptimal Imaging Time: Imaging too early after injection can result in a high signal from this compound still circulating in the bloodstream.Action: As with a weak tumor signal, optimize your imaging time point to allow for clearance of the dye from circulation and non-target tissues.
High this compound Dose: An excessively high dose can lead to increased non-specific accumulation in healthy tissues.Action: If you have a strong tumor signal but also high background, consider reducing the injected dose of this compound.
Organ-Specific Uptake: this compound may accumulate in organs with high expression of OATPs, such as the liver and kidneys, leading to high background in those regions.Action: 1. Perform ex vivo imaging of organs to confirm the source of the background signal. 2. If the background is localized to specific organs, this may be an inherent property of the dye's biodistribution. Focus on optimizing the tumor-to-background ratio in the region of interest.
Improper Animal Preparation: Fur can scatter and absorb light, and residual bedding or dander on the animal can be a source of fluorescence.Action: 1. Use hairless mouse strains when possible. If not, carefully shave the imaging area. 2. Clean the animal's fur and the imaging chamber before acquiring images.

Experimental Protocols

Recommended In Vivo Imaging Protocol for this compound

This protocol provides a general framework for in vivo imaging with this compound. Optimization may be required for specific experimental conditions.

  • This compound Preparation:

    • Dissolve this compound powder in sterile DMSO to create a stock solution (e.g., 1-5 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • For injection, dilute the DMSO stock solution in a sterile, biocompatible vehicle such as PBS or saline. The final concentration of DMSO in the injected solution should be kept low (typically <5-10%) to avoid toxicity.

    • Filter the final injection solution through a 0.22 µm sterile filter.

  • Animal Preparation:

    • If using haired mice, carefully shave the tumor area and any other regions of interest to minimize light scattering and absorption by the fur.

    • Ensure animals have been on an alfalfa-free diet for at least one week prior to imaging to reduce autofluorescence from the gastrointestinal tract.

    • Anesthetize the animal using a consistent and appropriate method (e.g., isoflurane (B1672236) inhalation).

  • This compound Administration:

    • The recommended route of administration is typically intravenous (tail vein) injection to ensure rapid and consistent distribution. Intraperitoneal injections are also possible.

    • A common dosage for in vivo imaging is in the range of 0.75 to 2 mg/kg.[1] A pilot study to determine the optimal dose for your model is recommended.

    • Inject a consistent volume per animal (e.g., 100-200 µL for a mouse).[1]

  • In Vivo Imaging:

    • Place the anesthetized animal in the imaging chamber. Use a warming pad to maintain the animal's body temperature.

    • Acquire a baseline (pre-injection) image to assess for any inherent autofluorescence.

    • Inject the prepared this compound solution.

    • Acquire images at various time points post-injection (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal imaging window.

    • Set the imaging system parameters:

      • Excitation Filter: ~780 nm

      • Emission Filter: ~810 nm

      • Exposure Time: Start with a moderate exposure time (e.g., 1-5 seconds) and adjust as needed to achieve a good signal without saturating the detector.

      • Binning: Use a binning of 2x2 or 4x4 to increase sensitivity.

      • F-stop: Use the lowest f-stop setting to maximize light collection.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and a background area (e.g., adjacent non-tumor tissue).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the signal-to-noise ratio (SNR) or tumor-to-background ratio (TBR) to assess the quality of the signal.

Visualizations

MHI148_Uptake_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell Hypoxia Hypoxia HIF-1a_stabilization HIF-1α Stabilization Hypoxia->HIF-1a_stabilization leads to HIF-1_transcription_factor HIF-1 Transcription Factor HIF-1a_stabilization->HIF-1_transcription_factor forms OATP_gene_transcription OATP Gene Transcription HIF-1_transcription_factor->OATP_gene_transcription activates OATP_transporters OATP Transporters (OATP1B1, OATP1B3, OATP2B1) OATP_gene_transcription->OATP_transporters results in expression of MHI148_uptake This compound Uptake OATP_transporters->MHI148_uptake facilitate Mitochondria_Lysosomes Accumulation in Mitochondria & Lysosomes MHI148_uptake->Mitochondria_Lysosomes NIR_Signal Enhanced NIR Signal Mitochondria_Lysosomes->NIR_Signal

Caption: this compound cellular uptake signaling pathway.

Troubleshooting_Workflow cluster_signal Signal Optimization cluster_background Background Reduction start Poor Signal-to-Noise Ratio weak_signal Is the tumor signal weak? start->weak_signal optimize_time Optimize imaging time-point (e.g., 8-24h post-injection) weak_signal->optimize_time Yes high_background Is the background high? weak_signal->high_background No increase_dose Increase this compound dose optimize_time->increase_dose check_oatp Check tumor model's OATP expression increase_dose->check_oatp optimize_imaging_params Optimize imaging parameters (exposure, binning) check_oatp->optimize_imaging_params optimize_imaging_params->high_background alfalfa_free_diet Switch to alfalfa-free diet high_background->alfalfa_free_diet Yes end Improved Signal-to-Noise Ratio high_background->end No check_clearance Allow more time for circulatory clearance alfalfa_free_diet->check_clearance reduce_dose Reduce this compound dose check_clearance->reduce_dose animal_prep Improve animal preparation (shave fur, clean area) reduce_dose->animal_prep animal_prep->end

Caption: Troubleshooting workflow for poor this compound SNR.

References

Troubleshooting low fluorescence signal with MHI-148 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with MHI-148 staining.

Understanding this compound: Mechanism of Action

This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that exhibits preferential accumulation in tumor cells.[1] Unlike traditional antibody-based staining, this compound's uptake is not dependent on a specific antigen-antibody interaction. Instead, it is actively transported into cancer cells, where it concentrates in the mitochondria and lysosomes. This selective uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[2] Furthermore, the hypoxic microenvironment typically found in tumors can enhance the expression of factors that contribute to this compound uptake.[2] Consequently, normal cells, which generally have lower OATP expression and are not in a hypoxic state, show significantly less this compound accumulation, resulting in a weaker fluorescent signal.[3]

This compound Uptake Pathway

MHI148_Uptake_Pathway MHI148 This compound Dye (Extracellular) OATP OATP Transporters (Overexpressed in Cancer Cells) MHI148->OATP Cell_Membrane MHI148_Intra This compound Dye (Intracellular) OATP->MHI148_Intra Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a->OATP Upregulates Mitochondria Mitochondria MHI148_Intra->Mitochondria Accumulation Lysosomes Lysosomes MHI148_Intra->Lysosomes Fluorescence Strong NIR Fluorescence Signal Mitochondria->Fluorescence Lysosomes->Fluorescence

Caption: Mechanism of this compound uptake and accumulation in cancer cells.

Troubleshooting Low Fluorescence Signal

This section addresses common issues that can lead to a weak or absent fluorescence signal when using this compound.

FAQs and Troubleshooting Guide

Question 1: Why am I not seeing a signal, or why is my signal very weak?

Possible Causes & Solutions:

  • Inappropriate Cell Type: The most common reason for a low this compound signal is the use of a cell line that does not express or has very low expression of OATPs.[4]

    • Solution: Confirm from literature whether your chosen cell line is known to overexpress OATPs.[2] If possible, include a positive control cell line known to have high this compound uptake (e.g., HT-29, PC-3).[4][5] Normal, non-cancerous cell lines are expected to show a weak signal.[4][3]

  • Suboptimal Dye Concentration: The concentration of this compound may be too low for effective uptake and detection.

    • Solution: Perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.[6][7][8][9] Start with a range of concentrations cited in the literature and assess the signal-to-noise ratio.[10]

  • Insufficient Incubation Time: The incubation period may not be long enough for sufficient dye accumulation.

    • Solution: Optimize the incubation time. While some protocols suggest shorter incubation times, others may require longer periods for maximal uptake. Test a time course (e.g., 30 minutes, 1 hour, 2 hours) to find the optimal duration for your cells.

  • Degraded this compound Dye: Like many fluorescent molecules, this compound can be sensitive to light and improper storage.[11][12]

    • Solution: Ensure the this compound solution is protected from light during storage and incubation steps.[12] Prepare fresh dilutions of the dye for each experiment and avoid repeated freeze-thaw cycles.[13]

  • Incorrect Imaging Settings: The microscope or imaging system may not be configured correctly for detecting a near-infrared dye.

    • Solution: Verify that you are using the correct laser and filter set for this compound's excitation and emission spectra.[12][13] Ensure the exposure time and gain settings are appropriately adjusted to capture the signal.[13]

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No this compound Signal Check_Cell_Line Is the cell line a known OATP-expressing cancer line? Start->Check_Cell_Line Use_Positive_Control Action: Use a positive control cell line (e.g., HT-29). Consult literature for your cell line. Check_Cell_Line->Use_Positive_Control No/Unsure Check_Dye_Concentration Was a titration of This compound concentration performed? Check_Cell_Line->Check_Dye_Concentration Yes Use_Positive_Control->Check_Dye_Concentration Optimize_Concentration Action: Perform a dose-response experiment to find the optimal This compound concentration. Check_Dye_Concentration->Optimize_Concentration No Check_Incubation_Time Was the incubation time optimized? Check_Dye_Concentration->Check_Incubation_Time Yes Optimize_Concentration->Check_Incubation_Time Optimize_Time Action: Test a time-course for this compound incubation. Check_Incubation_Time->Optimize_Time No Check_Dye_Integrity Is the this compound solution fresh and properly stored (protected from light)? Check_Incubation_Time->Check_Dye_Integrity Yes Optimize_Time->Check_Dye_Integrity Prepare_Fresh_Dye Action: Prepare fresh this compound solution for each experiment. Check_Dye_Integrity->Prepare_Fresh_Dye No Check_Imaging_Settings Are the microscope's laser and filters correct for NIR detection? Check_Dye_Integrity->Check_Imaging_Settings Yes Prepare_Fresh_Dye->Check_Imaging_Settings Adjust_Settings Action: Verify excitation/emission settings. Optimize exposure and gain. Check_Imaging_Settings->Adjust_Settings No Resolved Signal Resolved Check_Imaging_Settings->Resolved Yes Adjust_Settings->Resolved

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of MHI-148, including troubleshooting common issues and recommended protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can significantly impact the solubility of this compound.[1]

Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?

A2: Several factors can contribute to difficulty in dissolving this compound. A common issue is the quality of the DMSO; ensure you are using a new, anhydrous supply.[1] Additionally, sonication can aid in dissolution.[1] If you continue to experience issues, consider gently warming the solution.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is generally not recommended due to its low aqueous solubility.[2] It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.

Q4: My this compound precipitated out of solution after diluting my DMSO stock in my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, it is advisable to perform serial dilutions. When preparing your working solution, add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. Avoid a final DMSO concentration that is detrimental to your cells.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with this compound.

Problem: this compound powder is not dissolving in DMSO.

Possible Cause Troubleshooting Step
Hygroscopic DMSO: DMSO has absorbed water from the atmosphere, reducing its solvating power for this compound.Use a fresh, unopened bottle of anhydrous or molecular sieves-dried DMSO.[1]
Insufficient Agitation: The compound requires more energy to dissolve.Use an ultrasonic bath to aid dissolution.[1] Gentle vortexing can also be beneficial.
Low Temperature: The ambient temperature may be too low for efficient dissolution.Gently warm the solution to 37°C. Be cautious and do not overheat, as it may degrade the compound.

Problem: this compound precipitates after dilution of the DMSO stock into an aqueous medium.

Possible Cause Troubleshooting Step
Rapid Change in Polarity: The abrupt change from a polar aprotic solvent (DMSO) to a polar protic solvent (aqueous buffer) causes the hydrophobic this compound to crash out of solution.Add the DMSO stock solution to the aqueous buffer slowly and dropwise while continuously vortexing or stirring the aqueous medium to ensure rapid mixing.
Final Concentration Too High: The final concentration of this compound in the aqueous medium exceeds its solubility limit.Re-evaluate the required final concentration. It may be necessary to work at a lower concentration in aqueous solutions.
High Final DMSO Concentration: While DMSO aids initial dissolution, a high final concentration in your aqueous medium can be toxic to cells and may still not prevent precipitation at very high this compound concentrations.Optimize your protocol to use the lowest effective DMSO concentration. For most cell-based assays, a final DMSO concentration of <0.5% is recommended.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mM)Concentration (mg/mL)Notes
DMSO 10[3]7.64
DMSO 27.26[1]20.83Requires sonication; use of new, non-hygroscopic DMSO is critical.[1]
DMF ~26.220
Ethanol ~13.110
PBS (pH 7.2) ~1.31

Note: The molecular weight of this compound is 764.23 g/mol .[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO (new, unopened bottle recommended)[1]

    • Sterile microcentrifuge tubes

    • Pipettors and sterile tips

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 7.64 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the this compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.[1]

Visualizations

This compound Dissolution Workflow

G Workflow for Dissolving this compound start Start: this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolution Fully Dissolved? vortex->check_dissolution sonicate Use Ultrasonic Bath check_dissolution->sonicate No fully_dissolved Stock Solution Ready check_dissolution->fully_dissolved Yes sonicate->vortex

Caption: A logical workflow for dissolving this compound powder.

This compound Cellular Uptake Signaling Pathway

G Simplified this compound Tumor Cell Uptake Pathway cluster_cell Tumor Cell cluster_regulation Regulatory Pathway MHI_ext Extracellular this compound OATP OATP Transporter MHI_ext->OATP Uptake MHI_int Intracellular this compound OATP->MHI_int Mitochondria Mitochondria Accumulation MHI_int->Mitochondria Lysosomes Lysosome Accumulation MHI_int->Lysosomes beta_catenin β-catenin Signaling beta_catenin->OATP Upregulates Expression

Caption: this compound uptake is mediated by OATP transporters.

References

MHI-148 Technical Support Center: Troubleshooting Non-Specific Binding in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHI-148. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of this compound in tissue-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it achieve tumor specificity?

This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties.[1][2] Its specificity is primarily attributed to its uptake and accumulation in cancer cells, but not normal cells, through a mechanism involving organic anion-transporting polypeptides (OATPs), which are often overexpressed in various tumors.[1][3][4][5][6] The hypoxic microenvironment of tumors can also contribute to its selective uptake.[1][4]

Q2: What are the common causes of non-specific binding of fluorescent probes like this compound in tissues?

Non-specific binding of fluorescent probes can arise from several factors, including:

  • Hydrophobic Interactions: The probe may non-specifically adhere to proteins and lipids within the tissue.[7]

  • Ionic Interactions: Electrostatic attraction between a charged probe and tissue components can lead to off-target binding.[8]

  • Endogenous Factors: Tissues can have endogenous components like biotin (B1667282) or enzymes that can cause background signal.[9] Autofluorescence, an inherent fluorescence of the tissue, can also be mistaken for non-specific binding.[7]

  • Suboptimal Protocol: Issues with tissue preparation, inappropriate probe concentration, insufficient blocking, or inadequate washing can all contribute to high background.[7][10][11]

Q3: I am observing high background fluorescence in my control tissue that should be negative. What is the first step in troubleshooting?

The first step is to run a control experiment where the tissue is processed through the entire staining protocol without the addition of this compound. This will help you determine if the observed background is due to autofluorescence of the tissue itself. If the background persists in the absence of this compound, you will need to address autofluorescence.

Troubleshooting Guides

This section provides detailed troubleshooting guides for reducing non-specific binding of this compound at various stages of your experimental workflow.

Tissue Preparation and Fixation

Proper tissue preparation is critical to preserve tissue morphology and minimize artifacts that can lead to non-specific binding.

Problem: High background staining that appears diffuse or uneven across the tissue section.

Possible Causes & Solutions:

Possible Cause Solution Supporting Evidence/Citations
Over-fixation Over-fixation with aldehydes (e.g., formalin) can create cross-links that trap fluorescent probes. Reduce the fixation time.[7][12]
Inadequate Fixation Under-fixation can lead to poor tissue morphology and diffusion of antigens, potentially exposing non-specific binding sites. Ensure the fixative volume is 10-20 times the tissue volume and that the fixation time is adequate for the tissue size.[13]
Tissue Section Thickness Thicker sections can trap more non-specific probe. Aim for a section thickness of 3-5 µm for paraffin-embedded tissues and 5-10 µm for frozen sections.[12][14]
Tissue Drying Allowing tissue sections to dry out at any stage can cause irreversible non-specific binding. Use a humidified chamber during incubation steps.[7]
Incomplete Deparaffinization Residual paraffin (B1166041) can cause patchy and uneven background. Ensure complete deparaffinization using fresh xylene.[12][15]

Experimental Protocol: Standard Paraffin-Embedded Tissue Preparation

  • Fixation: Immediately after dissection, immerse the tissue in 10% neutral buffered formalin (NBF) for 4-24 hours at room temperature. The volume of NBF should be 10-20 times the volume of the tissue.

  • Dehydration: Dehydrate the tissue through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).

  • Clearing: Clear the ethanol with xylene.

  • Infiltration & Embedding: Infiltrate the tissue with molten paraffin wax and embed to create a paraffin block.

  • Sectioning: Cut 3-5 µm thick sections using a microtome and float them on a warm water bath.

  • Mounting: Mount the sections onto positively charged slides and bake at 60°C to adhere the tissue.

G cluster_prep Tissue Preparation Workflow Dissection Tissue Dissection Fixation Fixation (e.g., 10% NBF) Dissection->Fixation Dehydration Dehydration (Graded Ethanol) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Embedding Paraffin Embedding Clearing->Embedding Sectioning Sectioning (3-5 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting

Figure 1. Workflow for preparing paraffin-embedded tissue sections.

Blocking Strategies

Blocking is a crucial step to prevent non-specific interactions by saturating sites that could otherwise bind this compound non-specifically.

Problem: High background signal in tissues known to have high levels of non-specific binding (e.g., connective tissue, adipose tissue).

Possible Causes & Solutions:

Blocking Agent Recommended Concentration & Incubation Mechanism of Action Supporting Evidence/Citations
Normal Serum 5-10% in buffer for 30-60 minutes. Use serum from the species in which the secondary antibody was raised (if applicable).Contains antibodies and other proteins that block non-specific binding sites.[12][16][17][18]
Bovine Serum Albumin (BSA) 1-5% in buffer for 30-60 minutes.A single protein that blocks non-specific hydrophobic and ionic interactions.[17][19]
Casein/Non-fat Dry Milk 1-5% in buffer for 30-60 minutes.A mixture of proteins that can effectively block non-specific sites.[17]
Commercial Blocking Buffers Follow manufacturer's instructions.Often contain a proprietary mix of proteins and other blocking agents for optimized performance.

Experimental Protocol: Blocking Non-Specific Binding

  • After deparaffinization and rehydration, wash the slides with an appropriate buffer (e.g., PBS or TBS).

  • Incubate the tissue sections with the chosen blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.

  • Gently tap off the excess blocking solution before proceeding to the this compound incubation step. Do not wash after blocking.

G cluster_blocking Blocking Decision Pathway Start High Background Observed Check_Autofluorescence Control without this compound? Start->Check_Autofluorescence Autofluorescence_Issue Address Autofluorescence (e.g., Sudan Black B) Check_Autofluorescence->Autofluorescence_Issue Yes Optimize_Blocking Optimize Blocking Protocol Check_Autofluorescence->Optimize_Blocking No Increase_Time Increase Incubation Time? Optimize_Blocking->Increase_Time Change_Agent Change Blocking Agent? (e.g., Serum vs. BSA) Increase_Time->Change_Agent No Proceed Proceed with Staining Increase_Time->Proceed Yes Change_Agent->Proceed Yes

Figure 2. Decision pathway for troubleshooting high background with blocking strategies.

This compound Incubation and Washing

Optimizing the concentration of this compound and ensuring thorough washing are critical for achieving a high signal-to-noise ratio.

Problem: Both specific and non-specific signals are very high, or the background is high even with proper blocking.

Possible Causes & Solutions:

Possible Cause Solution Supporting Evidence/Citations
This compound Concentration Too High A high concentration of the probe can lead to increased non-specific binding. Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.[7][9][10]
Insufficient Washing Inadequate washing will not effectively remove unbound or loosely bound this compound. Increase the number and/or duration of wash steps.[11]
Incorrect Buffer Composition The absence of a detergent can lead to increased hydrophobic interactions. Add a non-ionic detergent like 0.05% Tween-20 to your wash buffers and this compound diluent.[7][8][20]
Incubation Time/Temperature Prolonged incubation or high temperatures can increase non-specific binding. Try reducing the incubation time or performing the incubation at a lower temperature (e.g., 4°C overnight).[10][12]

Experimental Protocol: this compound Staining and Washing

  • Dilution: Dilute this compound to the desired concentration in a buffer containing 1% BSA and 0.05% Tween-20.

  • Incubation: Apply the diluted this compound solution to the tissue sections and incubate for the optimized time and temperature in a humidified chamber.

  • Washing: Wash the slides three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20) with gentle agitation.

  • Counterstaining & Mounting: Proceed with any counterstaining and mount the coverslips with an appropriate mounting medium.

G cluster_staining This compound Staining Workflow Start Blocked Tissue Section Dilution Prepare this compound Dilution (Titrate Concentration) Start->Dilution Incubation Incubate with this compound (Optimize Time/Temp) Dilution->Incubation Washing Wash Thoroughly (e.g., 3x5 min with Tween-20) Incubation->Washing Mounting Counterstain and Mount Washing->Mounting

Figure 3. A streamlined workflow for this compound staining and washing.

By systematically addressing these potential sources of non-specific binding, you can significantly improve the quality and reliability of your this compound staining results. For further assistance, please contact our technical support team.

References

Optimizing MHI-148 concentration for cancer cell labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of MHI-148 for cancer cell labeling. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it selectively label cancer cells?

A1: this compound is a heptamethine cyanine (B1664457) dye that functions as a near-infrared fluorescent (NIRF) probe. Its selectivity for cancer cells is primarily attributed to its uptake by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[1] The hypoxic (low oxygen) microenvironment commonly found in solid tumors can also enhance this compound accumulation.[1][2] Once inside the cancer cell, this compound localizes to the mitochondria and lysosomes.[1][3]

Q2: What is the optimal concentration of this compound for labeling cancer cells?

A2: The optimal concentration of this compound can vary depending on the cancer cell line and the specific experimental requirements. However, a general starting point for in vitro cell staining is around 20 µM. For cytotoxicity assessments, concentrations ranging from 0.01 to 1.5 µM have been used.[4][5] It is crucial to perform a concentration titration to determine the ideal concentration for your specific cell line that provides a strong fluorescent signal with minimal cytotoxicity.

Q3: What are the excitation and emission wavelengths for this compound?

A3: As a near-infrared dye, this compound is typically excited using a laser with a wavelength in the red region of the spectrum, such as 633 nm. The emission is then collected in the far-red to near-infrared range, typically between 670 nm and 810 nm.

Q4: Is this compound cytotoxic to cells?

A4: this compound generally exhibits low cytotoxicity at concentrations effective for imaging.[6] However, as with any fluorescent dye, high concentrations or prolonged exposure can potentially impact cell viability. It is always recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. One study found that this compound did not show any inhibitory effect on the proliferation, growth, or viability of the cell lines tested.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Fluorescent Signal 1. Suboptimal this compound Concentration: The concentration of the dye may be too low for sufficient uptake and detection.1. Perform a concentration titration to identify the optimal this compound concentration for your specific cell line. Start with a range of concentrations (e.g., 5 µM, 10 µM, 20 µM, 40 µM) and select the lowest concentration that provides a robust signal.
2. Low OATP Expression: The cancer cell line you are using may have low expression levels of Organic Anion Transporting Polypeptides (OATPs), which are crucial for this compound uptake.2. Confirm the OATP expression status of your cell line through literature search or experimental validation (e.g., qPCR, western blot). Consider using a positive control cell line known to have high OATP expression.
3. Incorrect Imaging Settings: The excitation or emission wavelengths may not be set correctly for this compound.3. Ensure your microscope's laser and filter sets are appropriate for near-infrared dyes. Use an excitation wavelength around 633 nm and an emission filter that captures wavelengths between 670 nm and 810 nm.
4. Photobleaching: Excessive exposure to the excitation light can cause the fluorescent signal to fade.4. Minimize the exposure time and intensity of the excitation light. Use a sensitive camera and appropriate imaging settings to capture the signal efficiently.
High Background Fluorescence 1. Excess this compound: The concentration of this compound used may be too high, leading to non-specific binding or high fluorescence in the media.1. Reduce the concentration of this compound. Ensure thorough washing of the cells after incubation with the dye to remove any unbound this compound.
2. Autofluorescence: Some cell types or media components can exhibit natural fluorescence, which can interfere with the this compound signal.2. Image an unstained control sample of your cells to assess the level of autofluorescence. If autofluorescence is high, you may need to use spectral unmixing techniques if your imaging software allows.
Apparent Cytotoxicity 1. This compound Concentration is Too High: Although generally having low toxicity, very high concentrations of this compound can be detrimental to cell health.1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the maximum non-toxic concentration of this compound for your cell line.
2. Phototoxicity: Prolonged exposure to high-intensity light during imaging can generate reactive oxygen species, leading to cell damage and death.2. Reduce the excitation light intensity and exposure time to the minimum required for a good quality image. Use a live-cell imaging system with environmental control to maintain optimal cell health during imaging.

Data Summary

Table 1: this compound Concentrations Used in In Vitro Studies

Cell LineApplicationThis compound ConcentrationReference
HT-29 (Colon Carcinoma)Cytotoxicity Assay0.01, 0.05, 0.1, 0.5, 1.5 µM[4][5]
NIH3T3 (Fibroblasts)Cytotoxicity Assay0.01, 0.05, 0.1, 0.5, 1.5 µM[4][5]
PC-3, DU-145, LNCaP (Prostate Cancer)Cell Staining20 µM
RWPE-1 (Normal Prostate Epithelial)Cell Staining20 µM
Canine Cancer CellsCell Staining20 µM
MCF-7 (Breast Cancer)Cell Imaging (MHI-palbociclib conjugate)20 µM[6]

Experimental Protocols

Protocol 1: General Procedure for Cancer Cell Labeling with this compound
  • Cell Seeding: Seed the cancer cells of interest onto a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture them until they reach the desired confluency (typically 60-80%).

  • Preparation of this compound Staining Solution: Prepare a working solution of this compound in serum-free cell culture medium. The final concentration should be optimized for your specific cell line (a starting concentration of 20 µM is recommended for initial experiments).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium (with serum) to the cells.

    • Image the cells using a fluorescence microscope equipped for near-infrared imaging (Excitation: ~633 nm, Emission: ~670-810 nm).

Protocol 2: Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.5 µM) and include an untreated control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

This compound Uptake and Intracellular Localization Pathway

MHI148_Uptake_Pathway This compound Uptake and Intracellular Localization cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_organelles Organelles This compound This compound OATP OATP Transporter This compound->OATP Binding Cell_Membrane MHI-148_in This compound Mitochondria Mitochondria MHI-148_in->Mitochondria Accumulation Lysosome Lysosome MHI-148_in->Lysosome Accumulation OATP->MHI-148_in Transport

Caption: this compound cellular uptake is mediated by OATP transporters, leading to its accumulation in mitochondria and lysosomes.

Experimental Workflow for this compound Cancer Cell Labeling

MHI148_Workflow Experimental Workflow for this compound Cancer Cell Labeling A 1. Seed Cancer Cells C 3. Incubate Cells with this compound A->C B 2. Prepare this compound Staining Solution B->C D 4. Wash Cells to Remove Unbound Dye C->D E 5. Acquire Images using Fluorescence Microscopy D->E F 6. Analyze Fluorescent Signal E->F

Caption: A step-by-step workflow for labeling cancer cells with this compound for fluorescence microscopy.

References

MHI-148 stability in different biological buffers and media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the near-infrared (NIR) heptamethine cyanine (B1664457) dye, MHI-148, in various biological buffers and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: While specific degradation kinetics for this compound are not extensively published, heptamethine cyanine dyes as a class are known to have stability challenges in aqueous solutions.[1] Key issues include susceptibility to photobleaching and chemical degradation.[1][2] this compound's structure includes a rigid cyclohexenyl ring, a modification known to improve the chemical and photostability compared to simpler cyanine dyes.[3][4] However, careful handling and storage are still crucial to ensure experimental reproducibility.

Q2: How should I dissolve and store this compound for my experiments?

A2: this compound, like many non-sulfonated cyanine dyes, has limited aqueous solubility.[5][6] It is typically dissolved first in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[7] This stock solution can then be diluted to the final working concentration in your biological buffer or media. For storage, stock solutions in anhydrous DMSO should be kept at -20°C, protected from light and moisture, to prevent hydrolysis and degradation.[8] One study noted preparing a 10 µM this compound solution in PBS containing 0.25% (v/v) DMSO, suggesting that small amounts of DMSO are compatible with aqueous buffers.[9]

Q3: What factors can negatively impact this compound stability in my experimental setup?

A3: Several factors can affect the stability of this compound and related cyanine dyes:

  • Light Exposure: Cyanine dyes are susceptible to photobleaching, a process of photochemical destruction upon exposure to light, especially from high-intensity sources like fluorescence microscopes.[2] Experiments should be conducted with minimal light exposure.

  • Aggregation: At high concentrations in aqueous buffers like Phosphate-Buffered Saline (PBS), cyanine dyes tend to aggregate, which can alter their spectral properties and potentially reduce their effectiveness.[10][11] Using freshly diluted solutions and avoiding high concentrations can mitigate this.

  • pH and Temperature: The chemical structure of cyanine dyes can be sensitive to pH and temperature, which may affect stability over long incubation periods.[8]

  • Oxidizing Agents: The conjugated polymethine chain of cyanine dyes is vulnerable to attack by oxygen radicals and other oxidizing agents, leading to degradation.[1]

Q4: I'm observing inconsistent fluorescence in my experiments. Could this be a stability issue?

A4: Yes, inconsistent fluorescence is a common symptom of this compound instability or aggregation. If you observe decreasing signal over time during an experiment, it could be due to photobleaching. If you see variable results between freshly prepared and older solutions, this may point to chemical degradation in the buffer or medium. It is also possible that the dye is forming aggregates, which alters its fluorescence quantum yield. To troubleshoot, prepare fresh dilutions of this compound for each experiment, minimize light exposure, and consider performing a stability check in your specific medium (see protocol below).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low/No Fluorescence Signal 1. Degradation of this compound: The compound may have degraded in the stock solution or working solution. 2. Precipitation: The dye may have precipitated out of solution upon dilution into aqueous buffer.1. Prepare a fresh stock solution from solid this compound. Use fresh working solutions for each experiment. 2. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not affect the biological system. Visually inspect for precipitates.
High Background Signal 1. Aggregation: this compound may be forming aggregates which can lead to non-specific binding. 2. Excess Concentration: The concentration of this compound used may be too high.1. Lower the working concentration of this compound. Prepare dilutions immediately before use. 2. Titrate the this compound concentration to find the optimal balance between signal and background.
Signal Fades Quickly During Imaging Photobleaching: The dye is being destroyed by the excitation light.1. Reduce the intensity and/or duration of the excitation light. 2. Use an anti-fade mounting medium if applicable (for fixed cells). 3. Acquire images efficiently to minimize total exposure time.
Inconsistent Results Between Experiments 1. Working Solution Instability: this compound may be degrading in the experimental buffer/media over the course of the experiment. 2. Variability in Solution Preparation: Inconsistent preparation of stock or working solutions.1. Perform a stability test of this compound in your specific buffer/media (see protocol below). 2. Use calibrated pipettes and follow a strict, documented protocol for solution preparation. Prepare fresh for each experiment.

Stability Data Summary

No specific quantitative stability data (e.g., half-life) for this compound in various buffers and media is currently available in the public domain. The following table is illustrative and provides a template for how researchers can present their own stability data, based on the recommended experimental protocol. Acceptance criteria are typically defined as the mean concentration remaining within ±15% of the initial (T=0) concentration.

Table 1: Illustrative Stability of this compound (10 µM) at 37°C

Time Point% Remaining in PBS (pH 7.4)% Remaining in RPMI-1640 + 10% FBSNotes
0 hr100%100%Baseline measurement
2 hr98.5%97.2%Within acceptable limits
6 hr95.1%92.8%Within acceptable limits
12 hr91.7%88.4%Within acceptable limits
24 hr87.3%84.5%Borderline/outside typical acceptance criteria

Experimental Protocols

Protocol for Assessing this compound Stability in a Biological Buffer/Medium

This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.[12][13][14]

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Biological buffer (e.g., PBS, Tris-HCl) or cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Temperature-controlled incubator (e.g., 37°C)

  • Validated analytical system (e.g., HPLC or LC-MS/MS) to quantify this compound concentration

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare Spiked Buffer/Medium: Dilute the this compound stock solution into the pre-warmed (37°C) biological buffer or medium to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all samples.

  • Establish Baseline (T=0): Immediately after preparation, take an aliquot (e.g., n=3) of the spiked solution and analyze it using a validated HPLC or LC-MS/MS method to determine the initial concentration. This is your T=0 baseline.

  • Incubation: Place the remaining spiked solution in an incubator at the desired temperature (e.g., 37°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots (e.g., n=3 for each time point) from the incubated solution.

  • Sample Analysis: Analyze the concentration of this compound in each aliquot immediately. If immediate analysis is not possible, samples should be stored at a temperature known to prevent degradation (e.g., -80°C) until analysis.

  • Data Analysis: Calculate the mean concentration of this compound at each time point. Express the stability as a percentage of the initial (T=0) concentration. The compound is generally considered stable if the mean concentration is within ±15% of the baseline.

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_spike Spike this compound into Test Buffer/Medium prep_stock->prep_spike t0 T=0 Analysis (Baseline) prep_spike->t0 incubate Incubate at 37°C (Protected from Light) prep_spike->incubate data Calculate % Remaining vs. T=0 t0->data timepoints Withdraw Aliquots at Time Points incubate->timepoints analysis Quantify this compound (HPLC or LC-MS/MS) timepoints->analysis analysis->data G cluster_env Tumor Microenvironment cluster_cell Cancer Cell hypoxia Hypoxia hif HIF-1α Stabilization hypoxia->hif Induces oatp OATP Upregulation hif->oatp Promotes uptake This compound Uptake oatp->uptake Mediates accumulation Mitochondrial & Lysosomal Accumulation uptake->accumulation beta_catenin β-catenin Signaling transporters OATP2B1 / ABCG2 Expression beta_catenin->transporters Regulates transporters->uptake Influences

References

How to minimize MHI-148 aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the aggregation of the near-infrared (NIR) heptamethine cyanine (B1664457) dye, MHI-148, in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound is a near-infrared (NIR) heptamethine cyanine dye with tumor-targeting properties, making it valuable for cancer detection, diagnosis, and research.[1] Like many cyanine dyes, this compound has a large, hydrophobic core, which can lead to self-aggregation in aqueous solutions through π–π stacking interactions. This aggregation can significantly reduce its fluorescence intensity, alter its spectral properties, and ultimately hamper its performance in imaging and therapeutic applications.

Q2: What are the primary factors that induce this compound aggregation?

A2: The primary factors contributing to this compound aggregation in aqueous solutions include:

  • High Concentration: As the concentration of the dye increases, the likelihood of intermolecular interactions and aggregation rises.

  • High Ionic Strength: The presence of salts in the buffer can promote aggregation of cyanine dyes.

  • Suboptimal pH: The pH of the solution can influence the charge and solubility of the dye, with deviations from the optimal pH potentially leading to increased aggregation.

  • Presence of Organic Co-solvents: While a small amount of an organic solvent like DMSO is often used to prepare a stock solution, a high percentage in the final aqueous solution can sometimes promote aggregation upon dilution.

Q3: How can I visually identify this compound aggregation?

A3: While not a quantitative method, visual inspection can provide initial clues. Signs of aggregation include:

  • Turbidity or Cloudiness: A clear solution turning hazy or cloudy upon addition or storage of this compound.

  • Precipitation: The formation of visible particles that may settle out of solution over time.

  • Color Change: A noticeable shift in the color of the solution.

Q4: What are the recommended storage conditions for this compound to minimize aggregation?

A4: To minimize aggregation during storage, it is recommended to:

  • Store this compound as a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2]

  • Store the stock solution at -20°C and protected from light.

  • Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into the desired aqueous buffer immediately before use.

Troubleshooting Guide

Issue: Reduced Fluorescence Signal or Altered Spectral Properties

Possible Cause: this compound aggregation. Aggregation can lead to fluorescence quenching and shifts in the absorption and emission spectra.

Solutions:

  • Optimize this compound Concentration:

    • Recommendation: Work with the lowest concentration of this compound that provides a sufficient signal for your application.

    • Action: Perform a concentration titration to determine the optimal concentration range where aggregation is minimal.

  • Adjust Buffer Conditions:

    • pH: The optimal pH for this compound stability in aqueous solution is typically near physiological pH (7.4). However, this can be application-dependent.

      • Action: If your experimental conditions allow, screen a range of pH values (e.g., 6.5-8.5) to identify the pH at which aggregation is minimized.

    • Ionic Strength: High salt concentrations can promote aggregation.

      • Action: If possible, reduce the salt concentration (e.g., NaCl) in your buffer.

  • Utilize Anti-Aggregation Excipients:

    • Recommendation: The addition of certain excipients can help to stabilize this compound in its monomeric form.

    • Action: Consider adding one of the following to your aqueous buffer:

      • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-127 at low concentrations (e.g., 0.01-0.1% w/v) can help to prevent hydrophobic interactions.

      • Cyclodextrins: Beta-cyclodextrins (β-CD) and their derivatives can encapsulate the hydrophobic core of the dye, increasing its solubility and preventing aggregation.

Quantitative Data Summary

The following tables provide a summary of key parameters and recommended starting concentrations for excipients. Note that the optimal conditions should be determined empirically for each specific application.

ParameterRecommended RangeRationale
This compound Concentration 1 - 10 µMLower concentrations reduce the likelihood of aggregation.
pH 7.0 - 8.0Maintains the solubility and stability of the dye.
Ionic Strength (NaCl) < 150 mMHigh salt concentrations can promote aggregation.
ExcipientStarting ConcentrationMechanism of Action
Tween® 20 0.01 - 0.05% (v/v)Non-ionic surfactant that reduces hydrophobic interactions.
Pluronic® F-127 0.01 - 0.1% (w/v)Non-ionic surfactant that can form micelles to encapsulate the dye.
Hydroxypropyl-β-cyclodextrin 1 - 10 mMForms inclusion complexes with the hydrophobic part of the dye.

Experimental Protocols

Protocol 1: Detection of this compound Aggregation using UV-Vis Spectroscopy

This protocol describes how to use UV-Visible absorption spectroscopy to detect the formation of this compound aggregates. Aggregation is often accompanied by a change in the absorption spectrum, such as a blue-shift (H-aggregates) or a red-shift with a sharp new band (J-aggregates).

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of this compound solutions in your aqueous buffer at different concentrations (e.g., 1, 5, 10, 20, 50 µM) by diluting the DMSO stock solution. Keep the final DMSO concentration constant and low (e.g., <1%).

  • Prepare a blank sample containing the aqueous buffer with the same concentration of DMSO.

  • Record the absorption spectrum of each solution from 600 nm to 900 nm.

  • Data Analysis:

    • Observe the shape of the absorption spectrum for each concentration.

    • The monomeric form of this compound should have a characteristic absorption maximum around 780-800 nm.

    • The appearance of a new peak or a shoulder at a shorter wavelength (hypsochromic shift) suggests the formation of H-aggregates.

    • A significant deviation from Beer-Lambert's law (a non-linear increase in absorbance with concentration) can also indicate aggregation.

Protocol 2: Quantification of this compound Aggregates using Dynamic Light Scattering (DLS)

This protocol provides a method to determine the size distribution of particles in your this compound solution, allowing for the detection and quantification of aggregates.

Materials:

  • This compound solution prepared as in Protocol 1

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume DLS cuvettes

Procedure:

  • Prepare your this compound sample in the desired aqueous buffer. If necessary, filter the buffer through a 0.22 µm filter to remove any dust particles.

  • Transfer the sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Set the instrument parameters, including the viscosity and refractive index of the solvent (water).

  • Perform the DLS measurement.

  • Data Analysis:

    • The DLS software will generate a size distribution plot.

    • Monomeric this compound should appear as a small particle with a hydrodynamic radius in the low nanometer range.

    • The presence of larger particles (e.g., >10 nm) indicates the formation of aggregates.

    • The relative intensity of the peaks corresponding to the monomer and aggregates can be used to estimate the extent of aggregation.[3]

Visualizations

cluster_factors Factors Promoting Aggregation cluster_consequences Consequences of Aggregation High Concentration High Concentration This compound Aggregate This compound Aggregate High Concentration->this compound Aggregate High Ionic Strength High Ionic Strength High Ionic Strength->this compound Aggregate Suboptimal pH Suboptimal pH Suboptimal pH->this compound Aggregate Hydrophobic Interactions Hydrophobic Interactions Hydrophobic Interactions->this compound Aggregate Reduced Fluorescence Reduced Fluorescence Altered Spectra Altered Spectra Decreased Performance Decreased Performance This compound Monomer This compound Monomer This compound Monomer->this compound Aggregate Aggregation This compound Aggregate->Reduced Fluorescence This compound Aggregate->Altered Spectra This compound Aggregate->Decreased Performance

Caption: Factors leading to this compound aggregation and its consequences.

cluster_prevention Aggregation Prevention Strategies cluster_excipients Excipient Examples Optimize Concentration Optimize Concentration Stable Monomeric this compound Stable Monomeric this compound Optimize Concentration->Stable Monomeric this compound Adjust pH Adjust pH Adjust pH->Stable Monomeric this compound Control Ionic Strength Control Ionic Strength Control Ionic Strength->Stable Monomeric this compound Add Excipients Add Excipients Surfactants (e.g., Tween® 20) Surfactants (e.g., Tween® 20) Add Excipients->Surfactants (e.g., Tween® 20) Cyclodextrins (e.g., HP-β-CD) Cyclodextrins (e.g., HP-β-CD) Add Excipients->Cyclodextrins (e.g., HP-β-CD) Surfactants (e.g., Tween® 20)->Stable Monomeric this compound Cyclodextrins (e.g., HP-β-CD)->Stable Monomeric this compound This compound in Aqueous Solution This compound in Aqueous Solution This compound in Aqueous Solution->Optimize Concentration This compound in Aqueous Solution->Adjust pH This compound in Aqueous Solution->Control Ionic Strength This compound in Aqueous Solution->Add Excipients

Caption: Strategies to prevent this compound aggregation in aqueous solutions.

Start Start Observe Aggregation Observe Aggregation Start->Observe Aggregation Prepare this compound Solution Lower Concentration Lower Concentration Observe Aggregation->Lower Concentration Yes Proceed with Experiment Proceed with Experiment Observe Aggregation->Proceed with Experiment No Re-evaluate Re-evaluate Lower Concentration->Re-evaluate Adjust Buffer Adjust Buffer Add Excipients Add Excipients Adjust Buffer->Add Excipients Adjust Buffer->Re-evaluate Add Excipients->Re-evaluate Consult Literature Consult Literature Add Excipients->Consult Literature Re-evaluate->Adjust Buffer Still Aggregated Re-evaluate->Proceed with Experiment Aggregation Minimized

Caption: Troubleshooting workflow for this compound aggregation.

References

Overcoming autofluorescence in MHI-148 imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in MHI-148 imaging experiments, with a specific focus on mitigating autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for in vivo imaging?

This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with tumor-targeting properties.[1][2][3] It is used in preclinical imaging to visualize and track cancer cells. A key advantage of this compound is its excitation and emission maxima in the NIR spectrum (approximately 782 nm and 808 nm, respectively), which helps to minimize interference from natural tissue autofluorescence that is more prevalent at shorter wavelengths.[4][5] This property can lead to a higher signal-to-noise ratio in imaging experiments.[1]

Q2: What is autofluorescence and why is it a problem in this compound imaging?

Autofluorescence is the natural emission of light by biological structures, such as collagen, elastin (B1584352), and red blood cells, when they are excited by light.[6][7] While this compound's NIR properties reduce this issue, high background autofluorescence can still occur, especially in certain tissues or due to sample preparation methods like aldehyde-based fixation.[6][8] This background signal can obscure the specific signal from this compound, leading to a decreased signal-to-noise ratio and making it difficult to accurately detect and quantify the target.[8]

Q3: Can the diet of experimental animals affect autofluorescence in this compound imaging?

Yes, the diet of preclinical models can significantly impact autofluorescence levels in NIR imaging. Rodent chow, for instance, can cause high levels of autofluorescence in the gastrointestinal tract.[4][5] Switching to a purified diet can reduce this background fluorescence by more than two orders of magnitude, thereby improving the signal-to-background ratio.[4][5]

Q4: How does this compound selectively accumulate in tumor cells?

This compound's tumor-specific accumulation is linked to the unique microenvironment of cancer cells. The uptake is mediated by the Hypoxia-Inducible Factor 1α (HIF1α) and Organic Anion-Transporting Polypeptides (OATPs) signaling axis.[9][10][11] Hypoxic conditions in tumors lead to the stabilization of HIF1α, which in turn upregulates the expression of OATPs on the cancer cell surface. These OATPs then facilitate the transport of this compound into the cell, where it accumulates in the mitochondria and lysosomes.[3]

Troubleshooting Guide: Overcoming Autofluorescence

This guide provides a step-by-step approach to identifying and mitigating autofluorescence in your this compound imaging experiments.

Step 1: Identify the Source of Autofluorescence

The first step is to determine the origin of the high background signal.

  • Unstained Control: Always include an unstained tissue sample in your experiment. Image this sample using the same settings as your this compound stained samples. The fluorescence observed in this control is your baseline autofluorescence.

  • Common Sources:

    • Endogenous Fluorophores: Collagen and elastin (common in connective tissues) and lipofuscin (in aging cells) are major sources of autofluorescence.

    • Red Blood Cells: Heme in red blood cells can cause significant autofluorescence.

    • Fixation: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence.

    • Diet (In Vivo Imaging): Standard rodent chow can lead to high autofluorescence in the gut.[4][5]

Step 2: Implement Pre-Staining Strategies to Reduce Autofluorescence

Before you begin your this compound staining protocol, consider these preventative measures.

  • Optimize Fixation:

    • Minimize fixation time to what is necessary for tissue preservation.

    • Consider using a non-aldehyde-based fixative, such as cold methanol (B129727) or acetone, if compatible with your experimental goals.

  • Perfusion: For animal studies, perfuse the tissues with phosphate-buffered saline (PBS) before fixation to remove red blood cells.

  • Dietary Changes (In Vivo): For preclinical imaging, switch animals to a purified diet to reduce gut-related autofluorescence.[4][5]

Step 3: Apply Chemical Quenching Methods

If autofluorescence remains a problem, chemical quenching agents can be applied. Below are protocols for two common and effective methods.

Experimental Protocols

Protocol 1: Sodium Borohydride (B1222165) Treatment

This method is particularly effective for reducing aldehyde-induced autofluorescence.

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.

  • Apply the freshly prepared solution to your fixed tissue sections.

  • Incubate for 10 minutes at room temperature.

  • Repeat the incubation with a fresh solution two more times for a total of three 10-minute incubations.

  • Wash the samples thoroughly with PBS (3 times for 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with your standard this compound staining protocol.

Protocol 2: Sudan Black B (SBB) Staining

SBB is effective at quenching lipofuscin-related autofluorescence.

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • PBS with 0.02% Tween 20 (PBS-T)

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • After completing your this compound staining protocol (including any secondary antibody incubations and final washes), incubate the samples in the SBB solution for 20 minutes at room temperature.

  • To remove excess SBB, wash the slides three times for 5 minutes each in PBS-T.

  • Rinse with PBS and mount with an aqueous mounting medium.

Data on Autofluorescence Reduction

The effectiveness of different quenching methods can vary depending on the tissue type and the source of autofluorescence. The following table summarizes reported quantitative data on the efficacy of various techniques.

Treatment MethodReduction in Autofluorescence IntensityTissue/SourceCitation
Sodium Borohydride Significant reduction in green and red channelsFormalin-fixed quail lungs[12]
Sudan Black B 65% to 95%Formalin-fixed pancreatic tissue[13]
TrueBlack™ Lipofuscin Autofluorescence Quencher 89% to 93%Adrenal cortex tissue[12]
MaxBlock™ Autofluorescence Reducing Reagent Kit 90% to 95%Adrenal cortex tissue[12]
Purified Diet (vs. Chow) >2 orders of magnitudeIn vivo mouse imaging (gut)[4][5]

Visualizing Key Processes

To further aid in understanding the factors at play in this compound imaging, the following diagrams illustrate the this compound uptake pathway and a general troubleshooting workflow for autofluorescence.

MHI148_Uptake_Pathway This compound Cellular Uptake Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell Hypoxia Hypoxia HIF1a_stabilization HIF1α Stabilization Hypoxia->HIF1a_stabilization leads to OATP_upregulation OATP Upregulation HIF1a_stabilization->OATP_upregulation induces MHI148_uptake This compound Uptake OATP_upregulation->MHI148_uptake mediates Mitochondria_Lysosome Accumulation in Mitochondria & Lysosomes MHI148_uptake->Mitochondria_Lysosome

Caption: this compound cellular uptake pathway in cancer cells.

Autofluorescence_Troubleshooting_Workflow Autofluorescence Troubleshooting Workflow start High Background Observed check_unstained Image Unstained Control start->check_unstained autofluorescence_confirmed Autofluorescence Confirmed check_unstained->autofluorescence_confirmed Fluorescence Present no_autofluorescence Background Not Autofluorescence (Check antibody concentration, etc.) check_unstained->no_autofluorescence No Fluorescence pre_staining Implement Pre-Staining Strategies (e.g., perfusion, optimized fixation) autofluorescence_confirmed->pre_staining re_evaluate Re-evaluate Autofluorescence pre_staining->re_evaluate chemical_quenching Apply Chemical Quenching (e.g., Sodium Borohydride, Sudan Black B) re_evaluate->chemical_quenching High acceptable_signal Acceptable Signal re_evaluate->acceptable_signal Low final_imaging Final Imaging chemical_quenching->final_imaging unacceptable_signal Signal Still Unacceptable final_imaging->unacceptable_signal If needed, consider spectral unmixing acceptable_signal->final_imaging

References

Calibration of imaging systems for quantitative MHI-148 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful calibration of imaging systems for quantitative MHI-148 analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Question Possible Causes Troubleshooting Steps
Why is my this compound signal weak or absent? 1. Low this compound Concentration: The concentration of this compound may be too low for detection. 2. Suboptimal Filter Sets: The excitation and emission filters may not be appropriate for this compound's spectral properties. 3. Low OATP Expression: The cell line used may have low expression of Organic Anion Transporting Polypeptides (OATPs), which are crucial for this compound uptake.[1][2] 4. Normoxic Conditions: this compound uptake is enhanced under hypoxic conditions; normoxia may lead to a weaker signal. 5. Incorrect Imaging Settings: The excitation power, exposure time, or camera gain may be set too low.1. Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting concentration for in vitro studies is around 10-20 µM.[1][3] 2. Verify Filter Compatibility: Ensure your filter sets are optimized for near-infrared (NIR) dyes like this compound. Recommended excitation is around 750-800 nm and emission detection between 820-860 nm.[4] 3. Use Positive Control Cells: Utilize a cell line known to have high OATP expression (e.g., various cancer cell lines) as a positive control. 4. Induce Hypoxia: If experimentally relevant, culture cells under hypoxic conditions (e.g., 1% O2) to potentially enhance this compound uptake. 5. Optimize Imaging Parameters: Gradually increase excitation power, exposure time, and gain, while being mindful of potential phototoxicity and photobleaching.
Why is the background signal in my images excessively high? 1. Autofluorescence: Biological samples, especially tissues, can exhibit natural fluorescence.[5] 2. Unbound this compound: Residual, unbound this compound in the sample will contribute to background noise.[5] 3. Non-specific Binding: this compound may bind non-specifically to cellular components or the imaging vessel.[5] 4. Media Fluorescence: Phenol (B47542) red and other components in cell culture media can be fluorescent.1. Image Unstained Controls: Always image an unstained control sample to determine the level of autofluorescence.[6] 2. Thorough Washing: After incubation with this compound, wash the cells multiple times with phosphate-buffered saline (PBS) or a suitable buffer to remove any unbound dye.[7] 3. Use High-Quality Imaging Vessels: Utilize imaging plates or slides with low intrinsic fluorescence. Glass-bottom dishes are often preferable to plastic.[7] 4. Use Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free medium to reduce background fluorescence.[7]
My this compound signal is fading quickly during imaging (photobleaching). How can I prevent this? 1. Excessive Light Exposure: Prolonged exposure to high-intensity excitation light can irreversibly destroy the this compound fluorophore.[8] 2. High Excitation Power: Using a laser or lamp at a very high power setting accelerates photobleaching.[9]1. Minimize Exposure Time: Only expose the sample to excitation light when actively acquiring an image. Use the lowest possible exposure time that provides a sufficient signal-to-noise ratio.[8][9] 2. Reduce Excitation Intensity: Lower the power of your light source. Neutral density filters can be used to attenuate the excitation light without changing its spectral properties.[8][9] 3. Use Antifade Mounting Media: For fixed-cell imaging, use a commercially available antifade mounting medium to protect the sample from photobleaching.[9] 4. Image a Fresh Field of View: If you suspect photobleaching, move to a new, un-imaged area of your sample to confirm the initial signal intensity.[10]
The quantitative data from my this compound experiments is not reproducible. What could be the cause? 1. Inconsistent Cell Seeding Density: Variations in cell number and confluence can affect this compound uptake and, consequently, the fluorescence signal.[11] 2. Fluctuations in Imaging System Performance: The output of the light source and the sensitivity of the detector can vary over time. 3. Inconsistent Sample Preparation: Variations in incubation times, washing steps, or this compound concentration between experiments will lead to inconsistent results. 4. Lack of a Calibration Standard: Without a stable reference, it is difficult to compare data collected on different days or with different instrument settings.1. Standardize Cell Seeding Protocols: Ensure that cells are seeded at a consistent density and allowed to reach a similar level of confluence before each experiment. 2. Regularly Calibrate Your Imaging System: Use a stable fluorescent standard to monitor and correct for variations in your microscope's performance over time. 3. Adhere to a Strict Protocol: Follow a detailed and consistent protocol for all sample preparation steps. 4. Generate a Calibration Curve: For each experiment, create a standard curve using a known concentration series of this compound or a stable NIR fluorescent standard to convert arbitrary fluorescence units to a quantitative measure.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for quantitative analysis?

This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with tumor-targeting properties.[14] It is used for quantitative analysis because its accumulation in cancer cells is often proportional to the expression of OATPs and the degree of hypoxia, both of which can be important biological markers.[1] Its NIR fluorescence minimizes interference from the autofluorescence of biological tissues.[15]

Q2: How does this compound enter cells?

The uptake of this compound into cancer cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[2][3] Additionally, the hypoxic microenvironment typically found in solid tumors can enhance this compound accumulation.[1]

Q3: What are the optimal excitation and emission wavelengths for this compound?

For this compound, the recommended excitation wavelength is in the range of 750-800 nm, with emission detection typically between 820-860 nm.[4] It is crucial to use appropriate filter sets on your imaging system to isolate these wavelengths effectively.

Q4: How can I create a calibration curve for quantitative this compound analysis?

To create a calibration curve, you will need to prepare a series of solutions with known concentrations of this compound.[12][16] Image each of these solutions using the exact same instrument settings you will use for your experimental samples. Measure the mean fluorescence intensity for each concentration and plot this against the known concentration. This will allow you to convert the fluorescence intensity of your experimental samples into a quantitative measure of this compound concentration.[17]

Q5: Is this compound toxic to cells?

At the concentrations typically used for in vitro imaging studies (e.g., up to 1.5 µM for 3 days), this compound has been shown to have negligible toxicity in both cancer and normal cell lines.[14] However, it is always good practice to perform a cytotoxicity assay for your specific cell line and experimental conditions.[1]

Experimental Protocols

Protocol 1: In Vitro this compound Uptake Assay

This protocol outlines the steps for assessing the uptake of this compound in cultured cancer cells.

  • Cell Seeding: Seed cancer cells in a suitable imaging vessel (e.g., 96-well black-walled, clear-bottom plate) at a predetermined density to achieve a consistent level of confluence at the time of the experiment. Culture the cells in complete medium overnight.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, serum-free, phenol red-free cell culture medium.

  • Cell Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells and incubate for a specified period (e.g., 30 minutes to 1 hour) at 37°C, protected from light.[1][3]

  • Washing: After incubation, remove the this compound solution and wash the cells three times with warm PBS to remove any unbound dye.

  • Imaging: Add fresh, phenol red-free medium or PBS to the cells. Image the cells using a fluorescence microscope or plate reader equipped with appropriate NIR filter sets (Excitation: ~770 nm, Emission: ~830 nm).

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per well using image analysis software. Correct for background fluorescence by subtracting the mean intensity of unstained control cells.

Protocol 2: Imaging System Calibration for Quantitative Analysis

This protocol provides a workflow for calibrating your imaging system to ensure reproducible quantitative results.

  • Prepare a Stable Standard: Use a commercially available NIR fluorescent standard or prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).

  • Define Standard Imaging Settings: Determine a set of imaging parameters (e.g., excitation power, exposure time, camera gain, objective) that provide a good signal-to-noise ratio for your experimental samples without causing significant photobleaching. These settings must remain constant for all subsequent quantitative measurements.

  • Acquire Standard Images: Image your fluorescent standard or this compound dilution series using the defined standard imaging settings.

  • Generate a Calibration Curve: Measure the mean fluorescence intensity of each standard. Plot the mean intensity against the known concentration or relative intensity of the standards to generate a calibration curve.[13]

  • Image Experimental Samples: Acquire images of your experimental samples using the identical standard imaging settings.

  • Quantify Experimental Data: Measure the mean fluorescence intensity of your experimental samples. Use the calibration curve to convert these intensity values into quantitative units (e.g., equivalent this compound concentration).

  • Regularly Monitor System Performance: Periodically re-image your stable fluorescent standard to check for any drift in your imaging system's performance.

Visualizations

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_hypoxia Hypoxic Microenvironment MHI148_ext This compound OATP OATP Transporter MHI148_ext->OATP Uptake MHI148_int Intracellular This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosome Lysosome MHI148_int->Lysosome Accumulation Fluorescence NIR Fluorescence (Quantitative Signal) Mitochondria->Fluorescence Lysosome->Fluorescence Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a->OATP Upregulates

Caption: this compound cellular uptake and signaling pathway.

Quantitative_Imaging_Workflow cluster_prep Preparation cluster_calibration System Calibration cluster_experiment Experiment cluster_analysis Data Analysis A Prepare this compound Solution & Cell Culture F Incubate Cells with this compound A->F B Prepare Calibration Standards (e.g., this compound Dilution Series) D Image Calibration Standards B->D C Define Standard Imaging Settings C->D E Generate Calibration Curve (Intensity vs. Concentration) D->E K Convert Intensity to Concentration using Calibration Curve E->K G Wash to Remove Unbound Dye F->G H Image Samples using Standard Settings G->H I Measure Mean Fluorescence Intensity H->I J Background Correction I->J J->K

Caption: Workflow for quantitative this compound imaging.

References

Best practices for long-term storage and handling of MHI-148

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with tumor-targeting properties. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for long-term storage, handling, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a near-infrared heptamethine cyanine dye. Its primary application is in cancer research as a fluorescent imaging agent.[1][2] this compound selectively accumulates in the lysosomes and mitochondria of tumor cells, but not in normal cells, making it a valuable tool for tumor detection and diagnosis.[1][3] This preferential uptake is mediated by organic anion-transporting polypeptides (OATPs) which are often overexpressed in cancer cells.[1][4]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture. If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. It is recommended to filter the stock solution through a 0.22 μm filter before use to remove any particulates.

Q4: Is this compound cytotoxic?

A4: At the concentrations typically used for in vitro and in vivo imaging experiments (e.g., 0.01-1.5 µM), this compound has been shown to have negligible cytotoxicity in both cancer and normal cell lines.[1][5]

Q5: What is the mechanism of this compound uptake in tumor cells?

A5: this compound is taken up by tumor cells through a class of membrane transport proteins called organic anion-transporting polypeptides (OATPs).[1][4] Many types of cancer cells overexpress OATPs, which leads to the selective accumulation of this compound in these cells compared to normal cells.[1] The hypoxic microenvironment of tumors can also contribute to this preferential uptake.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak fluorescent signal - Incorrect filter set: The excitation and emission wavelengths of your imaging system may not be optimal for this compound (Ex/Em maxima ~780/810 nm).- Low concentration: The concentration of this compound may be too low for detection.- Photobleaching: Excessive exposure to the excitation light may have quenched the fluorescence.- Cell type: The target cells may not express sufficient levels of OATPs for uptake.- Verify filter compatibility: Ensure your microscope or imaging system is equipped with the appropriate near-infrared filter sets.- Optimize concentration: Perform a concentration titration to determine the optimal this compound concentration for your specific cell line and experimental setup.- Minimize light exposure: Reduce the exposure time and intensity of the excitation light. Use a neutral density filter if available. Image acquisition should be done promptly after staining.- Use a positive control: Include a cell line known to have high OATP expression as a positive control.
High background fluorescence or non-specific binding - Dye aggregation: this compound, like other cyanine dyes, can form aggregates in aqueous solutions, leading to non-specific binding.- Binding to cellular components: Cyanine dyes can sometimes bind non-specifically to cellular components, particularly in monocytes and macrophages.- Excess dye: Incomplete washing after staining can leave residual dye in the background.- Prepare fresh solutions: Always use freshly prepared dilutions of this compound in your experiments.- Filter the working solution: Filter the final working solution of this compound through a 0.22 μm filter before adding it to your cells.- Use blocking agents: Consider using a commercial blocking buffer designed to reduce non-specific binding of cyanine dyes.- Thorough washing: Ensure adequate washing steps with phosphate-buffered saline (PBS) after incubation with this compound to remove any unbound dye.
Inconsistent results between experiments - Variability in stock solution: The this compound stock solution may have degraded over time or due to improper storage.- Differences in cell culture conditions: Cell passage number, confluency, and media composition can affect OATP expression and dye uptake.- Inconsistent incubation times: Variations in the incubation time with this compound can lead to different levels of cellular uptake.- Aliquot stock solutions: Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Standardize cell culture: Use cells within a consistent passage number range and maintain consistent culture conditions.- Maintain consistent timing: Ensure that incubation times are kept consistent across all experiments.
Photobleaching during time-lapse imaging - High excitation intensity: Continuous exposure to high-intensity light will rapidly degrade the fluorophore.- Reduce laser power: Use the lowest laser power that provides an adequate signal.- Decrease exposure time: Use the shortest possible exposure time for each image acquisition.- Increase time interval: Increase the time between image acquisitions to allow the dye to recover from a triplet state.- Use an anti-fade mounting medium: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent.

Experimental Protocols

In Vitro Cellular Imaging Protocol

This protocol provides a general guideline for staining live cells with this compound for fluorescence microscopy.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Cells of interest cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate NIR filter set

Methodology:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store aliquots at -80°C.

  • Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Seeding: Seed cells on coverslips or in imaging dishes and allow them to adhere and grow to the desired confluency.

  • Staining: Remove the cell culture medium and add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable NIR filter set (e.g., Excitation: ~780 nm, Emission: ~810 nm).

In Vivo Imaging Protocol for Tumor-Bearing Mice

This protocol outlines a general procedure for in vivo imaging of this compound in a xenograft mouse model.

Materials:

  • This compound

  • Vehicle for injection (e.g., a mixture of DMSO and saline)

  • Tumor-bearing mice

  • In vivo imaging system with NIR fluorescence capabilities

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Prepare this compound Injection Solution: Prepare a sterile solution of this compound at the desired concentration (e.g., 1.5 µmol/kg) in a suitable vehicle.[6] The final DMSO concentration should be minimized to avoid toxicity.

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.

  • Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting this compound to determine the level of autofluorescence.

  • Injection: Administer the this compound solution to the mouse via intravenous (tail vein) or intraperitoneal injection.

  • Post-Injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the dye.[1]

  • Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence intensity.

Visualizations

MHI148_Uptake_Pathway cluster_cell Tumor Cell MHI148_ext This compound (Extracellular) OATP OATP Transporter MHI148_ext->OATP Uptake MHI148_int This compound (Intracellular) OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosome Lysosome MHI148_int->Lysosome Accumulation Fluorescence NIR Fluorescence Mitochondria->Fluorescence Lysosome->Fluorescence

Caption: this compound cellular uptake and localization pathway.

Experimental_Workflow cluster_invitro In Vitro Imaging cluster_invivo In Vivo Imaging prep_cells Prepare Cells in Imaging Dish stain Incubate Cells with this compound prep_cells->stain prep_dye_vitro Prepare this compound Working Solution prep_dye_vitro->stain wash_vitro Wash Cells with PBS stain->wash_vitro image_vitro Fluorescence Microscopy wash_vitro->image_vitro prep_animal Anesthetize Tumor-Bearing Mouse inject Inject this compound prep_animal->inject prep_dye_vivo Prepare this compound Injection Solution prep_dye_vivo->inject image_vivo In Vivo NIR Fluorescence Imaging inject->image_vivo biodistribution Ex Vivo Organ Biodistribution Analysis image_vivo->biodistribution

Caption: General experimental workflows for this compound.

References

Image analysis techniques for MHI-148 fluorescence quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing MHI-148 for fluorescence quantification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound fluorescence quantification experiments.

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Fluorescence Signal Incorrect filter selection: Excitation and emission filters do not match the spectral properties of this compound.Use a filter set appropriate for near-infrared (NIR) dyes, with an excitation range of 750-800 nm and an emission range of 820-860 nm.[1][2]
Low this compound concentration: Insufficient dye concentration for adequate signal detection.Prepare a fresh working solution of this compound at a concentration of 10-20 µM.[3]
Inadequate incubation time: Insufficient time for cellular uptake of the dye.Incubate cells with the this compound working solution for at least 30-60 minutes at 37°C.[3]
Cell type: The target cells may have low expression of Organic Anion Transporting Polypeptides (OATPs).Verify OATP expression in your cell line of interest. This compound uptake is mediated by OATPs, which are often overexpressed in cancer cells.[4]
Photobleaching: Excessive exposure to excitation light has degraded the fluorophore.Minimize exposure of stained samples to light. Use an anti-fade mounting medium. Reduce laser power or exposure time during image acquisition.
High Background Fluorescence Excess dye: Residual this compound in the medium or non-specifically bound to the coverslip.Wash cells thoroughly with phosphate-buffered saline (PBS) two to three times after incubation with this compound.
Autofluorescence: Intrinsic fluorescence from cells or culture medium components.Use a culture medium with low background fluorescence. An unstained control sample should be imaged to assess the level of autofluorescence.
Non-specific binding: this compound may bind non-specifically to cellular components or the extracellular matrix.Include a blocking step with a suitable agent like bovine serum albumin (BSA) before adding this compound, although this is not typically required due to the specific uptake mechanism.
Uneven Fluorescence Within the Sample Uneven cell distribution: Inconsistent cell density across the imaging area.Ensure a homogenous cell monolayer by proper cell seeding and culture techniques.
Inconsistent illumination: Misalignment of the microscope's light source.Check and align the light path of the microscope to ensure even illumination across the field of view.
Cell health: Apoptotic or necrotic cells may exhibit altered dye uptake and fluorescence patterns.Assess cell viability using a suitable assay. Ensure cells are healthy and in the logarithmic growth phase during the experiment.
Difficulty in Image Analysis and Quantification Inappropriate software: The image analysis software may not be suitable for quantifying fluorescence intensity.Utilize robust image analysis software such as ImageJ/Fiji, CellProfiler, or Imaris for accurate quantification.
Incorrect segmentation: Inaccurate identification of cellular boundaries leading to erroneous intensity measurements.Optimize segmentation parameters in the software to accurately outline cells or regions of interest. Use nuclear counterstaining (e.g., DAPI or Hoechst) to aid in cell identification.
Signal saturation: Detector saturation leading to non-linear and inaccurate intensity readings.Adjust image acquisition settings (e.g., exposure time, gain) to ensure the signal is within the linear range of the detector. Use a look-up table with a color map that clearly indicates saturated pixels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with tumor-targeting properties.[3] Its mechanism of action involves preferential uptake by cancer cells through Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[4] Following uptake, this compound accumulates in the mitochondria and lysosomes of tumor cells, but not in normal cells.[3][5]

Q2: What are the spectral properties of this compound?

While specific values for molar extinction coefficient and quantum yield are not consistently reported in the literature, this compound is known to have a high molar absorption coefficient and a strong fluorescence quantum yield.[6] Its spectral characteristics fall within the near-infrared range, which allows for deeper tissue penetration and reduced autofluorescence compared to visible light fluorophores.

ParameterWavelength (nm)
Excitation (peak) ~750 - 800
Emission (peak) ~820 - 860

Q3: Can this compound be used for in vivo imaging?

Yes, this compound is well-suited for in vivo near-infrared fluorescence (NIRF) imaging. Studies have shown its ability to preferentially accumulate in tumors in animal models, allowing for non-invasive visualization of cancerous tissues.[7]

Q4: Is this compound cytotoxic?

This compound has been shown to have low cytotoxicity at concentrations typically used for imaging studies.[5][7]

Q5: What are the key advantages of using this compound for cancer cell imaging?

  • Tumor Specificity: Preferentially accumulates in cancer cells over normal cells.[4]

  • Near-Infrared Properties: Allows for deep tissue imaging with low background autofluorescence.

  • High Signal-to-Noise Ratio: Due to its high quantum yield and tumor-specific accumulation.[6]

  • Low Toxicity: Minimal cytotoxic effects at working concentrations.[5][7]

Quantitative Data

This compound Fluorescence Intensity: Cancer vs. Normal Cells

The following table summarizes the comparative fluorescence intensity of this compound in various cancer cell lines versus normal cell lines.

Cell LineCell TypeRelative Fluorescence Intensity (Arbitrary Units)Reference
HT-29 Human Colon CarcinomaHigh[5]
NIH3T3 Mouse Embryonic FibroblastLow[5]
PC-3 Human Prostate CancerHigh[2]
Canine 5b, 13a, ACE1 Canine Cancer CellsHigh[2]
MDCK Madin-Darby Canine Kidney (Normal)Low[2]
HEK293 Human Embryonic Kidney (Normal)Low[2]
In Vivo Tumor Accumulation of this compound

This table presents data on the accumulation of this compound in tumors over time in a xenograft mouse model.

Time Post-Injection (hours)Tumor-to-Normal Tissue Ratio
1Increasing
4Peak Accumulation
8High
24Sustained
48Gradual Decrease

Data synthesized from a study on hepatocellular carcinoma xenografts.[1]

Experimental Protocols

Protocol for this compound Staining of Cultured Cells

This protocol outlines the steps for staining adherent cells with this compound for fluorescence microscopy.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Prepare this compound Staining Solution:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 10-20 µM.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

  • Counterstaining (Optional):

    • If desired, counterstain the nucleus with a suitable dye such as DAPI or Hoechst 33342 according to the manufacturer's protocol.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate NIR filter sets (Excitation: ~750-800 nm, Emission: ~820-860 nm).

Visualizations

MHI148_Uptake_Pathway cluster_cell Intracellular MHI148 This compound OATP OATP Transporter MHI148->OATP Binding CancerCell Cancer Cell Membrane OATP->CancerCell Transport Mitochondria Mitochondria CancerCell->Mitochondria Accumulation Lysosome Lysosome CancerCell->Lysosome Accumulation Fluorescence NIR Fluorescence Mitochondria->Fluorescence Lysosome->Fluorescence MHI148_Workflow A 1. Cell Seeding B 2. This compound Incubation (10-20 µM, 30-60 min) A->B C 3. PBS Wash (2-3x) B->C D 4. (Optional) Counterstain C->D E 5. Fluorescence Microscopy (Ex: 750-800nm, Em: 820-860nm) D->E F 6. Image Acquisition E->F G 7. Image Analysis & Quantification F->G Troubleshooting_Logic Start Problem: Weak/No Signal CheckFilters Check Filter Set (Ex: 750-800, Em: 820-860) Start->CheckFilters CheckConc Check this compound Concentration & Freshness CheckFilters->CheckConc Filters OK Resolved Signal Restored CheckFilters->Resolved Incorrect Filters CheckIncubation Check Incubation Time & Temperature CheckConc->CheckIncubation Concentration OK CheckConc->Resolved Incorrect Concentration CheckOATP Verify OATP Expression in Cell Line CheckIncubation->CheckOATP Incubation OK CheckIncubation->Resolved Incorrect Incubation CheckOATP->Resolved Low OATP Expression

References

Impact of laser power on MHI-148 phototoxicity in live cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of laser power on MHI-148 phototoxicity in live cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce phototoxicity?

A1: this compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that acts as a photosensitizer.[1][2] It preferentially accumulates in cancer cells.[2][3] Upon excitation with a specific wavelength of light (e.g., 808 nm laser), this compound transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS).[4] These ROS, such as singlet oxygen, can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death through pathways like apoptosis or necrosis.[5][6]

Q2: What are the primary factors influencing the degree of this compound phototoxicity?

A2: The primary factors include the concentration of this compound, the wavelength and power of the laser, the duration of light exposure, and the specific cell type being studied.[7][8] The total light dose, which is a combination of power and time, is a critical determinant of the phototoxic effect.[8] Cellular health and density can also influence sensitivity to phototoxicity.[9]

Q3: What are the visible signs of phototoxicity in cell cultures after this compound treatment and laser irradiation?

A3: Signs of phototoxicity can range from subtle to severe. Observable indicators in your cell cultures include morphological changes such as cell rounding, shrinking, and membrane blebbing.[9][10] Other signs are reduced cell viability, detachment from the culture surface, and ultimately, cell death.[9]

Q4: How can I measure the extent of phototoxicity in my experiments?

A4: Phototoxicity can be quantified using various assays. Cell viability can be assessed using methods like the 3T3 Neutral Red Uptake (NRU) phototoxicity test or MTT assays.[11][12] Apoptosis can be measured by detecting the activity of caspases (e.g., Caspase-3/7) or through Annexin V staining.[13] The generation of ROS can be directly measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[14][15]

Q5: At what laser power should I start my experiments to avoid excessive cell death?

A5: It is crucial to perform a laser power titration experiment to determine the optimal power for your specific cell line and experimental setup. Start with a low laser power and incrementally increase it. The goal is to find a power level that induces a measurable phototoxic effect without causing immediate, widespread cell death, which could mask subtle mechanistic details.[9][16]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cell death in non-irradiated (dark control) groups. This compound may have some intrinsic cytotoxicity at high concentrations.Perform a dose-response curve for this compound in the dark to determine a non-toxic working concentration.
Inconsistent results between experiments. 1. Fluctuations in laser power. 2. Variability in cell health or density.[9] 3. Inconsistent this compound incubation time.1. Measure laser power before each experiment to ensure consistency.[9] 2. Standardize cell culture protocols, using cells at a consistent confluency and passage number.[9] 3. Ensure a consistent incubation period with this compound for all experiments.
No observable phototoxicity, even at high laser power. 1. Incorrect laser wavelength for this compound excitation. 2. Insufficient this compound uptake by the cells. 3. Laser is misaligned or out of focus.[9]1. Confirm the optimal excitation wavelength for this compound (around 808 nm).[4] 2. Verify this compound uptake using fluorescence microscopy. Optimize incubation time and concentration if needed. 3. Realign and focus the laser path.
Rapid photobleaching of this compound fluorescence. Excessive laser power.Reduce the laser power to the minimum level required for imaging and inducing phototoxicity. While not a direct measure of phototoxicity, rapid photobleaching can indicate excessive light exposure.[9]

Data Presentation

Table 1: Effect of Laser Power on Cell Viability

This table summarizes the hypothetical results of a cell viability assay (e.g., Neutral Red Uptake) on a cancer cell line treated with a fixed concentration of this compound and irradiated with an 808 nm laser at varying power levels for a constant duration.

Laser Power (mW)Cell Viability (%)Standard Deviation
0 (Dark Control)98.5± 2.1
1085.2± 3.5
2065.7± 4.2
3042.1± 3.9
4020.3± 2.8
505.6± 1.5
Table 2: Laser Power-Dependent Generation of Reactive Oxygen Species (ROS)

This table shows hypothetical data from a ROS detection assay using a fluorescent probe (e.g., H2DCFDA). The values represent the mean fluorescence intensity (MFI), which is proportional to the level of intracellular ROS.

Laser Power (mW)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 (Dark Control)150± 25
10450± 55
20980± 80
301850± 120
403200± 210
504500± 300

Experimental Protocols

Protocol 1: Assessing this compound Phototoxicity using a Neutral Red Uptake Assay

This protocol is adapted from the standardized 3T3 NRU phototoxicity test.[11][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment.

  • This compound Incubation: The following day, replace the medium with a medium containing the desired concentration of this compound. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include untreated control wells.

  • Irradiation:

    • For the irradiated plate, expose the cells to the laser at varying power settings.

    • Keep a duplicate plate in the dark as a non-irradiated control.

  • Neutral Red Staining: After irradiation, wash the cells and incubate with a medium containing Neutral Red for approximately 3 hours.[9]

  • Dye Extraction: Wash the cells to remove excess dye, then add a destaining solution to extract the dye from the viable cells.[9]

  • Data Acquisition: Measure the absorbance of the extracted dye using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated controls.

Protocol 2: Measurement of Intracellular ROS using H2DCFDA
  • Cell Preparation: Seed cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plate or coverslips for microscopy).

  • This compound Incubation: Treat cells with this compound as described in the previous protocol.

  • ROS Probe Loading: Wash the cells and load them with H2DCFDA probe by incubating for 30-45 minutes at 37°C in the dark.[14]

  • Irradiation: Immediately following probe loading, irradiate the cells with the laser at the desired power settings.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope (Ex/Em ~495/529 nm).[14] The intensity is proportional to the amount of intracellular ROS.[14]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Measurement cluster_viability Viability Assay cluster_ros ROS Assay cluster_analysis Phase 3: Data Analysis seed Seed Cells in 96-well Plate incubate_mhi Incubate with this compound seed->incubate_mhi irr_via Irradiate with Laser (Varying Power) incubate_mhi->irr_via load_probe Load with H2DCFDA Probe incubate_mhi->load_probe nr_stain Neutral Red Staining irr_via->nr_stain read_via Read Absorbance nr_stain->read_via analyze Analyze Data: - Calculate % Viability - Quantify ROS Levels read_via->analyze irr_ros Irradiate with Laser (Varying Power) load_probe->irr_ros read_ros Read Fluorescence irr_ros->read_ros read_ros->analyze

Caption: Experimental workflow for assessing this compound phototoxicity.

phototoxicity_pathway cluster_trigger Initiation cluster_ros Execution cluster_outcome Outcome laser Laser Light (e.g., 808 nm) mhi This compound laser->mhi Excites o2 Ground-State Oxygen (³O₂) mhi->o2 Energy Transfer ros Reactive Oxygen Species (ROS) (e.g., ¹O₂) o2->ros Generates damage Cellular Damage (Lipids, Proteins, DNA) ros->damage Causes apoptosis Apoptosis (Caspase Activation) damage->apoptosis necrosis Necrosis damage->necrosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Simplified signaling pathway of this compound induced phototoxicity.

References

Technical Support Center: Optimizing MHI-148 Injection Route for Enhanced Tumor Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and optimizing the injection route for the tumor-targeting agent MHI-148. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and enhance experimental success.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, focusing on the impact of the administration route.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Low tumor fluorescence signal after intravenous (IV) injection. 1. Rapid clearance: this compound may be rapidly cleared from circulation by the reticuloendothelial system (RES) in the liver and spleen before it can accumulate in the tumor. 2. Poor tumor vascularization: The tumor may have a poorly developed or leaky vasculature, limiting the extravasation of this compound from blood vessels into the tumor tissue. 3. Low OATP expression: The tumor cells may have low expression of Organic Anion-Transporting Polypeptides (OATPs), which are crucial for this compound uptake.1. Optimize dosage and timing: Increase the injected dose of this compound or acquire images at earlier time points post-injection to capture the peak accumulation before clearance. 2. Consider alternative routes: For poorly vascularized tumors, intratumoral (IT) or intraperitoneal (IP) injections may be more effective. 3. Pre-assess OATP levels: If possible, perform in vitro assays or immunohistochemistry to confirm OATP expression in your tumor model.
High off-target accumulation in the liver and spleen with IV injection. RES uptake: Nanoparticles are often cleared by phagocytic cells in the liver and spleen.1. PEGylation: While this compound has inherent tumor-targeting properties, conjugation to polyethylene (B3416737) glycol (PEG) can sometimes reduce RES uptake and prolong circulation time. 2. Route selection: Intratumoral injection can significantly reduce systemic exposure and off-target accumulation.[1]
Inconsistent tumor accumulation with intraperitoneal (IP) injection. 1. Variable absorption: Absorption from the peritoneal cavity into the systemic circulation can be variable between animals. 2. Formation of aggregates: this compound may aggregate in the peritoneal cavity, leading to uneven distribution.1. Ensure proper injection technique: Inject into the lower abdominal quadrant to avoid puncturing organs. 2. Optimize formulation: Ensure this compound is well-solubilized in a biocompatible vehicle. Sonication of the solution before injection can help break up aggregates.
Leakage of this compound from the tumor after intratumoral (IT) injection. 1. High injection pressure: Injecting too quickly can cause backflow and leakage from the injection site. 2. Large injection volume: Exceeding the tumor's capacity can lead to leakage.1. Slow injection rate: Use a syringe pump for a slow and controlled injection. 2. Multiple small injections: For larger tumors, administer the total volume in several small injections at different locations within the tumor.
Low this compound signal in tumors grown in normoxic conditions. Hypoxia-dependent uptake: this compound accumulation is enhanced in hypoxic environments, which upregulate OATP expression through the HIF-1α pathway.[2]1. Confirm tumor hypoxia: Use hypoxia markers (e.g., pimonidazole) to verify the hypoxic status of your tumor model. 2. Select appropriate tumor models: Use tumor models known to develop significant hypoxic regions.

Frequently Asked Questions (FAQs)

Q1: Which injection route is best for maximizing this compound tumor accumulation?

A1: The optimal injection route depends on the specific tumor model and experimental goals.

  • Intravenous (IV): Allows for systemic distribution and is commonly used for metastatic models. However, it can lead to significant RES uptake in the liver and spleen.

  • Intraperitoneal (IP): Can result in high local concentrations in the abdominal cavity, making it suitable for peritoneal tumors. For some nanoparticles, IP administration has shown significantly higher tumor accumulation compared to the IV route.[3][4]

  • Intratumoral (IT): Provides the most direct delivery to the tumor, maximizing local concentration and minimizing systemic toxicity.[1][5] Studies have shown that IT injection can lead to substantially higher tumor uptake compared to IV administration.[1]

  • Subcutaneous (SC): Generally leads to slower absorption into the systemic circulation compared to IV injection. This route may result in lower peak blood concentrations but a longer circulation time.[6]

Q2: How does the tumor microenvironment affect this compound uptake?

A2: The tumor microenvironment plays a crucial role. This compound uptake is enhanced by:

  • Hypoxia: Low oxygen levels in the tumor upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α, in turn, increases the expression of OATPs, the transporters responsible for this compound uptake into cancer cells.[2]

  • OATP Expression: Tumors with high intrinsic expression of OATPs will exhibit greater this compound accumulation.

Q3: Can I conjugate this compound to other molecules?

A3: Yes, this compound is often used as a tumor-targeting moiety and conjugated to therapeutic agents, such as paclitaxel, to enhance their delivery to the tumor site.[2]

Q4: What is the typical imaging window for this compound after injection?

A4: The optimal imaging time will vary with the injection route and tumor model. For IV injections, peak tumor accumulation is often observed between 12 and 24 hours post-injection.[2] It is recommended to perform a time-course imaging study to determine the optimal window for your specific experimental setup.

Q5: Are there any known inhibitors of this compound uptake?

A5: Yes, the uptake of this compound can be inhibited by general OATP inhibitors such as bromosulfophthalein (BSP). This can be used as a control experiment to confirm that this compound uptake in your model is OATP-mediated.

Quantitative Data Presentation

The following tables summarize quantitative data on nanoparticle biodistribution and tumor accumulation for different injection routes. Disclaimer: The following data is compiled from studies on various nanoparticles and may not be directly representative of this compound. However, it provides a general comparison of what to expect from different administration routes.

Table 1: Comparison of Tumor Accumulation for Different Injection Routes (% Injected Dose/gram)

Injection RouteNanoparticle TypeTumor ModelTumor Accumulation (%ID/g)Reference
Intravenous (IV) Carbon DotsU87MG~1.5[6]
Gold NanoparticlesLLC~2.0[1]
Intraperitoneal (IP) UCNPsOrthotopic Pancreatic>6-fold higher than IV[3]
Expansile NanoparticlesIntraperitoneal Mesothelioma~30% of injected dose[4]
Intratumoral (IT) Gold NanoparticlesLLC25-fold higher than IV[1]
Pluronic P94 NanoparticlesNot Specified13.1-fold higher than IV[5]
Subcutaneous (SC) Carbon DotsU87MG~1.0[6]

Table 2: Biodistribution in Major Organs for Different Injection Routes (% Injected Dose/gram)

Injection RouteOrganCarbon Dots[6]Gold Nanoparticles[1]UCNPs[3]
Intravenous (IV) Liver HighHighHigh
Spleen ModerateHighModerate
Kidneys HighLowLow
Intraperitoneal (IP) Liver ModerateLower than IVLower than IV
Spleen LowLower than IVLow
Kidneys HighNot SpecifiedLow
Subcutaneous (SC) Liver ModerateNot SpecifiedNot Specified
Spleen LowNot SpecifiedNot Specified
Kidneys HighNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Injection
  • Reconstitution: Reconstitute lyophilized this compound in sterile, pyrogen-free dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Dilution: On the day of injection, dilute the this compound stock solution to the final desired concentration using sterile phosphate-buffered saline (PBS) or another appropriate biocompatible vehicle. The final concentration of DMSO should typically be below 5% of the total injection volume to avoid toxicity.

  • Sterilization: Filter the final this compound solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Before injection, visually inspect the solution for any precipitation or aggregation. If aggregates are present, sonicate the solution briefly in a sterile water bath.

Protocol 2: Administration of this compound in a Mouse Tumor Model

a) Intravenous (IV) Injection (Tail Vein)

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a restraint device.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, inject the this compound solution slowly into one of the lateral tail veins.

  • Apply gentle pressure to the injection site after withdrawing the needle.

  • Recommended Volume: 100-200 µL.

b) Intraperitoneal (IP) Injection

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse so the head is slightly lower than the abdomen.

  • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid or blood is drawn back, then inject the this compound solution.

  • Recommended Volume: 100-500 µL.

c) Intratumoral (IT) Injection

  • Anesthetize the mouse.

  • Using a 27-30 gauge needle, gently insert the needle into the center of the tumor.

  • Inject the this compound solution slowly to avoid leakage. For larger tumors, inject smaller volumes at multiple sites within the tumor.

  • Recommended Volume: 20-50 µL, depending on tumor size.

d) Subcutaneous (SC) Injection

  • Restrain the mouse by scruffing the neck.

  • Lift the loose skin over the shoulders or flank to create a "tent".

  • Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.

  • Aspirate to ensure the needle is not in a blood vessel, then inject the this compound solution.

  • Recommended Volume: 100-200 µL.

Mandatory Visualization

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_organelles Organelles MHI148 This compound OATP OATP MHI148->OATP Uptake MHI148_in This compound OATP->MHI148_in Mitochondria Mitochondria MHI148_in->Mitochondria Accumulation Lysosome Lysosome MHI148_in->Lysosome Accumulation HIF1a_degraded HIF-1α (degraded) HIF1a_stable HIF-1α (stable) HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to OATP_gene OATP Gene HRE->OATP_gene Activates transcription OATP_mRNA OATP mRNA OATP_gene->OATP_mRNA Transcription OATP_mRNA->OATP Translation Normoxia Normoxia Normoxia->HIF1a_degraded Promotes degradation Hypoxia Hypoxia (Tumor Microenvironment) Hypoxia->HIF1a_stable Stabilizes

Caption: HIF-1α/OATP signaling pathway mediating this compound tumor cell uptake.

References

MHI-148 Conjugation Reactions: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for MHI-148 conjugation reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye.[1][2] It has tumor-targeting properties, accumulating in the lysosomes and mitochondria of tumor cells but not normal cells.[1][3] This makes it a valuable tool for cancer detection, diagnosis, and as a vehicle for targeted drug delivery.[3]

Q2: What functional group on this compound is used for conjugation?

This compound possesses a carboxylic acid group which is commonly used for conjugation to molecules containing hydroxyl or amine groups.[3][4][5]

Q3: How can I confirm that my this compound conjugation has been successful?

Successful conjugation can be confirmed through various analytical techniques, including:

  • UV-Vis Spectroscopy: A shift in the absorbance spectrum of the conjugate compared to the individual starting materials can indicate conjugation.[5]

  • Mass Spectrometry (e.g., MALDI-TOF): This will show a new peak corresponding to the molecular weight of the this compound conjugate.[5]

  • Fluorescence Spectroscopy: While the core fluorescence properties of this compound may be retained, subtle changes in the emission spectrum can be observed upon successful conjugation.[6]

Troubleshooting Guide

Low or No Conjugation Efficiency

Q: My this compound conjugation reaction is showing low or no yield. What are the potential causes and how can I troubleshoot this?

A: Low conjugation efficiency can stem from several factors related to the reactants, reaction conditions, or purification process. Below is a breakdown of potential issues and their solutions.

Possible Causes & Troubleshooting Steps:

  • Inactive Reagents:

    • This compound: Ensure proper storage of this compound at -20°C or -80°C, protected from light and moisture, to maintain its reactivity.[1][2]

    • Molecule to be conjugated: Verify the purity and activity of the molecule you are conjugating to this compound.

    • Coupling Agents (e.g., EDC, NHS, DIC, DMAP): These reagents are often moisture-sensitive. Use fresh, high-quality reagents and handle them in a dry environment.

  • Suboptimal Reaction Conditions:

    • Solvent: Ensure the chosen solvent (e.g., DMF, DMSO) is anhydrous and appropriate for dissolving all reactants.[2][7] Degassing the solvent can also be beneficial.[7]

    • pH: For reactions involving EDC/NHS chemistry to form an amide bond, the pH of the reaction mixture is critical. The optimal pH for the activation of the carboxylic acid is typically between 4.5 and 6.5.

    • Molar Ratios: The stoichiometry of the reactants is crucial. An excess of the activating agents (EDC/NHS or DIC/DMAP) and the molecule to be conjugated relative to this compound is often required. Refer to the table below for starting recommendations.

  • Reaction Type and Coupling Chemistry:

    • The choice of coupling chemistry depends on the functional groups of the molecule to be conjugated. For hydroxyl groups, an ester linkage can be formed using activating agents like DIC and DMAP.[3] For primary amines, EDC and NHS are commonly used to form a stable amide bond.[4]

    • If using carbodiimide (B86325) coupling agents like DIC exclusively, the formation of N-acylisourea side products can occur, leading to lower yields.[7] The addition of DMAP can help to mitigate this.

  • Inefficient Purification:

    • The purification method must be suitable for separating the conjugate from unreacted starting materials and byproducts. Dialysis with an appropriate molecular weight cutoff (MWCO) membrane is a common and effective method for purifying this compound conjugates.[3]

Summary of Recommended Reaction Parameters

ParameterRecommended ConditionNotes
Solvents Anhydrous DMF or DMSOEnsure all reactants are soluble.[2][7]
Activating Agents EDC/NHS (for amines), DIC/DMAP (for alcohols)Use fresh, high-quality reagents.
Molar Ratio (this compound:Molecule:EDC:NHS) 1 : 1.5 : 2 : 2This is a starting point; optimization may be required.
Reaction Time 12-24 hoursMonitor reaction progress by TLC or LC-MS if possible.
Temperature Room TemperatureAvoid excessive heat which can degrade this compound.
Purification Dialysis (MWCO ~1k)Effective for removing small molecule impurities.[3]
Protein Aggregation or Precipitation During Conjugation

Q: I am observing precipitation or aggregation of my protein when I try to conjugate it with this compound. How can I prevent this?

A: Protein aggregation during conjugation is a common issue and can be addressed by optimizing the reaction buffer and conditions.

Possible Causes & Troubleshooting Steps:

  • Buffer Composition:

    • pH: Maintain the pH of the reaction buffer within the stability range of your protein. Buffers containing primary amines (e.g., Tris) are incompatible with NHS-ester chemistry. Use a non-amine-containing buffer such as PBS or HEPES.

    • Additives: The inclusion of stabilizing agents in the reaction buffer can help prevent aggregation. Consider adding:

      • Glycerol (5-10%)

      • Sugars (e.g., sucrose, trehalose)

      • Non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations

  • Solvent Concentration:

    • This compound is often dissolved in an organic solvent like DMSO or DMF.[2] Adding a high concentration of this organic solvent to your aqueous protein solution can cause denaturation and precipitation. Add the this compound solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent. Keep the final concentration of the organic solvent as low as possible (ideally <10%).

  • Protein Concentration:

    • Working with very high protein concentrations can increase the likelihood of aggregation. Try performing the conjugation at a lower protein concentration.

Experimental Workflow & Signaling Pathway

This compound Conjugation Workflow

The following diagram illustrates a typical workflow for an this compound conjugation reaction, from preparation to characterization.

MHI_148_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_mhi Prepare this compound Solution activate Activate this compound prep_mhi->activate prep_mol Prepare Molecule Solution conjugate Add Molecule to Activated this compound prep_mol->conjugate prep_reagents Prepare Coupling Reagents prep_reagents->activate activate->conjugate incubate Incubate Reaction Mixture conjugate->incubate purify Purify Conjugate (e.g., Dialysis) incubate->purify analyze Analyze Conjugate (UV-Vis, MS, etc.) purify->analyze

Caption: A generalized workflow for this compound conjugation.

This compound Cellular Uptake Pathway

This diagram illustrates the proposed mechanism for the selective uptake of this compound into tumor cells.

MHI_148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles mhi_drug This compound-Drug Conjugate oatp OATPs (Overexpressed) mhi_drug->oatp Uptake mhi_drug_inside This compound-Drug Conjugate oatp->mhi_drug_inside mito Mitochondria mhi_drug_inside->mito Accumulation lyso Lysosomes mhi_drug_inside->lyso Accumulation

Caption: this compound uptake is mediated by OATPs.

References

Validation & Comparative

MHI-148 vs. IR-783 for In Vivo Tumor Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of oncological research and drug development, near-infrared (NIR) fluorescence imaging has emerged as a powerful tool for the non-invasive visualization of tumors. Among the various NIR probes, the heptamethine cyanine (B1664457) dyes MHI-148 and IR-783 have garnered significant attention due to their intrinsic tumor-targeting capabilities. This guide provides a detailed comparison of these two agents, supported by experimental data, to assist researchers in selecting the optimal probe for their in vivo imaging needs.

At a Glance: Key Performance Indicators

Both this compound and IR-783 exhibit preferential accumulation in tumor cells over normal cells, a critical attribute for high-contrast in vivo imaging.[1][2][3][4] This tumor specificity is largely attributed to their uptake via organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[1][2][5] Once inside the cell, these dyes concentrate in the mitochondria and lysosomes.[1][2][6] While both are effective, their physicochemical properties present distinct advantages and disadvantages.

PropertyThis compoundIR-783Reference
Structure Heptamethine cyanine dye with carboxyl side chainsHeptamethine cyanine dye with sulfonic acid groups in the side chain[5]
Solubility Lipid-solubleWater-soluble[5][7]
Toxicity Tolerated in mice, but potential for toxicity existsLower toxicity due to quicker in vivo clearance[5]
Chemical Modification Carboxyl side chain allows for easier conjugation with other molecules (e.g., drugs, isotopes)More challenging to modify structurally[5]
In Vivo Clearance Slower removalQuicker clearance[5]
Tumor Accumulation High and retained in various cancer typesHigh and retained in various cancer types[1][2][4][8]
Subcellular Localization Mitochondria and lysosomesMitochondria and lysosomes[1][2][6]

Mechanism of Action: OATP-Mediated Uptake

The tumor-specific accumulation of both this compound and IR-783 is not based on conjugation to a specific tumor-targeting ligand, but rather on the inherent properties of the dyes and the physiology of cancer cells. A key mechanism is the active transport into cancer cells by OATPs.[5] This process can be competitively inhibited by agents like bromosulfophthalein (BSP).[1][2][4] In some cancers, such as hepatocellular carcinoma, the expression of specific transporters like OATP2B1 and ABCG2, which are regulated by the β-catenin signaling pathway, has been shown to mediate the uptake and retention of this compound.[8]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell MHI148 This compound / IR-783 OATP OATP Transporter MHI148->OATP Uptake InternalizedDye Internalized This compound / IR-783 OATP->InternalizedDye Mito Mitochondria Lyso Lysosome BSP Bromosulfophthalein (Inhibitor) BSP->OATP Inhibition InternalizedDye->Mito Accumulation InternalizedDye->Lyso Accumulation G cluster_workflow In Vivo Imaging Workflow start Tumor-bearing Animal Model prep Prepare Dye (this compound or IR-783) start->prep inject Administer Dye (i.v. or i.p.) prep->inject image In Vivo NIR Fluorescence Imaging (Time-course) inject->image dissect Euthanize & Dissect Tumor and Organs image->dissect exvivo Ex Vivo Imaging of Tissues dissect->exvivo end Data Analysis exvivo->end

References

A Head-to-Head Comparison of MHI-148 and Indocyanine Green (ICG) for Cancer Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two near-infrared (NIR) fluorescent dyes, MHI-148 and Indocyanine Green (ICG), for cancer detection and imaging. The information presented is intended to inform researchers and drug development professionals on the key characteristics, performance metrics, and experimental considerations for each agent.

Mechanisms of Action: A Tale of Two Targeting Strategies

The fundamental difference between this compound and ICG lies in their mechanisms of tumor accumulation. This compound employs an active, transporter-mediated targeting strategy, while ICG accumulation is largely a passive process.

This compound: Active Targeting via Organic Anion Transporting Polypeptides (OATPs)

This compound is a heptamethine cyanine (B1664457) dye that exhibits preferential uptake and retention in cancer cells.[1][2] This tumor specificity is attributed to its interaction with Organic Anion Transporting Polypeptides (OATPs), a family of transmembrane proteins that are frequently overexpressed in various cancers.[3][4][5] The proposed mechanism involves the binding of this compound to OATPs on the cancer cell surface, followed by active transport into the cell, where it primarily accumulates in the mitochondria and lysosomes.[1][3] This active uptake mechanism contributes to a high tumor-to-background signal ratio.[6]

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MHI148 This compound OATP OATP Transporter (e.g., OATP1B1, OATP1B3, OATP2B1) MHI148->OATP Binding MHI148_intra This compound OATP->MHI148_intra Active Transport Mitochondria Mitochondria MHI148_intra->Mitochondria Accumulation Lysosome Lysosome MHI148_intra->Lysosome Accumulation ICG_Accumulation_Pathway cluster_bloodstream Bloodstream cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Space ICG_blood ICG (bound to plasma proteins) Leaky_Vasculature Leaky Tumor Vasculature ICG_blood->Leaky_Vasculature EPR Effect (Extravasation) Tumor_Cell Tumor Cell Leaky_Vasculature->Tumor_Cell Passive Accumulation Clathrin_Pit Clathrin-coated pit Tumor_Cell->Clathrin_Pit Binding to cell surface ICG_vesicle ICG in vesicle Clathrin_Pit->ICG_vesicle Endocytosis Experimental_Workflow start Start: Tumor Model Establishment injection Intravenous Injection (this compound or ICG) start->injection in_vivo_imaging In Vivo Fluorescence Imaging (Multiple Time Points) injection->in_vivo_imaging euthanasia Euthanasia & Organ Dissection in_vivo_imaging->euthanasia ex_vivo_imaging Ex Vivo Fluorescence Imaging (Tumor & Organs) euthanasia->ex_vivo_imaging data_analysis Data Analysis (Fluorescence Intensity, TBR) ex_vivo_imaging->data_analysis end End: Comparative Assessment data_analysis->end

References

A Comparative Guide to MHI-148 for Preclinical Tumor Imaging: Reproducibility and Reliability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of preclinical cancer research, the ability to accurately and reliably visualize tumors is paramount. Near-infrared (NIR) fluorescent probes have emerged as powerful tools for this purpose. Among these, the heptamethine cyanine (B1664457) dye MHI-148 has garnered attention for its inherent tumor-targeting properties. This guide provides a comprehensive comparison of this compound, delving into its performance, reliability, and the protocols that underpin its application in preclinical studies.

Performance and Reliability of this compound

This compound is a near-infrared fluorescent dye that exhibits preferential accumulation in tumor cells compared to normal cells.[1][2][3] This specificity is a key advantage, as it allows for high-contrast imaging of tumors without the need for conjugation to a targeting moiety like an antibody.[1][2] Studies have demonstrated the effective use of this compound for imaging a variety of cancers, including colon, lung, and prostate cancer, both in vitro and in in vivo models.[2][3]

The reliability of this compound stems from its mechanism of uptake. It is actively transported into cancer cells by organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor tissues.[3][4] The hypoxic microenvironment of tumors further enhances its accumulation.[3][4] This biological mechanism provides a consistent basis for its tumor-specific signal. While formal quantitative studies on the lot-to-lot variability and intra- or inter-assay reproducibility of this compound staining are not extensively published, its consistent performance in differentiating tumor from normal tissue across multiple studies suggests a high degree of reliability in its primary application of tumor imaging.

Comparison with Alternative Probes

The most comparable alternative to this compound is another heptamethine cyanine dye, IR-783. Both dyes share a similar mechanism of action and have been shown to possess analogous tumor imaging and targeting capabilities.[1][2] They are often considered together in studies and exhibit similar performance characteristics.

Indocyanine green (ICG) is an FDA-approved NIR dye used in clinical settings. However, this compound and IR-783 may offer advantages in preclinical research due to their spontaneous and specific accumulation in tumor cells, a property not as pronounced with ICG.

The following table summarizes the comparative fluorescence uptake of this compound in tumor versus normal cells, as reported in a study on colon cancer.

Cell LineCell TypeTreatmentRelative Fluorescence Intensity (Arbitrary Units)
HT-29Human Colon CarcinomaThis compoundHigh
NIH3T3Mouse Embryonic FibroblastThis compoundLow

Data adapted from a study demonstrating the preferential uptake of this compound in cancer cells over normal fibroblasts.[3]

Experimental Protocols

While a standardized, universally validated protocol for this compound "staining" of tissue sections is not available in the literature, a general workflow can be derived from published preclinical imaging studies. The following represents a typical protocol for ex vivo imaging of tumor tissue using this compound.

Protocol for Ex Vivo this compound Labeling of Tumor Tissue

  • Animal Preparation and Injection:

    • House tumor-bearing mice in accordance with institutional guidelines.

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • For in vivo labeling prior to tissue extraction, inject the mice intravenously or intraperitoneally with this compound at a dose of approximately 0.375 mg/kg.

  • Tissue Harvesting and Preparation:

    • After a predetermined time for dye accumulation (e.g., 24-48 hours), euthanize the mice.

    • Surgically resect the tumor and, for control purposes, adjacent normal tissue.

    • For frozen sections, embed the fresh tissue in an optimal cutting temperature (OCT) compound and freeze at -80°C.

    • Cut tissue sections of 5-10 µm thickness using a cryostat and mount them on microscope slides.

  • Ex Vivo Staining (if not labeled in vivo):

    • Prepare a working solution of this compound at a concentration of approximately 20 µM in a suitable buffer (e.g., PBS).

    • Incubate the tissue sections with the this compound solution for 30 minutes at 37°C in a humidified chamber.

    • Wash the slides twice with PBS to remove unbound dye.

  • Counterstaining and Mounting:

    • If desired, counterstain the cell nuclei with a suitable dye like DAPI.

    • Mount the coverslips using an appropriate mounting medium.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped for near-infrared imaging (excitation/emission around 780/810 nm).

    • Acquire images using consistent settings for exposure time and laser power to allow for semi-quantitative comparisons.

Visualizing the Mechanism and Workflow

To better understand the processes involved in this compound's application, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell MHI148_ext This compound OATP OATP MHI148_ext->OATP Uptake MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosome Lysosome MHI148_int->Lysosome Accumulation HIF1a HIF-1α HIF1a->OATP Upregulates Expression Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes

Caption: this compound uptake pathway in cancer cells.

MHI148_Workflow start Start: Tumor-Bearing Animal Model injection IV or IP Injection of this compound start->injection incubation Dye Accumulation (24-48 hours) injection->incubation euthanasia Euthanasia and Tissue Resection incubation->euthanasia imaging Ex Vivo NIR Fluorescence Imaging euthanasia->imaging analysis Image Analysis: Tumor vs. Normal Tissue imaging->analysis end End: Comparative Data analysis->end

Caption: Experimental workflow for this compound imaging.

References

A Comparative Guide to MHI-148 Fluorescence for Tumor Delineation: A Cross-Validation with Histopathology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MHI-148 fluorescent probe's performance in tumor imaging, with a focus on its cross-validation with traditional histopathology. We present supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative near-infrared (NIR) fluorescent probes.

Executive Summary

This compound is a heptamethine cyanine (B1664457) dye that exhibits preferential accumulation in tumor cells, enabling near-infrared fluorescence (NIRF) imaging for cancer detection.[1] This property is primarily attributed to its uptake through organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[2] The dye concentrates in the mitochondria and lysosomes of tumor cells.[3] This guide examines the correlation between this compound fluorescence and histopathological findings, providing a framework for its application in research and preclinical studies.

Data Presentation: this compound Fluorescence vs. Histopathology

The following table summarizes quantitative data from studies that have investigated the correlation between this compound fluorescence and histopathological analysis.

Cancer TypeMethod of AnalysisThis compound Fluorescence FindingsHistopathological ConfirmationReference
Canine Spontaneous Tumors Ex vivo NIRF imaging followed by Hematoxylin (B73222) and Eosin (B541160) (H&E) staining of the same tissue sections.Intense NIR signals were observed in tumor sections compared to adjacent normal tissues.H&E staining confirmed the presence of tumor cells in the regions with high fluorescence.[4][4]
Oral Squamous Cell Carcinoma Intraoperative NIRF imaging with quantitative analysis of fluorescence intensity.The average fluorescence intensity in the lesion area was 214 ± 4.70, significantly higher than the surrounding normal tissue (104.63 ± 3.14).[5]Postoperative pathology confirmed the diagnosis of oral squamous cell carcinoma in all patients.[5][5]
Lung Cancer In vivo and ex vivo NIRF imaging in a nude mouse model.The tumor showed the highest uptake of this compound among all major organs.[6]Histopathology is mentioned as a means to confirm tumor presence, but direct correlative data is not provided in the abstract.[6]
Hepatocellular Carcinoma In vitro and in vivo NIRF imaging in cell lines and xenograft mouse models.This compound showed higher imaging intensity and preferential uptake in hepatocellular carcinoma cells and tissues compared to Indocyanine Green (ICG).[2]The study focused on the molecular mechanisms of uptake rather than direct histopathological correlation of fluorescence intensity.[2]

Comparison with Alternative NIR Probes

This compound's performance can be benchmarked against other NIR fluorescent probes used for tumor imaging.

Probe NameChemical ClassTargeting MechanismAdvantagesLimitations
This compound Heptamethine CyaninePreferential uptake via OATPs, accumulation in mitochondria and lysosomes of cancer cells.[2][3]High tumor-to-background ratio; low cytotoxicity to normal cells.[5][6]Mechanism of uptake may vary between tumor types; limited clinical data.
IR-783 Heptamethine CyanineSimilar to this compound, uptake through OATPs.[1]Commercially available; has been studied in various cancer types.[7][8]Similar to this compound, requires further clinical validation.
Indocyanine Green (ICG) Tricarbocyanine DyeEnhanced Permeability and Retention (EPR) effect in tumors; binds to plasma proteins.[9][10]FDA-approved for clinical use; well-established safety profile.[11]Lower tumor-specific accumulation compared to targeted probes; rapid clearance from circulation.[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its cross-validation with histopathology are provided below.

This compound Staining and In Vivo Imaging Protocol (Canine Tumor Model)
  • Probe Administration: Three days prior to surgery, dogs with spontaneous tumors are injected with this compound (1.5 μmol/kg) through the femoral vein.[4]

  • Anesthesia: Dogs are anesthetized with intravenous ketamine (5 mg/kg) and diazepam (0.25 mg/kg) and maintained under isoflurane (B1672236) during imaging.[4]

  • Ex Vivo Imaging: Following surgical removal, tumor tissues are subjected to ex vivo NIR optical fluorescence imaging using an imaging system (e.g., IVIS Lumina XR).[4]

  • Tissue Processing for Histopathology: A portion of the tumor tissue is fixed in 10% formalin. The remainder is used for the preparation of frozen sections.[4]

  • Fluorescence Microscopy: Frozen tumor sections are subjected to NIR fluorescence microscopy (e.g., Olympus 1×71 with a 75 W Xenon lamp and an indocyanine green filter cube).[4]

  • H&E Staining: The formalin-fixed tissue is processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin to confirm tumor histology.[4]

Quantitative Fluorescence Analysis and Histopathological Confirmation (Oral Squamous Cell Carcinoma)
  • Probe Administration: Details on the timing and dosage of this compound administration were not specified in the provided abstract.

  • Intraoperative Imaging: During surgery, the surgical area is illuminated using a near-infrared fluorescence imaging system.[5]

  • Fluorescence Intensity Measurement: The fluorescence intensity of the lesion area and the surrounding normal tissue is recorded during the procedure.[5]

  • Pathology: Intraoperative margins are sent for rapid pathology. Postoperative margin pathology results are documented to confirm the diagnosis.[5]

Protocol for IR-783 Imaging and Histological Validation (Cervical Cancer Xenograft Model)
  • Probe Administration: Athymic mice with Hela tumor xenografts are administered with IR-783 dye.

  • In Vivo Imaging: Time-course imaging is performed to detect fluorescence in the tumors.

  • Tissue Preparation: After imaging, tumors are harvested and fixed overnight. Tissues are then incubated in a 30% sucrose (B13894) solution until they sink.

  • Sectioning and Staining: The tissues are embedded in OTC medium, frozen, and sectioned. The frozen sections are then stained with H&E to confirm the presence of cancer cells.[12]

Protocol for Indocyanine Green (ICG) Imaging and Histological Analysis (Skin Squamous Cell Carcinoma)
  • Probe Administration: ICG is administered intravenously to patients at a dose of 0.5 mg/kg 24 hours prior to biopsy or surgery.[11]

  • Preoperative Imaging and Biopsy: The skin lesions are marked based on the ICG fluorescence range and intensity under near-infrared light, and tumor tissues are obtained for pathological examination.[11]

  • Intraoperative Imaging: Intraoperative ICG fluorescence imaging is used to confirm if any fluorescence signals remain after initial resection. If signals are present, the surgical resection is expanded.[11]

  • Histopathological Examination: All excised tissues are sent for pathological examination to confirm the diagnosis and assess surgical margins.[11]

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

MHI148_Uptake_Pathway This compound Tumor Cell Uptake Pathway MHI148 This compound in Circulation OATPs OATPs (Overexpressed) MHI148->OATPs Uptake TumorCell Tumor Cell Mitochondria Mitochondria TumorCell->Mitochondria Accumulation Lysosomes Lysosomes TumorCell->Lysosomes Accumulation OATPs->TumorCell Fluorescence Near-Infrared Fluorescence Mitochondria->Fluorescence Lysosomes->Fluorescence

Caption: this compound uptake and fluorescence signaling pathway in tumor cells.

Experimental_Workflow Cross-Validation Workflow: this compound Fluorescence and Histopathology cluster_invivo In Vivo / Ex Vivo Procedures cluster_histology Histopathological Analysis Probe Administer this compound to Animal Model Imaging NIR Fluorescence Imaging (In Vivo or Ex Vivo) Probe->Imaging Tissue Excise Tumor Tissue Imaging->Tissue Fixation Fixation (e.g., Formalin) & Processing Tissue->Fixation Staining H&E Staining Fixation->Staining Microscopy Microscopic Examination Staining->Microscopy Correlation Correlate Fluorescence with Histology Microscopy->Correlation Comparison

References

MHI-148: A Comparative Analysis with Leading Heptamethine Cyanine Dames in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of near-infrared (NIR) fluorescence imaging and targeted cancer therapy, heptamethine cyanine (B1664457) dyes have emerged as critical tools for researchers, scientists, and drug development professionals. Among these, MHI-148 has garnered significant attention for its unique tumor-targeting properties. This guide provides a comprehensive comparative analysis of this compound against other prominent heptamethine cyanine dyes—IR-783, IR-780, and the clinically approved Indocyanine Green (ICG)—supported by experimental data to inform selection for specific research and therapeutic applications.

Performance Comparison of Heptamethine Cyanine Dyes

The efficacy of a fluorescent dye in biomedical applications is determined by a combination of its photophysical properties, stability, and biological interactions. This compound and its counterparts exhibit distinct characteristics that make them suitable for different applications.

Photophysical Properties

The absorption and emission maxima of these dyes fall within the NIR window (700-900 nm), a range that allows for deep tissue penetration with minimal autofluorescence. However, their quantum yields, a measure of fluorescence efficiency, vary.

DyeAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)Fluorescence Quantum Yield (ΦF)Solvent/Medium
This compound ~780~808Not explicitly stated in sourcesNot explicitly stated in sourcesNot specified
IR-783 768-784780-782157,000 - 261,0000.084 - 0.11Saline, PBS
IR-780 777-783798-823265,000 - 330,000~10-fold higher than ICGEthanol, Chloroform
ICG 780-789~812115,000 - 204,0000.012PBS, Ethanol

Note: The exact photophysical properties can vary depending on the solvent and local environment.

Tumor Targeting and Uptake

A key advantage of this compound, IR-783, and IR-780 over ICG is their intrinsic ability to preferentially accumulate in tumor cells without the need for conjugation to a targeting ligand.[1][2] This phenomenon is largely attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of many cancer cells.[1][3][4] In contrast, ICG lacks this inherent tumor-targeting specificity and is rapidly cleared by the liver.[5]

Studies have shown that this compound and IR-783 are retained in cancer cells but not in normal cells.[2] The uptake of this compound is also influenced by the hypoxic microenvironment of tumors, which upregulates Hypoxia-Inducible Factor 1α (HIF-1α), a regulator of OATP expression.[1][6] This dual mechanism of hypoxia and OATP-mediated uptake enhances the tumor-specific accumulation of this compound.[1][3][4]

Signaling Pathway and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

OATP-Mediated Uptake of this compound in Cancer Cells

G OATP-Mediated Uptake of this compound cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MHI148 This compound OATP OATP MHI148->OATP Binding Mitochondria Mitochondria OATP->Mitochondria Internalization & Accumulation Lysosome Lysosome OATP->Lysosome Internalization & Accumulation Imaging NIR Fluorescence Imaging Mitochondria->Imaging Therapy Targeted Therapy Mitochondria->Therapy Lysosome->Imaging Lysosome->Therapy

Caption: OATP-mediated uptake and intracellular accumulation of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

G Workflow for In Vitro Cytotoxicity Assay start Start seed_cells Seed cancer and normal cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of dye incubate1->treat_cells incubate2 Incubate for 1, 2, or 3 days treat_cells->incubate2 mtt_assay Perform MTT assay incubate2->mtt_assay measure_absorbance Measure absorbance to determine cell viability mtt_assay->measure_absorbance end End measure_absorbance->end

Caption: A typical workflow for assessing the cytotoxicity of heptamethine cyanine dyes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature.

In Vitro Cellular Uptake of this compound

This protocol is adapted from studies investigating the preferential uptake of heptamethine cyanine dyes in cancer cells versus normal cells.[1]

Objective: To visually compare the intracellular uptake of this compound in cancer and normal cell lines using fluorescence microscopy.

Materials:

  • Cancer cell line (e.g., HT-29 human colorectal adenocarcinoma)

  • Normal cell line (e.g., NIH3T3 mouse embryonic fibroblasts)

  • Complete culture medium appropriate for each cell line

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal microscopy dishes or 96-well imaging plates

  • Fluorescence microscope with appropriate filter sets for NIR dyes

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in separate confocal dishes or imaging plates at a density that allows for approximately 70-80% confluency on the day of the experiment.

  • Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Treatment: On the day of the experiment, dilute the this compound stock solution in fresh complete culture medium to the desired final concentration (e.g., 10 µM).

  • Aspirate and Treat: Aspirate the old medium from the cells and add the this compound-containing medium.

  • Incubation with Dye: Incubate the cells with the dye for a specific period (e.g., 1 hour) at 37°C.

  • Washing: After incubation, aspirate the dye-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound dye.

  • Imaging: Add fresh complete culture medium to the cells and immediately image them using a fluorescence microscope. Use appropriate excitation and emission filters for this compound (e.g., excitation ~780 nm, emission ~810 nm).

  • Analysis: Compare the fluorescence intensity between the cancer and normal cell lines.

In Vitro Cytotoxicity Assay

This protocol, based on the MTT assay, is used to determine the cytotoxic effects of this compound and its conjugates on both cancerous and non-cancerous cells.[1]

Objective: To quantify the dose-dependent cytotoxicity of this compound.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates overnight at 37°C with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium at twice the final desired concentrations. Add 100 µL of the diluted dye solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation with Treatment: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Conclusion

This compound demonstrates significant promise as a theranostic agent, particularly for cancer applications. Its inherent tumor-targeting capability, mediated by OATPs and a hypoxic microenvironment, offers a distinct advantage over non-targeting dyes like ICG. When compared to other tumor-targeting heptamethine cyanine dyes such as IR-783 and IR-780, this compound exhibits comparable performance, although further head-to-head studies under identical conditions are needed for a definitive quantitative comparison of all performance metrics. The choice of dye will ultimately depend on the specific requirements of the research or clinical application, including the desired photophysical properties, the biological system under investigation, and the therapeutic strategy being employed. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their specific needs.

References

MHI-148 Conjugates in Patient-Derived Xenograft Models: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly targeted cancer therapies has led to the development of innovative drug delivery systems. Among these, the near-infrared (NIR) dye MHI-148 has emerged as a promising tumor-targeting vehicle. This guide provides an objective comparison of the performance of this compound-based therapeutic conjugates in preclinical xenograft models, with a focus on patient-derived xenograft (PDX) data where available. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound's potential in oncology research and development.

Mechanism of Action: OATP-Mediated Tumor Targeting

This compound is a heptamethine cyanine (B1664457) dye that exhibits preferential accumulation in cancer cells. This specificity is primarily attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of many tumor cells, a feature not prominent in normal tissues.[1] The hypoxic microenvironment often found in tumors can further enhance this compound uptake through the upregulation of OATPs, a process influenced by Hypoxia-Inducible Factor 1-alpha (HIF1α).[2] Once internalized, this compound, and any conjugated therapeutic agent, concentrates within the cancer cell, leading to localized drug action and potentially reduced systemic toxicity. This compound itself has been shown to have minimal intrinsic cytotoxicity.

This compound Uptake Pathway Mechanism of this compound Tumor-Specific Uptake cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a stabilizes OATP_upregulation OATP Upregulation HIF1a->OATP_upregulation promotes OATP OATP Transporter OATP_upregulation->OATP increases expression of Internalization Internalization and Drug Release OATP->Internalization mediates MHI_148_Drug This compound-Drug Conjugate MHI_148_Drug->OATP binds to

Caption: this compound uptake is mediated by OATPs, which are upregulated by HIF1α under hypoxic conditions.

Performance in Xenograft Models

Direct comparative studies of this compound-based therapeutics in PDX models are emerging. The available data, primarily from a cell line-derived xenograft model and a PDX model, highlight the potential of this compound to enhance the efficacy of conjugated chemotherapies.

Case Study 1: Paclitaxel-MHI-148 (PTX-MHI) in a Colon Cancer Xenograft Model

In a study utilizing a colon carcinoma (HT-29) cell line-derived xenograft model, the therapeutic efficacy of PTX-MHI was compared against paclitaxel (B517696) (PTX) alone, this compound alone, and a PBS control. The results demonstrated that the targeted delivery of paclitaxel via this compound conjugation led to significantly greater tumor growth inhibition.[1]

Treatment GroupDosageMean Tumor Volume (Day 30)Tumor Growth Inhibition (%)
PBS (Control)-~1250 mm³0%
This compound2 mg/kg~1100 mm³~12%
Paclitaxel (PTX)2 mg/kg~750 mm³~40%
PTX-MHI2 mg/kg (PTX equivalent)~250 mm³~80%

Note: Data is estimated from graphical representations in the cited literature and is intended for comparative purposes. The study was conducted in a cell line-derived xenograft model, not a PDX model.

Case Study 2: Abi-DZ-1 in a Prostate Cancer Patient-Derived Xenograft (PDX) Model

A novel theranostic agent, Abi-DZ-1, which is a conjugate of an abiraterone (B193195) analog and this compound, was evaluated in a prostate cancer PDX model. The study reported that Abi-DZ-1 treatment significantly retarded tumor growth.[3] While specific quantitative data on tumor volume and direct comparisons to other treatments were not available in the cited abstract, the findings underscore the successful application of this compound's targeting capabilities in a more clinically relevant PDX model.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the summarized experimental protocols for the in vivo studies cited.

Tumor Growth Inhibition Study in a Colon Cancer Xenograft Model (PTX-MHI)
  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: Subcutaneous injection of HT-29 colon carcinoma cells.

  • Treatment Groups:

    • PBS (control)

    • This compound (2 mg/kg)

    • Paclitaxel (2 mg/kg)

    • PTX-MHI (2 mg/kg PTX equivalent)

  • Administration: Intravenous injections (200 μL) on day 0, 7, and 14 (total dose of 6 mg/kg).

  • Monitoring: Tumor volume was measured every other day for 30 days. Body weight was also monitored to assess toxicity.

  • Endpoint: Comparison of tumor growth inhibition among the different treatment groups.[1]

Xenograft Study Workflow General Workflow for In Vivo Xenograft Studies Tumor_Implantation Tumor Implantation (Subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., Intravenous) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring repeated cycles Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint

Caption: A typical experimental workflow for assessing anti-tumor efficacy in xenograft models.

Prostate Cancer PDX Model Study (Abi-DZ-1)

While the full experimental details were not available in the abstract, the study involved the establishment of a patient-derived xenograft model of prostate cancer. Treatment with Abi-DZ-1 was administered, and tumor growth was monitored, showing significant retardation compared to what would be expected for untreated tumors.[3]

Conclusion

This compound demonstrates significant promise as a tumor-targeting agent for the delivery of chemotherapeutics. Preclinical data, particularly from studies involving paclitaxel and abiraterone analog conjugates, indicate that this compound can substantially enhance anti-tumor efficacy in xenograft models. The successful application in a prostate cancer PDX model further validates its potential in a clinically relevant setting. Future research should focus on direct, quantitative comparisons of this compound conjugates against standard-of-care therapies in a variety of PDX models to fully elucidate their therapeutic potential and identify patient populations most likely to benefit from this targeted approach.

References

Quantitative comparison of MHI-148 uptake in various cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of MHI-148 uptake in various cancer cell lines, offering insights into its potential as a tumor-targeting agent. This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye known for its preferential accumulation in tumor cells.[1] This property is largely attributed to its interaction with organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of cancer cells, and the hypoxic microenvironment typical of many tumors.[2][3]

Quantitative Comparison of this compound Uptake

The following table summarizes the available quantitative and qualitative data on this compound uptake in different cell lines. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions.

Cell LineCancer TypeComparison Cell LineUptake LevelQuantitative Data (Arbitrary Units)Source(s)
Human Cell Lines
HT-29Colon CarcinomaNIH3T3 (Mouse Embryonic Fibroblast)Markedly HigherNot explicitly quantified, but NIRF signal was exclusively observed in HT-29 cells.[2]
SNU-739Hepatocellular Carcinoma (HCC)THLE-2 (Human Liver Epithelial)Significantly HigherMax. Fluorescence Intensity at 60 min: SNU-739: ~112 a.u., THLE-2: Near background[4]
SNU-368Hepatocellular Carcinoma (HCC)THLE-2 (Human Liver Epithelial)Significantly HigherA significantly higher uptake of this compound was observed by the HCC cells compared with ICG.[4]
PC-3Prostate CancerNormal Human Cell LinesHigherNot explicitly quantified, described as significant uptake.
Various Human CancersRenal, Prostate, Lung, etc.Normal Human Cell LinesHigherPreferential uptake and retention confirmed.[1]
Canine Cell Lines
CHMp-5bBreast CancerMDCK (Madin-Darby Canine Kidney)Significantly HigherNot explicitly quantified, described as significant uptake.[5]
CHMp-13aBreast CancerMDCK (Madin-Darby Canine Kidney)Significantly HigherNot explicitly quantified, described as significant uptake.[5]
ACE1Prostate CancerMDCK (Madin-Darby Canine Kidney)Significantly HigherNot explicitly quantified, described as significant uptake.[5]

*Normal human cell lines used for comparison in various studies include human bone marrow cells (HS-27A), vascular endothelial cells (HUVEC-CS), and embryonic fetal kidney cells (HEK293).[1]

Mechanism of Preferential Uptake

The selective accumulation of this compound in cancer cells is primarily mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the cancer cell surface.[2] This process is further enhanced by the hypoxic tumor microenvironment, which upregulates Hypoxia-Inducible Factor 1α (HIF-1α), a key regulator of OATP expression.[3] Once inside the cell, this compound tends to accumulate in the mitochondria and lysosomes.[2][6]

This compound Cellular Uptake Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Upregulation Hypoxia->HIF1a Induces OATPs OATP Overexpression on Cancer Cell Surface HIF1a->OATPs Promotes MHI148_int This compound (Intracellular) OATPs->MHI148_int Transports into cell MHI148_ext This compound (Extracellular) MHI148_ext->OATPs Binds to Mitochondria Mitochondria MHI148_int->Mitochondria Accumulates in Lysosomes Lysosomes MHI148_int->Lysosomes Accumulates in Experimental Workflow for this compound Uptake Quantification start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture seeding Seed Cells (Dishes/Plates) cell_culture->seeding incubation Incubate with this compound seeding->incubation washing Wash with PBS incubation->washing data_acquisition Data Acquisition washing->data_acquisition microscopy Fluorescence Microscopy data_acquisition->microscopy Option 1 flow_cytometry Flow Cytometry data_acquisition->flow_cytometry Option 2 analysis_microscopy Image Analysis (e.g., ImageJ) microscopy->analysis_microscopy analysis_flow Flow Cytometry Data Analysis flow_cytometry->analysis_flow comparison Quantitative Comparison of Uptake analysis_microscopy->comparison analysis_flow->comparison end End comparison->end

References

Benchmarking MHI-148: A Comparative Guide to Commercially Available Near-Infrared (NIR) Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the near-infrared (NIR) probe MHI-148 against two widely used, commercially available alternatives: IR-783 and Indocyanine Green (ICG). The following sections present a comprehensive analysis of their performance based on available experimental data, detailed experimental protocols for comparative studies, and a visualization of the key cellular uptake pathway.

Quantitative Performance Data

The selection of an appropriate NIR probe is critical for successful in vivo imaging. Key performance indicators include the quantum yield (a measure of fluorescence efficiency), and the excitation and emission maxima, which determine the optimal instrument settings. The table below summarizes these properties for this compound, IR-783, and ICG. It is important to note that the quantum yield of cyanine (B1664457) dyes can be highly dependent on the solvent environment.

PropertyThis compound (IR-808)IR-783Indocyanine Green (ICG)
Molar Mass ( g/mol ) ~705~750~775
Excitation Max (nm) ~785~776~780
Emission Max (nm) ~808~798~815
Quantum Yield (%) 12 (in Ethanol)5.5 (in PBS)[1]2.9 (in PBS)[2]
Tumor Targeting Moiety Intrinsic (Heptamethine core)Intrinsic (Heptamethine core)None (relies on EPR effect)
Cellular Uptake Mechanism OATP-mediatedOATP-mediatedPrimarily passive accumulation

Signaling Pathway: OATP-Mediated Cellular Uptake

A key advantage of heptamethine cyanine dyes like this compound and IR-783 is their intrinsic ability to specifically accumulate in cancer cells. This is largely attributed to their uptake by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[3][4][5] This active transport mechanism leads to a higher concentration of the probe within the tumor compared to surrounding healthy tissue, resulting in an improved signal-to-noise ratio. In contrast, ICG accumulation in tumors is primarily passive, relying on the enhanced permeability and retention (EPR) effect.

OATP_Uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell MHI148 This compound / IR-783 OATP OATP MHI148->OATP Binding Vesicle Endocytic Vesicle OATP->Vesicle Internalization Mitochondria Mitochondria Lysosome Lysosome Vesicle->Mitochondria Trafficking Vesicle->Lysosome Trafficking

OATP-mediated uptake of this compound/IR-783 into a cancer cell.

Experimental Protocols

To facilitate direct and objective comparison of this compound with other NIR probes, the following standardized protocols for in vitro and in vivo experiments are provided.

In Vitro Cellular Uptake and Fluorescence Microscopy

This protocol is designed to qualitatively and quantitatively assess the cellular uptake of NIR probes in cancer cell lines known to overexpress OATPs (e.g., HT-29, SK-OV-3).

Materials:

  • Cancer cell line (e.g., HT-29) and appropriate culture medium

  • Normal fibroblast cell line (e.g., NIH3T3) for control

  • This compound, IR-783, and ICG stock solutions (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging medium

  • Confocal fluorescence microscope with appropriate NIR laser lines and detectors

Procedure:

  • Cell Seeding: Seed cancer cells and normal fibroblasts into separate wells of a glass-bottom imaging dish at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.

  • Probe Incubation: Prepare working solutions of each NIR probe at a final concentration of 1-10 µM in pre-warmed live-cell imaging medium. Remove the culture medium from the cells, wash once with PBS, and add the probe working solution.

  • Incubation: Incubate the cells for 1-4 hours at 37°C in a humidified incubator.

  • Washing: Remove the probe solution and wash the cells three times with pre-warmed PBS to remove unbound probe.

  • Imaging: Add fresh live-cell imaging medium to the cells. Image the cells using a confocal microscope. Use identical laser power and detector settings for all samples to ensure comparability. Acquire both fluorescence and brightfield images.

  • Data Analysis: Quantify the mean fluorescence intensity per cell for each probe in both cancer and normal cell lines using image analysis software (e.g., ImageJ).

In Vivo Tumor Imaging in a Murine Model

This protocol outlines a procedure for comparing the tumor-targeting and imaging performance of NIR probes in a subcutaneous tumor xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cell line (e.g., HT-29)

  • This compound, IR-783, and ICG formulated for in vivo injection (e.g., dissolved in a solution of PBS with a small percentage of DMSO and a solubilizing agent like Tween 80)

  • In vivo imaging system (IVIS) or similar, equipped with appropriate excitation and emission filters for the NIR range.

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in PBS into the flank of each mouse. Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Probe Administration: Prepare sterile solutions of each NIR probe. Administer a dose of 5-10 mg/kg body weight via tail vein injection.

  • Imaging: Anesthetize the mice and acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). Use consistent imaging parameters (exposure time, binning, f/stop, excitation/emission filters) for all animals and time points.

  • Data Analysis: Draw regions of interest (ROIs) over the tumor and an adjacent muscle tissue area (as a background reference). Calculate the average fluorescence intensity for each ROI. Determine the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI for each time point and each probe.

InVivo_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth (100-150 mm³) Tumor_Inoculation->Tumor_Growth Injection Tail Vein Injection Tumor_Growth->Injection Probe_Prep Probe Preparation Probe_Prep->Injection Imaging In Vivo Imaging (Multiple Time Points) Injection->Imaging ROI_Selection ROI Selection (Tumor & Background) Imaging->ROI_Selection Intensity_Quant Fluorescence Intensity Quantification ROI_Selection->Intensity_Quant TBR_Calc TBR Calculation Intensity_Quant->TBR_Calc

Experimental workflow for in vivo comparison of NIR probes.

References

In vivo toxicology and safety profile of MHI-148 compared to other dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo toxicology and safety profile of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, with other commonly used dyes in biomedical research and clinical applications, namely Indocyanine Green (ICG) and Methylene Blue. The information presented is based on available preclinical data to assist researchers in making informed decisions for their imaging and therapeutic studies.

Executive Summary

This compound exhibits a favorable in vivo safety profile characterized by low cytotoxicity and a lack of systemic toxicity in animal models. While a specific median lethal dose (LD50) for this compound is not publicly available, studies consistently demonstrate its high tolerability. In comparison, Indocyanine Green (ICG), an FDA-approved dye, has a reported LD50 of 80 mg/kg in animal studies. Methylene Blue, another widely used dye, has a reported oral LD50 in rats of 1180 mg/kg. This guide details the available toxicological data, experimental methodologies, and visual representations of experimental workflows.

Data Presentation: Comparative Toxicology

The following table summarizes the key quantitative toxicological parameters for this compound and comparator dyes.

ParameterThis compoundIndocyanine Green (ICG)Methylene BlueIR-783 (this compound Analog)
Median Lethal Dose (LD50) Not reported; studies indicate high tolerability80 mg/kg (animal study)[1]1180 mg/kg (oral, rat)[2][3]Not reported; studies indicate high tolerability[2][4]
No-Observed-Adverse-Effect Level (NOAEL) Not explicitly reported. Studies show negligible toxicity in various cell lines and no systemic toxicity in mice.[5][6][7]Not explicitly reported. FDA-approved for human use, suggesting a high NOAEL.4 mg/kg/day (fetal effects, rat); 6 mg/kg/day (fetal effects, rabbit)[8]Not explicitly reported. Studies show no systemic toxicity in mice.[2][4]
Reported In Vivo Adverse Effects No systemic toxicity observed in mice.[6]Generally well-tolerated. High concentrations may have toxic effects on retinal cells.[9]Dose-dependent effects including hemolysis, methemoglobinemia, nausea, and chest pain.[10]No systemic toxicity or effect on body weight observed in mice.[2][4][11]
Key Safety Findings Low cytotoxicity in normal cells.[5][7]FDA-approved for human use.Well-established safety profile with known dose-dependent toxicities.Good biocompatibility.[12]

Experimental Protocols

The in vivo toxicology of these dyes is typically assessed through acute and repeated dose toxicity studies, often following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing (General Protocol)

Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single dose or multiple doses administered within 24 hours. A common approach is the limit test, as described in OECD guidelines.

Objective: To determine the acute systemic toxicity of a dye following a single intravenous or oral administration.

Animal Model: Typically, rodents such as Sprague-Dawley rats or BALB/c mice are used.[13][14]

Dosing:

  • Route of Administration: Intravenous (for imaging dyes) or oral gavage.

  • Dose Levels: A limit dose (e.g., 2000 mg/kg) is often used initially. If toxicity is observed, a dose-ranging study with multiple dose groups is conducted.

  • Vehicle: The dye is dissolved in a suitable vehicle, such as a saline solution or a biocompatible solvent.

Observation Period: Animals are observed for a minimum of 14 days.[14]

Endpoints:

  • Mortality: The number of animal deaths is recorded.

  • Clinical Signs: Observations include changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior.[14]

  • Body Weight: Animals are weighed before administration and periodically throughout the observation period.

  • Gross Necropsy: At the end of the study, all animals are euthanized and a gross examination of organs and tissues is performed.

Repeated Dose Toxicity Testing (General Protocol)

Repeated dose toxicity studies are conducted to evaluate the toxicological profile of a substance following repeated administration over a longer period.

Objective: To characterize the potential target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Animal Model: Two species, typically a rodent and a non-rodent, are often used.

Dosing:

  • Route and Frequency: The route and frequency of administration are chosen to mimic the intended clinical use.

  • Dose Levels: At least three dose levels (low, intermediate, and high) and a control group are included.

Duration: The duration of the study depends on the intended duration of human exposure.

Endpoints: In addition to the endpoints in acute toxicity studies, repeated dose studies often include:

  • Hematology and Clinical Chemistry: Blood samples are collected to assess effects on blood cells and organ function.

  • Histopathology: A comprehensive microscopic examination of organs and tissues is performed.

Visualizations

Experimental Workflow for Acute In Vivo Toxicity Study

G Acute In Vivo Toxicity Study Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Observation (14 days) cluster_3 Terminal Procedures A Animal Acclimatization (e.g., 7 days) C Single Dose Administration (e.g., Intravenous) A->C B Dye Formulation (in appropriate vehicle) B->C D Mortality Checks C->D E Clinical Sign Monitoring C->E F Body Weight Measurement C->F G Euthanasia D->G E->G H Gross Necropsy G->H I Data Analysis & Reporting H->I

Caption: Workflow for a typical acute in vivo toxicity study.

Potential Toxicity Pathway of Cyanine Dyes

While the precise mechanisms of toxicity for all cyanine dyes are not fully elucidated, a potential pathway involves the generation of reactive oxygen species (ROS), particularly upon exposure to light, which can lead to cellular damage.

G Potential Toxicity Pathway of Cyanine Dyes A Cyanine Dye (e.g., this compound) C Excited State Dye A->C Absorption B Light Exposure (e.g., NIR) B->C C->A Fluorescence D Energy Transfer to O2 C->D E Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) D->E F Cellular Components (Lipids, Proteins, DNA) E->F Oxidation G Oxidative Stress & Cellular Damage F->G H Cell Death (Apoptosis/Necrosis) G->H

Caption: Simplified diagram of a potential phototoxicity pathway for cyanine dyes.

References

A critical review of MHI-148's advantages and limitations in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

MHI-148, a heptamethine cyanine (B1664457) dye, has emerged as a significant tool in oncology research, functioning primarily as a theranostic agent. This guide provides a critical review of its advantages and limitations, comparing its performance with alternative approaches through experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this technology.

Mechanism of Action: Tumor-Specific Targeting

This compound is a near-infrared (NIR) fluorescent dye distinguished by its ability to be preferentially taken up and retained by cancer cells, while largely sparing normal, healthy cells.[1][2] This tumor-specificity is not inherent to the dye's cytotoxic properties but rather to its mechanism of cellular ingress. The primary pathway for this selective accumulation is through Organic Anion-Transporting Polypeptides (OATPs), a group of transport proteins that are frequently overexpressed on the surface of various cancer cells, including colon, prostate, and lung carcinomas.[1][3][4] The hypoxic microenvironment common to solid tumors also appears to contribute to this preferential uptake.[3][5]

Once inside a cancer cell, this compound localizes within the mitochondria and lysosomes.[1][2][3] This dual capability for tumor-specific targeting and bio-imaging makes it a powerful candidate for both cancer detection and as a vehicle for targeted drug delivery.[3][6] By conjugating cytotoxic drugs, such as Paclitaxel (PTX), to this compound, the therapeutic agent can be delivered with high precision to the tumor site, enhancing its efficacy while minimizing systemic toxicity.[3][7]

MHI148_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm MHI_drug This compound-Drug Conjugate membrane  OATP Transporter(Overexpressed) MHI_drug->membrane:oatp Selective Uptake internalized_conjugate Internalized Conjugate Mitochondria Mitochondria internalized_conjugate->Mitochondria Accumulation Lysosome Lysosome internalized_conjugate->Lysosome Accumulation Drug_Release Drug Release & Action Mitochondria->Drug_Release Lysosome->Drug_Release

References

Guiding Cancer Research: Correlating MHI-148 Fluorescence Intensity with Tumor Burden

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the ability to accurately monitor tumor progression and therapeutic response in preclinical models is paramount. Near-infrared (NIR) fluorescence imaging has emerged as a powerful, non-invasive tool for this purpose. This guide provides a comprehensive comparison of MHI-148, a promising heptamethine cyanine (B1664457) dye, with other common alternatives for in vivo tumor imaging, supported by experimental data and detailed protocols.

This compound is a near-infrared fluorescent dye that exhibits preferential accumulation in tumor cells, a characteristic attributed to its uptake by organic anion-transporting polypeptides (OATPs) which are often overexpressed in cancer cells.[1][2] This tumor-specific targeting makes this compound a valuable tool for visualizing and quantifying tumor burden. Studies have shown that this compound provides a higher fluorescence intensity and longer retention in tumor tissues compared to the commonly used indocyanine green (ICG).[3]

Comparative Analysis of In Vivo Imaging Probes

The selection of an appropriate fluorescent probe is critical for obtaining reliable and reproducible data in preclinical tumor imaging studies. The following table summarizes the performance of this compound in comparison to other frequently used NIR probes.

ProbeMechanism of Tumor TargetingReported Tumor-to-Background Ratio (TBR)Key AdvantagesKey Disadvantages
This compound Preferential uptake via OATPs overexpressed in tumor cells.[1]High, reported to be 9.1 in one study, which can be further increased in hypoxic conditions.[4]High tumor specificity and retention.[2][3] Bright fluorescence signal.Limited data on direct quantitative correlation with tumor volume (r² values).
IR-783 Similar to this compound, uptake via OATPs.[2]High, comparable to this compound.High tumor specificity and retention.[2]Similar to this compound, requires more quantitative correlation studies.
Indocyanine Green (ICG) Enhanced Permeability and Retention (EPR) effect.[4]Relatively low, reported at 1.4 to 1.7 at 24h post-injection.[4]FDA-approved for clinical use.Low tumor specificity and rapid clearance.[3][4]
IR-820 EPR effect.Moderate.Commercially available.Lower tumor specificity compared to targeted probes.

Experimental Protocol: Correlating this compound Fluorescence with Tumor Burden

This section details a generalized protocol for establishing a quantitative correlation between this compound fluorescence intensity and tumor volume in a xenograft mouse model.

I. Animal Model and Tumor Induction

  • Cell Culture: Culture a human cancer cell line known to overexpress OATPs (e.g., HT-29 colon cancer cells) in appropriate media.[1]

  • Animal Housing: House immunodeficient mice (e.g., BALB/c nude mice) in a sterile environment.[1]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.

II. In Vivo Fluorescence Imaging

  • This compound Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), administer this compound via intravenous (tail vein) injection at a typical dose of 1-2 mg/kg.[1]

  • Imaging System: Use a small animal in vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum, Pearl Trilogy).

  • Image Acquisition: Anesthetize the mice and acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, 24, and 48 hours) to determine the optimal imaging window.[1] Use appropriate excitation and emission filters for this compound (typically around 780 nm excitation and 830 nm emission).

  • Image Analysis:

    • Define a region of interest (ROI) around the tumor and a background region on a non-tumor bearing area of the mouse.

    • Quantify the average fluorescence intensity (radiant efficiency or similar metric) within the tumor ROI and the background ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the tumor fluorescence intensity by the background fluorescence intensity.

III. Data Analysis and Correlation

  • Data Collection: For each mouse at each imaging time point, record the tumor volume (from caliper measurements) and the corresponding fluorescence intensity (from image analysis).

  • Statistical Analysis:

    • Plot the fluorescence intensity (or TBR) against the tumor volume.

    • Perform a linear regression analysis to determine the correlation between the two variables.

    • Calculate the Pearson correlation coefficient (r) and the coefficient of determination (r²) to quantify the strength of the correlation. An r² value close to 1 indicates a strong positive correlation.

Visualizing the Workflow and Underlying Mechanisms

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow and the proposed signaling pathway for this compound uptake.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture animal_model Xenograft Mouse Model cell_culture->animal_model tumor_induction Tumor Induction animal_model->tumor_induction mhi148_injection This compound Injection tumor_induction->mhi148_injection in_vivo_imaging In Vivo Fluorescence Imaging mhi148_injection->in_vivo_imaging data_acquisition Data Acquisition in_vivo_imaging->data_acquisition roi_analysis ROI Analysis data_acquisition->roi_analysis correlation_analysis Correlation Analysis roi_analysis->correlation_analysis results Results correlation_analysis->results

Experimental workflow for correlating this compound fluorescence with tumor burden.

signaling_pathway MHI148 This compound OATP OATP Transporter MHI148->OATP Binding TumorCell Tumor Cell OATP->TumorCell Uptake Accumulation Intracellular Accumulation TumorCell->Accumulation Fluorescence NIR Fluorescence Accumulation->Fluorescence Emission

Proposed mechanism of this compound uptake and fluorescence in tumor cells.

Conclusion

This compound demonstrates significant promise as a fluorescent probe for the non-invasive monitoring of tumor burden in preclinical research. Its high tumor specificity and bright fluorescence signal offer distinct advantages over less targeted agents like ICG. While existing data strongly supports a qualitative correlation between this compound fluorescence and the presence of tumors, further studies are needed to establish a robust, quantitative relationship with tumor volume, including the consistent reporting of correlation coefficients. The detailed experimental protocol provided herein offers a framework for researchers to conduct such validation studies, which will be crucial for the widespread adoption of this compound as a reliable tool for quantitative tumor burden assessment in oncology drug development.

References

A Comparative Guide to MHI-148 and Antibody-Dye Conjugates for Targeted Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of oncological imaging, the ability to precisely visualize tumors is paramount for accurate diagnosis, surgical guidance, and the development of targeted therapies. Near-infrared (NIR) fluorescence imaging has emerged as a powerful modality, offering high sensitivity and deep tissue penetration. This guide provides a detailed comparison of two prominent classes of NIR imaging agents: the small molecule heptamethine cyanine (B1664457) dye MHI-148 and antibody-dye conjugates (ADCs).

At a Glance: this compound vs. Antibody-Dye Conjugates

FeatureThis compoundAntibody-Dye Conjugates
Targeting Mechanism Intrinsic tumor tropism via overexpressed Organic Anion Transporting Polypeptides (OATPs) on cancer cells.Highly specific binding to tumor-associated antigens on the cancer cell surface.
Specificity Broad-spectrum, targets various tumor types.High, specific to a particular antigen.
Conjugation Requirement Not required for tumor imaging.Covalent conjugation of a dye to a monoclonal antibody is essential.
Pharmacokinetics Rapid uptake and clearance.Longer circulation times, leading to potentially higher background signal.
Tumor Penetration Efficient due to small size.Can be limited by the large size of the antibody and the "binding site barrier" effect.
Versatility Can be used as a standalone imaging agent or conjugated to therapeutics.Primarily used for imaging specific, well-characterized tumor markers.

Performance Data: A Quantitative Comparison

The following tables summarize key quantitative data from preclinical studies. It is important to note that these studies were conducted under different experimental conditions, and direct comparison of absolute values should be made with caution.

This compound Imaging Performance

Biodistribution of PTX-MHI-148 in HT-29 Tumor-Bearing Mice (12 hours post-injection) [1]

OrganMean Fluorescence Intensity (± SD)
Tumor1.8 x 108 (± 0.2 x 108)
Liver1.2 x 108 (± 0.1 x 108)
Kidneys0.8 x 108 (± 0.1 x 108)
Lungs0.5 x 108 (± 0.05 x 108)
Spleen0.4 x 108 (± 0.04 x 108)
Heart0.3 x 108 (± 0.03 x 108)

Data extracted from a study using a paclitaxel-MHI-148 conjugate (PTX-MHI). The fluorescence intensity is attributed to the this compound component.

In Vivo Imaging of this compound Conjugate in 4T1 Tumor-Bearing Mice [2]

A study on this compound conjugated to a chitosan (B1678972) nanomicelle (MHI-HGC) in a 4T1 breast cancer model showed higher accumulation of MHI-HGC in the tumor compared to another NIR dye conjugate. Peak tumor accumulation was observed at day 1 post-injection.[2]

Antibody-Dye Conjugate Imaging Performance

Tumor-to-Background Ratios (TBR) of Cetuximab-IRDye800CW in Head and Neck Squamous Cell Carcinoma (HNSCC) Patients [3][4]

Dose CohortMean Tumor-to-Background Ratio (TBR)
10 mg1.61 (± 0.93)
25 mg2.02 (± 0.55)
50 mg1.81 (± 0.32)
75 mg + 15 mg3.06 (± 0.43)
75 mg + 25 mg3.10 (± 2.53)

*A pre-dose of unlabeled cetuximab was administered prior to the cetuximab-800CW.

Tumor-to-Background Ratios (TBR) of Panitumumab-IRDye800CW in a Glioblastoma Multiforme Xenograft Model [5]

Imaging AgentComprehensive Tumor-to-Background Ratio (TBR)
Panitumumab-IRDye800CW~1.3 (30% higher than 5-ALA)

Biodistribution of 89Zr-cetuximab-IRDye800CW in A431 Tumor-Bearing Mice (24 hours post-injection)

Organ% Injected Dose per Gram (%ID/g ± SD)
Tumor19.1 (± 6.4)
Blood11.0 (± 1.0)
Liver27.9 (± 3.2)
SpleenNot Reported
KidneysNot Reported
LungsNot Reported

This study used a dual-labeled antibody with a radionuclide (89Zr) for biodistribution analysis, providing a quantitative measure of antibody accumulation.

Mechanisms of Action and Experimental Workflows

This compound: Exploiting Tumor Physiology

This compound's tumor-targeting ability is not based on a specific molecular interaction but rather on the unique physiology of the tumor microenvironment. Cancer cells often overexpress Organic Anion Transporting Polypeptides (OATPs), which facilitate the uptake of this compound.[1][6]

MHI148_Uptake cluster_blood Bloodstream cluster_cell Cancer Cell MHI148_blood This compound OATP OATP Transporter MHI148_blood->OATP Uptake MHI148_cell This compound OATP->MHI148_cell Mitochondria Mitochondria MHI148_cell->Mitochondria Accumulation Lysosome Lysosome MHI148_cell->Lysosome Accumulation

This compound uptake and accumulation in cancer cells.
Antibody-Dye Conjugates: Precision Targeting

Antibody-dye conjugates leverage the high specificity of monoclonal antibodies for tumor-associated antigens. The antibody acts as a delivery vehicle, bringing the fluorescent dye directly to the cancer cells.

ADC_Targeting cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular ADC Antibody-Dye Conjugate Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_Dye Released Dye (Fluorescence) Lysosome->Released_Dye Degradation & Dye Release MHI148_Workflow cluster_prep Preparation cluster_procedure Procedure Tumor_Model Establish Xenograft Tumor Model Injection Intravenous Injection of this compound Tumor_Model->Injection Agent_Prep Prepare this compound Solution Agent_Prep->Injection InVivo_Imaging In Vivo Fluorescence Imaging Injection->InVivo_Imaging Time Points ExVivo_Analysis Ex Vivo Organ Imaging & Analysis InVivo_Imaging->ExVivo_Analysis ADC_Workflow cluster_prep Preparation cluster_procedure Procedure Tumor_Model Establish Antigen-Positive Xenograft Tumor Pre_Dose Optional: Administer Unlabeled Antibody Tumor_Model->Pre_Dose ADC_Prep Prepare Antibody-Dye Conjugate Injection Intravenous Injection of ADC ADC_Prep->Injection Pre_Dose->Injection Longitudinal_Imaging Longitudinal In Vivo Fluorescence Imaging Injection->Longitudinal_Imaging Multiple Time Points TBR_Calculation Calculate Tumor-to- Background Ratio Longitudinal_Imaging->TBR_Calculation ExVivo_Correlation Ex Vivo Imaging & Histological Correlation Longitudinal_Imaging->ExVivo_Correlation

References

Independent Validation of MHI-148's Tumor-Specific Accumulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tumor-specific accumulation of the near-infrared (NIR) fluorescent dye MHI-148 with alternative imaging agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support an independent assessment of this compound's performance.

Comparative Analysis of Tumor-Specific Accumulation

The tumor-targeting efficacy of this compound and its alternatives is a critical factor for their application in cancer imaging and therapy. This section summarizes the quantitative data on the biodistribution and tumor-to-background ratios of this compound, IR-783 (another heptamethine cyanine (B1664457) dye), Indocyanine Green (ICG), and antibody-dye conjugates (Cetuximab-IRDye800CW and Panitumumab-IRDye800CW).

Imaging AgentTumor ModelTime Post-InjectionTumor Accumulation (%ID/g or T/B Ratio)Key Findings & Citations
This compound HT-29 Colon Cancer Xenograft12 hoursSignificantly higher than other vital organs (qualitative)Maximum tumor accumulation was observed at 12 hours post-injection.[1]
4T1 and SCC7 CancerDay 1Peak accumulation observed.The agent was eliminated from the body by day 6.[2]
Hepatocellular Carcinoma (HCC) Xenograft8 hoursTumor-to-liver ratio >2-fold higher than ICG.This compound showed preferential uptake in HCC cells over normal liver epithelial cells.[3]
IR-783 ARCaPM Prostate Cancer Xenograft24 hours~12 %ID/gDye cleared from vital organs by 80 hours but was retained in the tumor.
Indocyanine Green (ICG) Oral Cancer (Clinical)6 hoursSignal-to-Background Ratio (SBR): 2.06 ± 0.23Optimal dose was found to be 0.75 mg/kg for the highest SBR.
Breast Cancer (Clinical & Preclinical)VariedTumor-to-Background Ratio (TBR): 1.4–3.9 (animal), 2.1–3.7 (clinical)ICG accumulation is primarily attributed to the enhanced permeability and retention (EPR) effect.[4]
Cetuximab-IRDye800CW Colorectal Cancer Xenograft (LS174T)Day 10TBR: 25.6 ± 2.94This antibody-dye conjugate targets the Epidermal Growth Factor Receptor (EGFR).
Colorectal Cancer Xenograft (SW948)Day 10TBR: 21.6 ± 1.71TBR increased progressively over time.
Panitumumab-IRDye800CW Glioblastoma Multiforme (GBM) XenograftNot Specified30% higher comprehensive TBR compared to 5-ALA.This agent also targets EGFR.
Head and Neck Squamous Cell Carcinoma (HNSCC)Not SpecifiedTBR: ~3.5No significant difference in TBR was observed compared to Cetuximab-IRDye800CW in this model.

Mechanism of this compound Tumor-Specific Accumulation

The preferential accumulation of this compound in tumor tissues is primarily attributed to two key factors: the hypoxic tumor microenvironment and the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on cancer cells.[1][5][6]

Under hypoxic conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) becomes stabilized. Stabilized HIF-1α translocates to the nucleus and promotes the transcription of various genes, including those encoding for OATPs.[4] Specific OATP subtypes, such as OATP1B1, OATP1B3, and OATP2B1, have been implicated in the uptake of heptamethine cyanine dyes like this compound.[7][8] This leads to an increased concentration of this compound within cancer cells compared to normal cells, which have lower levels of OATP expression.

G Mechanism of this compound Tumor-Specific Accumulation cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_nucleus Nucleus MHI148_ext This compound MHI148_int Intracellular this compound MHI148_ext->MHI148_int uptake via OATP OATP (e.g., OATP1B1, OATP1B3, OATP2B1) HIF1a_HIF1b HIF-1α/HIF-1β Dimer HRE Hypoxia Response Element (HRE) HIF1a_HIF1b->HRE binds to OATP_gene OATP Gene HRE->OATP_gene activates transcription of OATP_gene->OATP leads to increased expression of HIF1a_stabilized Stabilized HIF-1α HIF1a_stabilized->HIF1a_HIF1b dimerizes with HIF-1β Hypoxia Tumor Hypoxia Hypoxia->HIF1a_stabilized stabilizes G In Vitro Cellular Uptake Assay Workflow start Start seed_cells Seed Cancer and Normal Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dye Prepare this compound Working Solutions incubate_24h->prepare_dye treat_cells Treat Cells with this compound prepare_dye->treat_cells incubate_dye Incubate for 1-4h treat_cells->incubate_dye wash_cells Wash Cells with PBS (3x) incubate_dye->wash_cells image_cells Acquire Fluorescence Images wash_cells->image_cells analyze_data Quantify and Compare Fluorescence Intensity image_cells->analyze_data end End analyze_data->end G In Vivo Biodistribution Study Workflow start Start anesthetize_mouse Anesthetize Tumor-Bearing Mouse start->anesthetize_mouse baseline_image Acquire Baseline Fluorescence Image anesthetize_mouse->baseline_image inject_dye Inject this compound Intravenously baseline_image->inject_dye invivo_imaging Perform In Vivo Imaging at Multiple Time Points inject_dye->invivo_imaging euthanize_mouse Euthanize Mouse at Final Time Point invivo_imaging->euthanize_mouse dissect_organs Dissect Tumor and Major Organs euthanize_mouse->dissect_organs exvivo_imaging Acquire Ex Vivo Fluorescence Image of Organs dissect_organs->exvivo_imaging quantify_data Quantify Fluorescence and Calculate %ID/g and T/N Ratios exvivo_imaging->quantify_data end End quantify_data->end

References

Safety Operating Guide

Navigating the Disposal of MHI-148: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the near-infrared heptamethine cyanine (B1664457) dye MHI-148, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides essential, step-by-step instructions based on established protocols for the handling and disposal of similar fluorescent dyes.

This compound, also known as IR-808, is integral to cancer research for its tumor-targeting properties in imaging and therapeutic applications.[1][2] Adherence to proper disposal protocols is paramount to mitigate potential hazards and ensure compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. Always work in a well-ventilated area, such as a chemical fume hood.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles or a face shield to protect against splashes.
Hand Protection Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before and during use.
Body Protection A standard laboratory coat should be worn to protect skin and clothing.
Respiratory For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

Step-by-Step Disposal Protocol

Fluorescent dyes like this compound should be treated as hazardous chemical waste.[3] Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[3] The following procedure outlines the standard protocol for the safe disposal of this compound.

  • Waste Segregation and Collection :

    • All materials contaminated with this compound, including the pure compound, solutions, pipette tips, weighing paper, and spent containers, must be collected as hazardous chemical waste.[3][4]

    • Maintain separate waste streams for solid and liquid this compound waste.

    • To prevent potentially hazardous reactions, do not mix this compound waste with other incompatible chemical wastes. Consult your institution's chemical compatibility chart.

  • Container Selection and Labeling :

    • Use a dedicated, leak-proof container that is chemically compatible with this compound for waste collection.[5] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • The container must be clearly and accurately labeled with the words "Hazardous Waste".[3]

    • The label must include the full chemical name: "this compound (IR-808)" and any known hazard classifications (e.g., "Irritant," "Harmful if swallowed").[5]

  • Storage Pending Disposal :

    • Securely seal the hazardous waste container when not in use.

    • Store the container in a designated and secure satellite accumulation area (SAA) within the laboratory.[5][6]

    • The SAA should be located away from general laboratory traffic and incompatible materials.

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the this compound waste.[5]

    • Follow all institutional and local regulations for the final disposal of the collected waste.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

MHI148_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate collect Step 3: Collect in Labeled Hazardous Waste Container segregate->collect store Step 4: Store in Designated Satellite Accumulation Area collect->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow

By adhering to these general guidelines, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound waste, fostering a secure research environment. Always consult your institution's specific safety and disposal protocols.

References

Navigating the Safe Handling of MHI-148: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No official Safety Data Sheet (SDS) for MHI-148 is publicly available. The following guidance is synthesized from best practices for handling similar fluorescent dyes and cytotoxic drug conjugates used in research. This information is intended to supplement, not replace, institutional safety protocols and professional judgment. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

This compound is a near-infrared heptamethine cyanine (B1664457) dye with applications in cancer research, including imaging and as a component of drug delivery systems.[1][2] Due to its potential cytotoxic associations when conjugated with anti-cancer drugs and the general hazards of handling chemical dyes, stringent safety protocols are essential.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Use Case
Hand Protection Double GlovesWear two pairs of chemotherapy-tested, powder-free nitrile gloves. Change the outer glove immediately upon contamination.
Body Protection Disposable GownA disposable, lint-free gown that is impermeable to liquids should be worn. Ensure it has long sleeves and a closed front.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles or a full-face shield to protect against splashes and aerosols.
Respiratory Protection Surgical Mask or RespiratorA surgical mask is recommended for general handling. If there is a risk of aerosolization, such as when handling the powder form, a fit-tested N95 respirator should be used.
Foot Protection Closed-toe ShoesAlways wear closed-toe shoes in the laboratory.

This table is based on general guidelines for handling cytotoxic and hazardous drugs.[3][4][5]

Operational Plan: From Receipt to Disposal

A structured workflow is critical to minimize risk. The following diagram illustrates the key stages for the safe handling of this compound.

MHI148_Workflow cluster_prep Preparation & Handling cluster_cleanup Post-Handling Procedures Receiving Receiving & Storage - Store at -20°C, protected from light. - Verify container integrity. Preparation Preparation - Handle in a chemical fume hood or BSC. - Allow to warm to room temperature before opening. Receiving->Preparation Handling Handling - Use designated, calibrated equipment. - Avoid generating dust or aerosols. Preparation->Handling Decontamination Decontamination - Clean work surfaces with an appropriate disinfectant. - Decontaminate all equipment. Handling->Decontamination Spill Spill Response Handling->Spill In case of spill Waste_Segregation Waste Segregation - Separate solid and liquid waste. - Use clearly labeled, sealed containers. Decontamination->Waste_Segregation Disposal Disposal - Follow institutional EHS guidelines for hazardous chemical waste. Waste_Segregation->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step process for safely working with this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • This compound should be stored at -20°C in a dark, dry place.[6]

  • Maintain an accurate inventory of the compound.

2. Preparation for Use:

  • Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture inside the vial.[6]

  • All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.

  • Prepare all necessary materials, including solutions for dilution (e.g., DMSO), and have waste containers readily accessible.

3. Handling and Use:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing the powdered form, use a dedicated spatula and weighing paper. Handle gently to avoid creating dust.

  • For creating stock solutions, add the solvent slowly to the this compound powder.

  • Use calibrated pipettes for liquid transfers to ensure accuracy and prevent drips.

4. Decontamination:

  • After handling, decontaminate all work surfaces with a suitable laboratory disinfectant.

  • Immerse any reusable equipment (e.g., spatulas) in a decontaminating solution before cleaning.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns), weighing paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused this compound solutions and contaminated solvents should be collected in a designated, leak-proof hazardous waste container. Do not dispose of down the drain.[7]
Sharps Waste Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

Consult your institution's EHS department for specific hazardous waste disposal procedures.[7]

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: If you are trained to handle hazardous spills, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator if the spill involves powder.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to avoid raising dust.

  • Clean the Area: Carefully clean the spill area, working from the outside in. Place all contaminated materials into a hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

  • Report: Report the spill to your laboratory supervisor and EHS department.

References

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